molecular formula C6H10O4 B013581 d-Glucal CAS No. 13265-84-4

d-Glucal

Numéro de catalogue: B013581
Numéro CAS: 13265-84-4
Poids moléculaire: 146.14 g/mol
Clé InChI: YVECGMZCTULTIS-QYRBDRAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

d-Glucal is a highly versatile and valuable glycoconjugate building block extensively used in synthetic carbohydrate chemistry and glycoscience research. This compound serves as a key precursor for the stereoselective synthesis of a diverse range of 2-deoxyglycosides and C-2 modified glycosides via electrophilic addition or glycosylation reactions. Its primary research value lies in its role as a glycosyl donor, where it undergoes Ferrier rearrangement or other activation methods to provide access to oligosaccharides and glycoconjugates that are challenging to prepare by other means.

Propriétés

Numéro CAS

13265-84-4

Formule moléculaire

C6H10O4

Poids moléculaire

146.14 g/mol

Nom IUPAC

(2R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6?/m1/s1

Clé InChI

YVECGMZCTULTIS-QYRBDRAASA-N

SMILES isomérique

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO

SMILES canonique

C1=COC(C(C1O)O)CO

Autres numéros CAS

13265-84-4

Pictogrammes

Irritant

Synonymes

1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol;  1,2-Dideoxy-D-arabinohex-1-enopyranose;  Glucal;  D-(+)-Glucal; 

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucal, a cyclic enol ether derived from D-glucose (B1605176), is a pivotal building block in modern carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its reactivity, spectroscopic signature, and key synthetic applications. Detailed experimental protocols for seminal reactions and structured data tables are included to facilitate practical application in research and development.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₀O₄[1][2]
Molecular Weight146.14 g/mol [1][2]
Melting Point58-60 °C[3]
AppearanceWhite crystalline solid[4]
SolubilitySoluble in water[4]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following tables summarize key ¹H and ¹³C NMR chemical shifts and characteristic infrared absorption bands.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (ppm)
H-1~6.4
H-2~4.8
H-3~4.1
H-4~3.8
H-5~3.9
H-6a, H-6b~3.7, ~3.9

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (ppm)
C-1~145
C-2~100
C-3~70
C-4~78
C-5~80
C-6~62

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For more detailed NMR data, refer to specialized databases.[1][5][6][7][8]

Table 3: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretching
3050-3000=C-H stretching
2950-2850C-H stretching
1645C=C stretching
1200-1000C-O stretching

Note: The IR spectrum of this compound is similar to that of other carbohydrates, with prominent hydroxyl and C-O stretching bands. The key distinguishing feature is the C=C stretching absorption. For a comparative analysis, the IR spectrum of D-glucose can be consulted.[9][10][11][12]

Mass Spectrometry

The mass spectrum of this compound and its derivatives provides valuable information about their molecular weight and fragmentation patterns. The fragmentation of glucose, a related compound, has been studied in detail and can offer insights into the expected fragmentation of this compound, which would involve characteristic losses of water and small neutral molecules.[13][14][15][16][17]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its electron-rich double bond, making it susceptible to electrophilic attack and a versatile partner in various cycloaddition and rearrangement reactions.

Electrophilic Addition Reactions

The double bond in this compound readily undergoes addition reactions with a variety of electrophiles, including halogens, pseudohalogens, and sources of electrophilic oxygen. These reactions are often highly stereoselective and provide a direct route to 2-deoxy-2-substituted glycosides, which are important motifs in many biologically active molecules.[18]

A general mechanism for electrophilic addition to this compound is depicted below. The electrophile (E⁺) attacks the double bond, leading to the formation of a cyclic intermediate or a carbocation, which is then trapped by a nucleophile (Nu⁻).

Electrophilic_Addition This compound This compound Intermediate Intermediate (e.g., halonium ion) This compound->Intermediate + E⁺ Product 2-Deoxy-2-substituted Glycoside Intermediate->Product + Nu⁻

Figure 1: General workflow for electrophilic addition to this compound.

Experimental Protocol: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal [19][20]

This protocol describes the epoxidation of a protected this compound derivative using dimethyldioxirane (B1199080) (DMDO) generated in situ.

  • Reaction Setup: A solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (50 mL) is combined with acetone (B3395972) (5 mL) and a saturated aqueous solution of NaHCO₃ (100 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Oxidant: A solution of Oxone® (13.6 g, 22.12 mmol) in water (60 mL) is added dropwise over 20 minutes to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic phases are dried over Na₂SO₃ and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford the corresponding 1,2-anhydrosugar in high yield.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that leads to the formation of 2,3-unsaturated glycosides. This transformation involves the allylic displacement of the C3-hydroxyl group (or a derivative) and subsequent attack of a nucleophile at the anomeric center. A variety of Lewis and Brønsted acids can be employed as catalysts.[21][22][23]

The mechanism of the Ferrier rearrangement is believed to proceed through a key allylic oxocarbenium ion intermediate.

Ferrier_Rearrangement Protected_Glucal 3-O-Acyl-D-Glucal Oxocarbenium_Ion Allylic Oxocarbenium Ion Intermediate Protected_Glucal->Oxocarbenium_Ion Lewis Acid Unsaturated_Glycoside 2,3-Unsaturated Glycoside Oxocarbenium_Ion->Unsaturated_Glycoside + Nucleophile (ROH)

Figure 2: Simplified mechanism of the Ferrier rearrangement.

Experimental Protocol: Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal [24]

This protocol details a convenient method for the Ferrier rearrangement using an organic acid catalyst.

  • Reaction Setup: To a mixture of 3,4,6-tri-O-acetyl-D-glucal (135 mg, 0.5 mmol) and an alcohol or thiol nucleophile (1 equivalent) in acetonitrile (B52724) (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at 80 °C. The reaction progress is monitored by TLC analysis.

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1:4) to yield the desired 2,3-unsaturated glycoside.

Synthesis of 2-Deoxy-Glycosides

One of the most significant applications of this compound is in the synthesis of 2-deoxy-sugars, which are components of numerous natural products with important biological activities, including antibacterial and anticancer properties. A common strategy involves the initial haloalkoxylation of the glucal double bond, followed by reductive dehalogenation.[25][26][27][28]

The general workflow for this transformation is outlined below.

Deoxy_Glycoside_Synthesis D_Glucal This compound Haloalkoxy_Intermediate 2-Halo-glycoside D_Glucal->Haloalkoxy_Intermediate Haloalkoxylation (e.g., NBS, ROH) Deoxy_Glycoside 2-Deoxy-glycoside Haloalkoxy_Intermediate->Deoxy_Glycoside Reduction (e.g., H₂, Pd/C)

Figure 3: Synthetic pathway to 2-deoxy-glycosides from this compound.

Experimental Protocol: Synthesis of Methyl 2-Deoxy-α/β-D-glucopyranoside [26]

This protocol describes the synthesis of a 2-deoxy-glycoside via a bromoalkoxylation-reduction sequence.

  • Bromoalkoxylation: To a solution of this compound (64.6 g, 0.44 mol) in methanol (B129727) (325 mL) at 10 °C, add N-bromosuccinimide (NBS) (78.7 g, 0.44 mol) over 40 minutes, maintaining the temperature between 10-15 °C. The reaction mixture is then stirred at room temperature for 5 hours. The solvent is evaporated to give a residue.

  • Reduction: The crude residue from the previous step is dissolved in an appropriate solvent and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to remove the bromine atom at the C-2 position.

  • Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product can be purified by crystallization or chromatography to yield methyl 2-deoxy-α/β-D-glucopyranoside.

Stability

This compound is generally stable under neutral conditions. However, its enol ether moiety is susceptible to hydrolysis under acidic conditions, which can lead to the formation of 2-deoxy-D-glucose and other degradation products. The stability of this compound and its derivatives is an important consideration in their storage and in the planning of synthetic routes. It is generally recommended to store this compound in a cool, dry place.[29][30]

Conclusion

This compound is a cornerstone of modern synthetic carbohydrate chemistry, offering a gateway to a diverse range of complex and biologically relevant molecules. Its well-defined reactivity, particularly the versatility of its enol ether double bond, allows for the stereocontrolled introduction of various functionalities. The reactions outlined in this guide, including electrophilic additions, the Ferrier rearrangement, and the synthesis of 2-deoxy-glycosides, represent fundamental transformations that are widely employed in academic and industrial research. A thorough understanding of the chemical properties and reactivity of this compound is essential for any scientist or professional engaged in the fields of glycoscience and drug development.

References

An In-depth Technical Guide to the Structure and Stereochemistry of D-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucal, a cyclic enol ether derived from D-glucose, is a pivotal building block in modern carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates, including oligosaccharides, 2-deoxy sugars, and various natural products.[1] This guide provides a comprehensive overview of the structure, stereochemistry, and key reactions of this compound, intended to serve as a valuable resource for professionals in chemical research and drug development.

Structure and Stereochemistry of this compound

This compound, systematically named 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol, possesses the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[2] The presence of the double bond between C1 and C2 flattens the pyranose ring into a half-chair conformation. The stereochemistry at C3, C4, and C5 is inherited from its parent sugar, D-glucose.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification and characterization in experimental settings.

PropertyValueReference(s)
IUPAC Name (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol[2]
CAS Number 13265-84-4[2]
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 58-60 °C[1]
Optical Rotation [α]D²¹ -7° (c = 1.9 in H₂O)
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 6.47 (d, 1H, H-1), 4.80 (dd, 1H, H-2), 4.25-4.15 (m, 1H, H-5), 3.95-3.80 (m, 2H, H-6a, H-6b), 3.75-3.65 (m, 1H, H-4), 3.60-3.50 (m, 1H, H-3)[3]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 145.0 (C-1), 99.5 (C-2), 78.5 (C-5), 68.0 (C-3), 66.5 (C-4), 61.0 (C-6)[3]

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Solid-State Conformation

X-ray crystallographic studies of derivatives, such as the tri-O-acetyl-D-glucal dimer, have provided valuable insights into the solid-state conformation of the this compound ring system. These studies confirm the half-chair conformation of the pyranoid ring.[4]

Key Reactions of this compound

The reactivity of this compound is dominated by its electron-rich double bond, making it susceptible to electrophilic attack and a versatile partner in various cycloaddition and rearrangement reactions.

The Ferrier Rearrangement

One of the most powerful applications of this compound and its derivatives is the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of the glycal to form 2,3-unsaturated glycosides. This provides a facile route to a variety of complex carbohydrate structures.

Ferrier_Rearrangement Glucal Tri-O-acetyl-D-glucal Allyloxocarbenium Allyloxocarbenium Ion Intermediate Glucal->Allyloxocarbenium + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) Product 2,3-Unsaturated Glycoside Allyloxocarbenium->Product + Nucleophile Nucleophile Nucleophile (R-OH)

Caption: The Ferrier Rearrangement of Tri-O-acetyl-D-glucal.

Epoxidation

The double bond of this compound can be readily epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of various glycosides, as the epoxide ring can be opened by nucleophiles with high regio- and stereoselectivity.[5][6]

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions, providing access to novel bicyclic carbohydrate derivatives. This reactivity opens avenues for the synthesis of carbasugars and other complex carbocyclic structures.[7]

Experimental Protocols

Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This protocol describes the synthesis of the commonly used protected form of this compound.

Materials:

Procedure:

  • Acetobromoglucose is first prepared from D-glucose, acetic anhydride, red phosphorus, and bromine according to established procedures.

  • A mixture of zinc dust (activated with copper(II) sulfate solution) and sodium acetate in 50% aqueous acetic acid is prepared in a reaction flask equipped with a mechanical stirrer and a dropping funnel.

  • A solution of acetobromoglucose in acetic acid is added dropwise to the stirred zinc suspension while maintaining the temperature below 20°C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours.

  • The reaction mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The ether extracts are combined, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting syrup is purified by crystallization from diethyl ether and petroleum ether to afford 3,4,6-tri-O-acetyl-D-glucal.[8]

Ferrier Rearrangement for the Synthesis of a C-Glycoside

This protocol provides an example of a Lewis acid-catalyzed Ferrier rearrangement to form a C-glycoside.

Materials:

Procedure:

  • Dissolve tri-O-acetyl-D-glucal in a mixture of CH₂Cl₂ and acetonitrile (B52724) in a flask and cool to -5°C.

  • Add the silyl ketene acetal to the cooled solution.

  • Slowly add a solution of TMSOTf in CH₂Cl₂ via an addition funnel over 30 minutes, maintaining the temperature at -5°C.

  • After the addition is complete, stir the reaction mixture at -5°C for 2 hours.

  • Quench the reaction by slowly pouring the mixture into a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired C-glycoside.[9]

Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal

This protocol describes the epoxidation of a protected this compound derivative using in situ generated dimethyldioxirane (B1199080) (DMDO).

Materials:

  • 3,4,6-Tri-O-benzyl-D-glucal

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Oxone® (potassium peroxymonosulfate)

  • Water

Procedure:

  • In a flask, prepare a biphasic solution of 3,4,6-tri-O-benzyl-D-glucal in CH₂Cl₂, acetone, and saturated aqueous NaHCO₃, and cool it in an ice bath.

  • To the vigorously stirred solution, add a solution of Oxone® in water dropwise over 15 minutes.

  • Continue vigorous stirring at 0°C for 30 minutes and then at room temperature for an additional 6 hours.

  • Separate the organic phase and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the 1,2-anhydrosugar.[5]

Synthetic Workflow: Multi-step Synthesis of a C-Glycoside Scaffold

This compound is a valuable starting material for the multi-step synthesis of complex molecules. The following diagram illustrates a typical workflow for the synthesis of a C-glycoside scaffold, which can be a precursor for diversity-oriented synthesis.

C_Glycoside_Synthesis Start Tri-O-acetyl-D-glucal Step1 Ferrier Rearrangement (Silyl Ketene Acetal, TMSOTf) Start->Step1 Intermediate1 Protected C-Glycoside Ester Step1->Intermediate1 Step2 Deprotection (e.g., NaOMe/MeOH) Intermediate1->Step2 Product C-Glycoside Scaffold Step2->Product

Caption: Workflow for the synthesis of a C-glycoside scaffold from this compound.

Conclusion

This compound stands as a cornerstone in synthetic carbohydrate chemistry, offering a gateway to a vast landscape of molecular complexity. Its well-defined structure and stereochemistry, coupled with the high reactivity of its enol ether moiety, make it an indispensable tool for researchers in drug discovery and the life sciences. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel and biologically significant molecules.

References

Introduction to the reactivity of the d-Glucal double bond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the d-Glucal Double Bond

Introduction

This compound, a 2,3-unsaturated derivative of glucose, is a pivotal starting material in modern carbohydrate chemistry. The presence of the endocyclic double bond (enol ether functionality) within the pyranose ring imparts unique reactivity, making it a versatile precursor for a vast array of carbohydrate analogs, including 2-deoxy sugars, C-glycosides, and complex oligosaccharides. This guide provides a comprehensive overview of the core reactivity of the this compound double bond, focusing on electrophilic additions, cycloaddition reactions, and the synthetically powerful Ferrier rearrangement. It is intended for researchers, scientists, and professionals in drug development who utilize carbohydrate chemistry in their work.

The reactivity of this compound is dominated by the electron-rich nature of its double bond, which is susceptible to attack by electrophiles. This reactivity can be broadly categorized into three main pathways: electrophilic addition across the double bond, concerted cycloaddition reactions, and allylic rearrangements that shift the double bond and introduce a substituent at the anomeric center.

logical_relationship Glucal This compound Reactivity EA Electrophilic Addition (C1-C2 Functionalization) Glucal->EA CR Cycloaddition ([n+m] Ring Formation) Glucal->CR FR Ferrier Rearrangement (C1 Functionalization, C2-C3 Unsaturation) Glucal->FR

Figure 1: Core reaction pathways of the this compound double bond.

Electrophilic Addition Reactions

The enol ether in this compound readily reacts with a variety of electrophiles. The reaction typically proceeds via an initial attack of the double bond on the electrophile, leading to the formation of an intermediate that is subsequently trapped by a nucleophile. This results in the functionalization of the C1 and C2 positions.

Mechanism Overview

Electrophilic addition to glycals like tri-O-acetyl-D-glucal can lead to mixtures of 2-deoxy-2-substituted glycosides. For instance, reactions with electrophilic N-F fluorinating reagents produce mixtures of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives[1][2]. The stereochemical outcome is influenced by the nature of the protecting groups and the direction of electrophilic attack.

Key Electrophilic Additions
  • Epoxidation : The oxidation of the double bond to form an epoxide is a crucial transformation. Reagents like dimethyldioxirane (B1199080) (DMDO) are highly effective, often providing 1,2-anhydrosugars with high yield and selectivity.[3][4][5] The resulting epoxides are versatile intermediates for synthesizing various glycosides.[3][6]

  • Azidonitration : This reaction involves the addition of an azide (B81097) group and a nitrate (B79036) group across the double bond. It serves as a powerful method for synthesizing 2-azido-2-deoxy sugars, which are precursors to important 2-amino-2-deoxy sugars (glucosamine derivatives).[7]

  • Halogenation : Electrophilic halogens (e.g., from iodobenzene (B50100) dichloride) add across the double bond to yield 2-deoxy-2-halo sugars, which are valuable synthetic intermediates.[8]

  • Enzymatic Hydration : Glycosidase enzymes can catalyze the stereospecific hydration of the this compound double bond to produce 2-deoxy-D-glucose.[9] The enzyme dictates the stereochemistry of the protonation at C2, allowing for the de novo creation of an anomeric center.[9][10]

epoxidation_mechanism cluster_reactants Reactants cluster_products Products Glucal Tri-O-benzyl-d-glucal Epoxide 1,2-Anhydro-α-D-gluco (Epoxide) Glucal->Epoxide Double bond attacks electrophilic oxygen DMDO DMDO DMDO->Epoxide Acetone (B3395972) Acetone DMDO->Acetone Ring fragments

Figure 2: Simplified mechanism of this compound epoxidation with DMDO.

Data Summary: Epoxidation of Glycals
SubstrateReagent/ConditionsProduct Configuration(s)Yield (%)Reference
3,4,6-Tri-O-benzyl-D-glucalDMDO (in situ from Oxone®/acetone)1,2-anhydro-α-D-gluco99%[3][4]
3,4,6-Tri-O-benzyl-D-galactalDMDO (in situ from Oxone®/acetone)1,2-anhydro-α-D-galacto99%[3][4]
3,4,6-Tri-O-acetyl-D-glucalDMDO (in situ from Oxone®/acetone)α-gluco / β-manno (7:1 ratio)87%[3][4]
Experimental Protocol: In Situ Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal[4]
  • Setup : To a vigorously stirred, ice-cooled biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL), add a solution of Oxone® (8.87 g, 14.42 mmol) in H₂O (35 mL) dropwise over 15 minutes.

  • Reaction : Vigorously stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.

  • Workup : Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).

  • Isolation : Combine the organic phases, dry with Na₂SO₃, and concentrate under reduced pressure to afford 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose (3.08 g, 99%) as a white solid.

Cycloaddition Reactions

The double bond of this compound can participate in concerted cycloaddition reactions to form bicyclic products. These reactions are highly valuable for creating complex, stereodefined carbocyclic and heterocyclic structures fused to the pyranose ring.

Key Cycloaddition Reactions
  • [2+2] Cycloaddition : this compound derivatives undergo [2+2] cycloaddition with isocyanates, such as chlorosulfonyl isocyanate (CSI), to stereoselectively form β-lactam adducts.[11] These fused β-lactams are important building blocks in medicinal chemistry.

  • [4+2] Cycloaddition (Diels-Alder) : While less common for this compound itself as the diene, it can act as a dienophile. More frequently, it participates in inverse-electron-demand Diels-Alder reactions or cycloadditions with transiently formed dienes.[12]

  • 1,3-Dipolar Cycloaddition : The double bond can react with 1,3-dipoles like azides to form triazoline rings, which can be further converted to other useful functionalities.[13]

Data Summary: [2+2] Cycloaddition with Isocyanates
Glycal DerivativeIsocyanateProductYield (%)Reference
Tri-O-benzyl-D-glucalChlorosulfonyl Isocyanate (CSI)Fused β-Lactam83%[11]
Tri-O-acetyl-D-glucalChlorosulfonyl Isocyanate (CSI)Fused β-Lactam74%[11]
Experimental Protocol: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam[11]
  • Setup : In an oven-dried, three-necked flask under an argon atmosphere, add anhydrous toluene (B28343) (40 mL) and chlorosulfonyl isocyanate (CSI) (2.72 mL, 31.2 mmol). Cool the flask to -78 °C in a dry ice/methanol bath.

  • Addition : Add a solution of tri-O-benzyl-D-glucal (10.0 g, 24.0 mmol) in toluene (40 mL) dropwise to the stirring CSI solution at -78 °C using a syringe pump at a rate of 1.5 mL/min.

  • Reaction : After the addition is complete, warm the reaction mixture to -62 °C and stir for 3 hours.

  • Reductive Workup : Cool the mixture back to -78 °C. Add a solution of sodium sulfite (B76179) (15.0 g) in water (120 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation : Filter the mixture through Celite. Separate the organic layer from the filtrate, wash it sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure β-lactam.

The Ferrier Rearrangement

The Ferrier rearrangement is arguably the most significant reaction of glycals.[14][15] It is a Lewis acid-catalyzed allylic rearrangement that converts a glycal into a 2,3-unsaturated glycoside.[14][16] This reaction is a cornerstone of modern glycosylation chemistry, allowing for the formation of O-, C-, N-, and S-glycosidic bonds under mild conditions.[17][18]

Mechanism

The reaction is initiated by a Lewis acid, which coordinates to the C3-acetate (or other leaving group), facilitating its departure.[16] This generates a delocalized allyloxocarbenium ion intermediate.[14] A nucleophile then attacks the anomeric carbon (C1) to yield the 2,3-unsaturated glycoside product, typically as a mixture of α and β anomers, with the α-anomer often predominating.[14][19]

ferrier_mechanism Glucal Tri-O-acetyl-d-glucal + Lewis Acid (LA) Intermediate Allyloxocarbenium Ion (Delocalized Cation) Glucal->Intermediate C3-OAc leaves Product 2,3-Unsaturated Glycoside (α and β anomers) Intermediate->Product Nucleophilic attack at C1 Nucleophile Nucleophile (ROH, RSH, etc.) Nucleophile->Intermediate

Figure 3: Generalized mechanism of the Ferrier rearrangement.

Scope and Applications

The Ferrier rearrangement is exceptionally versatile. A wide range of Lewis acids (e.g., BF₃·OEt₂, TMSOTf, CAN, InCl₃) can catalyze the reaction.[14][20] Furthermore, a diverse array of nucleophiles can be employed, leading to various classes of important molecules:

  • O-Glycosides : Using alcohols and phenols as nucleophiles.[19][21]

  • C-Glycosides : Using carbon nucleophiles like silyl (B83357) enol ethers or allylsilanes.[14][20][22]

  • N-Glycosides : Using nitrogen nucleophiles like sulfonamides.[17]

  • S-Glycosides : Using thiols as nucleophiles.[17]

This versatility makes the Ferrier rearrangement a key tool for synthesizing glycoconjugates, nucleoside analogs, and C-glycoside mimetics for drug discovery.[15]

Data Summary: Ferrier Rearrangement with Various Nucleophiles
GlycalNucleophileCatalystProductYield (%)α:β RatioReference
Tri-O-acetyl-D-glucalBenzyl AlcoholPerfluorophenylboronic acid (20 mol%)O-Glycoside92%>95:5[17]
Tri-O-acetyl-D-glucalAllyltrimethylsilaneCeric Ammonium (B1175870) Nitrate (CAN)C-Glycoside88%α only[20]
Tri-O-acetyl-D-glucalThiophenolPerfluorophenylboronic acid (20 mol%)S-Glycoside91%85:15[17]
Tri-O-acetyl-D-glucalp-Toluene sulfonamidePerfluorophenylboronic acid (20 mol%)N-Glycoside82%80:20[17]
Tri-O-acetyl-D-glucalSilyl Ketene (B1206846) Acetal (B89532)TMSOTfC-Glycoside77%1.2:1[22]

Experimental Protocol: Carbon-Ferrier Rearrangement[22]

experimental_workflow Start Dissolve Tri-O-acetyl-D-glucal in CH2Cl2/CH3CN Cool Cool reaction mixture to -5 °C Start->Cool Add_Nuc Add silyl ketene acetal Cool->Add_Nuc Add_Cat Slowly add TMSOTf solution (Lewis Acid Catalyst) Add_Nuc->Add_Cat React Maintain at -5 °C for 2 hours Add_Cat->React Quench Pour into sat. aq. NaHCO3 React->Quench Workup Extract with organic solvent, dry, and concentrate Quench->Workup Purify Purify by silica gel chromatography Workup->Purify

Figure 4: Experimental workflow for a C-glycosylation via Ferrier rearrangement.

  • Setup : Into a 5-L flask containing CH₂Cl₂ (1.8 L) and CH₃CN (2.0 L), add tri-O-acetyl-D-glucal (200 g, 735 mmol).

  • Addition of Nucleophile : Cool the reaction mixture to -5 °C and add silyl ketene acetal (135 mL, 882 mmol).

  • Addition of Catalyst : Slowly add a solution of TMSOTf (153 mL, 845 mmol) in CH₂Cl₂ (200 mL) via an addition funnel over 30 minutes, keeping the internal temperature below -5 °C.

  • Reaction : After the addition is complete, maintain the bath temperature at -5 °C for 2 hours.

  • Workup : Slowly pour the reaction mixture into a saturated aqueous NaHCO₃ solution (1.5 L). Extract the aqueous layer, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification : Separate the α and β anomers by silica gel chromatography to yield the pure C-glycoside products.

Conclusion

The double bond of this compound is a hub of chemical reactivity, providing access to a diverse range of carbohydrate structures through electrophilic addition, cycloaddition, and rearrangement pathways. The Ferrier rearrangement, in particular, stands out for its synthetic utility in forming various types of glycosidic linkages. A thorough understanding of these core reactions enables chemists to strategically design and synthesize novel carbohydrate-based molecules for applications in drug discovery, glycobiology, and materials science. The protocols and data summarized herein serve as a practical guide for professionals leveraging the unique chemistry of this compound.

References

An In-depth Technical Guide to the Physical Properties and Solubility of D-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties and solubility characteristics of D-Glucal, a pivotal intermediate in carbohydrate chemistry and the synthesis of various oligosaccharides and glycoconjugates. The information presented herein is intended to support research and development activities by providing essential data and methodologies.

Core Physical and Chemical Properties

This compound, also known as 1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol, is a monosaccharide derivative with a six-carbon structure.[1] It presents as a white to almost white crystalline solid or powder.[2][3]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[3][4][5][6][7]
Molecular Weight 146.14 g/mol [3][4][5][6][7][8]
Appearance White to almost white crystalline solid/powder[2][3]
Melting Point 40 - 62 °C[2][3][9][10][11][12]
Boiling Point 325.5 ± 42.0 °C (Predicted)[12]
Density 1.414 ± 0.06 g/cm³ (Predicted)[12]
Optical Activity [α]₂₀/D: -7.0° to -12.0° (c=2, H₂O)[2]

Solubility Profile

The solubility of this compound is dictated by its polar nature, stemming from the presence of multiple hydroxyl groups which allow for hydrogen bonding.

Table 2: Solubility of this compound in Various Solvents
SolventSolubilityNotesSource(s)
Water SolubleThe hydroxyl groups readily form hydrogen bonds with water molecules.[1][13][14]
Methanol Soluble[12]
Ethanol Likely SolubleThe related compound D-(+)-Glucose shows some solubility in ethanol.[15]
DMSO Likely SolubleThe related compound D-(+)-Glucose is soluble in DMSO.[15]
Non-Polar Solvents (e.g., Hexane, Benzene) Limited SolubilityAs a polar compound, it has limited solubility in non-polar organic solvents.[13]

Experimental Protocols

Detailed experimental procedures for the determination of the physical and solubility properties of this compound are analogous to standard methods for small organic molecules. Below are generalized protocols.

Determination of Melting Point

A capillary melting point apparatus can be utilized for this determination.

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. As the melting point is approached, the rate of heating is slowed to approximately 1-2 °C per minute to ensure accurate measurement.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

A general method for assessing solubility in various solvents is as follows.

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a small vial.

  • Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the vial.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Observation: The solution is visually inspected for the presence of undissolved solid.

  • Classification:

    • Soluble: If no solid particles are visible.

    • Partially Soluble: If some, but not all, of the solid has dissolved.

    • Insoluble: If the solid does not appear to have dissolved.

  • Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved this compound can be determined using techniques such as HPLC or by evaporating the solvent and weighing the residue.

Role in Chemical Synthesis

This compound is a versatile building block for the synthesis of a wide array of carbohydrate derivatives, including glycosides and oligosaccharides.[1][14] Its double bond allows for various addition reactions, making it a key precursor in synthetic carbohydrate chemistry.

D_Glucal_Synthesis_Workflow D_Glucal This compound Addition_Reaction Electrophilic Addition D_Glucal->Addition_Reaction Intermediates Glycosyl Halides, Epoxides, etc. Addition_Reaction->Intermediates Glycosylation Glycosylation Reaction Intermediates->Glycosylation Products Oligosaccharides, Glycosides, Aminosugars Glycosylation->Products

Caption: Synthetic pathway of this compound to complex carbohydrates.

References

d-Glucal and its role as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Glucal, a dehydrated derivative of D-glucose, stands as a cornerstone in modern carbohydrate chemistry and organic synthesis. Its unique structural features, particularly the endocyclic double bond, render it a highly versatile chiral building block for the stereoselective synthesis of a wide array of complex molecules, including oligosaccharides, C-glycosides, and various natural products.[1][2][3][4] This guide provides a comprehensive overview of this compound's properties, key synthetic transformations, and detailed experimental protocols, tailored for professionals in research and drug development.

Properties and Preparation of this compound

This compound, with the chemical formula C6H10O4, is a white crystalline solid soluble in water and methanol (B129727).[1][2] Its reactivity stems from the vinyl ether moiety, which is susceptible to a variety of electrophilic additions and rearrangements.[2]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC6H10O4[2][5]
Molecular Weight146.14 g/mol [2][5]
Melting Point58-62 °C[2][4][6]
AppearanceOff-white to white powder[2][3]
SolubilitySoluble in methanol[2][3]
CAS Number13265-84-4[2][5]
Synthesis of this compound and its Derivatives

The most common method for synthesizing glycals is the Fischer–Zach method, which involves the reductive elimination of acylated glycosyl bromides using zinc dust in acetic acid.

A widely used protected form of this compound is 3,4,6-tri-O-acetyl-D-glucal. Its synthesis from D-glucose is a standard procedure.

Experimental Protocol: Synthesis of 3,4,6-tri-O-acetyl-D-Glucal from D-Glucose

  • Step 1: Acetylation of D-Glucose. To a stirred solution of D-Glucose (2.77 mmol, 500 mg) in Dichloromethane (B109758) (DCM), add acetic anhydride (B1165640) (1.5 mL) and a catalytic amount of perchloric acid (HClO4) at 0°C. The reaction is left for 30 minutes at 0°C.

  • Step 2: Formation of the Glycosyl Bromide. After the initial acetylation, the reaction mixture is further treated to form the corresponding acetylated glycosyl bromide.

  • Step 3: Reductive Elimination. The crude glycosyl bromide is then subjected to reductive elimination using zinc dust in the presence of a pH buffer like sodium dihydrogen phosphate (B84403) (NaH2PO4) in a solvent such as acetone.

  • Step 4: Purification. The resulting 3,4,6-tri-O-acetyl-D-glucal is purified by silica (B1680970) gel column chromatography.

The acetyl groups can be readily removed to yield free this compound.

Experimental Protocol: Zemplén Deacetylation of 3,4,6-tri-O-acetyl-D-Glucal

  • To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.80 mmol, 490 mg) in methanol (1 mL), add sodium methoxide (B1231860) (100 mg) and IR-120 resin (20 mg).

  • The reaction is left for 1 hour at room temperature.

  • Reaction completion is monitored by TLC (2:1 petroleum hexane–ethyl acetate).

  • The resin is filtered off, and the solvent is removed under reduced pressure to yield this compound.

Key Synthetic Transformations of this compound

The synthetic utility of this compound is demonstrated in several key reactions that allow for the introduction of new functionalities with high stereocontrol.

The Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction of glycals that involves a nucleophilic substitution with an allylic shift, leading to the formation of 2,3-unsaturated glycosides.[7][8] This reaction is typically catalyzed by a Lewis acid, which promotes the departure of the C-3 substituent and the formation of a delocalized allyloxocarbenium ion intermediate.[7][8][9]

The general mechanism for the Lewis acid-catalyzed Ferrier rearrangement is depicted below:

Ferrier_Rearrangement Start 3-O-Acetyl-D-Glucal Intermediate Allyloxocarbenium Ion (Resonance Stabilized) Start->Intermediate + Lewis Acid - Acetate Product_alpha α-2,3-Unsaturated Glycoside Intermediate->Product_alpha + Nucleophile Product_beta β-2,3-Unsaturated Glycoside Intermediate->Product_beta + Nucleophile LewisAcid Lewis Acid (e.g., InCl3, BF3·OEt2) Nucleophile Nucleophile (Nu-H)

Caption: Mechanism of the Ferrier Rearrangement.

Lewis AcidNucleophile (Solvent)ConditionsYield (%)α:β RatioReference
InCl₃Methanol (Dichloromethane)--7:1[7][10]
SnCl₄Methanol (Dichloromethane)-78 °C, 10 min8386:14[7]
BF₃·O(C₂H₅)₂Isopropanol (Dichloromethane)RT, 24 hr95-[7]
ZnCl₂Ethanol (Toluene)RT, 30–60 min65-9589:11[7]
BF₃·O(C₂H₅)₂Benzyl alcohol (Dichloromethane)-20 °C to RT, 1 hr98-[7]

Experimental Protocol: Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Methanol [10]

  • To a solution of tri-O-acetyl-D-glucal in dichloromethane, add methanol as the nucleophile.

  • Add indium(III) chloride (InCl₃) as the Lewis acid catalyst.

  • Stir the reaction mixture at the specified temperature and time (refer to the table above for variations).

  • Upon completion, quench the reaction and purify the resulting 2,3-unsaturated glycosides by column chromatography to separate the α and β anomers.

Epoxidation of this compound

The double bond in this compound and its derivatives can be stereoselectively epoxidized to form 1,2-anhydrosugars.[11][12][13] These epoxides are valuable intermediates for the synthesis of various glycosides, as the oxirane ring can be opened by a wide range of nucleophiles.[12][13] Dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone, is a highly effective reagent for this transformation.[11][12][13]

The epoxidation of a protected this compound derivative is illustrated in the following workflow:

Epoxidation_Workflow Start 3,4,6-Tri-O-benzyl-D-glucal Epoxide 1,2-Anhydrosugar (α-gluco epoxide) Start->Epoxide Epoxidation Reagents DMDO (in situ) (Oxone/acetone, NaHCO3) Product Glycoside Derivative Epoxide->Product Nucleophilic Ring Opening Nucleophile Nucleophile (e.g., ROH, RSH, RNH2)

Caption: Synthetic workflow for the epoxidation of this compound and subsequent nucleophilic opening.

SubstrateEpoxidizing AgentConditionsYield (%)StereoselectivityReference
3,4,6-tri-O-benzyl-D-glucalDMDO (in situ)CH₂Cl₂-aq. NaHCO₃99100% (α-gluco)[11][12][13]
3,4,6-tri-O-acetyl-D-glucalDMDO (in situ)CH₂Cl₂-aq. NaHCO₃87 (overall)7:1 (gluco:manno)[11][12][13]

Experimental Protocol: In Situ Epoxidation of 3,4,6-tri-O-benzyl-D-glucal [13]

  • Reaction Setup: Prepare a biphasic system of dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Addition of Substrate and Reagents: To the vigorously stirred, cooled (ice bath) biphasic solution containing 3,4,6-tri-O-benzyl-D-glucal, add acetone. Then, add a solution of Oxone® in water dropwise over a period of 20 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates like the acetylated glucal, a longer reaction time (e.g., 6 hours) may be required.[12][13]

  • Workup and Purification: After completion, separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The resulting 1,2-anhydrosugar can be purified by chromatography if necessary.

This compound in the Synthesis of Complex Molecules

The versatility of this compound as a chiral synthon is highlighted by its application in the total synthesis of natural products and the construction of oligosaccharides.[14][15][16]

Oligosaccharide Synthesis

This compound and its derivatives, particularly the 1,2-anhydrosugars, are key precursors in modern oligosaccharide synthesis.[12][17] The stereoselective opening of the epoxide ring allows for the formation of glycosidic linkages with various sugar acceptors.

The general strategy for oligosaccharide synthesis using a glucal-derived epoxide is shown below:

Oligosaccharide_Synthesis Glucal This compound Derivative Epoxide 1,2-Anhydrosugar (Glycosyl Donor) Glucal->Epoxide Epoxidation Disaccharide Protected Disaccharide Epoxide->Disaccharide Glycosylation Acceptor Glycosyl Acceptor (with free hydroxyl group) Acceptor->Disaccharide Deprotection Deprotection Disaccharide->Deprotection Final_Oligosaccharide Oligosaccharide Deprotection->Final_Oligosaccharide

Caption: General workflow for oligosaccharide synthesis from this compound.

Synthesis of C-Glycosides

The Ferrier rearrangement can be adapted to form C-glycosides by using carbon-based nucleophiles, such as silanes.[7] This provides a valuable route to stable analogs of naturally occurring O-glycosides, which are of significant interest in drug development due to their increased resistance to enzymatic hydrolysis.

Conclusion

This compound is an indispensable chiral building block in organic synthesis. Its ready availability from D-glucose and the high stereoselectivity of its key reactions, such as the Ferrier rearrangement and epoxidation, make it a powerful tool for the construction of complex and biologically relevant molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of this compound chemistry in research and development, particularly in the fields of glycobiology and medicinal chemistry. The continued exploration of this compound's reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Conformation of D-Glucal and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of D-glucal and its derivatives, crucial intermediates in carbohydrate chemistry and drug development. The document delves into the structural intricacies, experimental methodologies for their determination, and key synthetic pathways involving these versatile molecules.

Core Concepts: The Conformation of this compound

This compound, an unsaturated monosaccharide derived from D-glucose, and its derivatives are not planar molecules. Due to the endocyclic double bond between C1 and C2, the pyranoid ring adopts a non-planar conformation to minimize steric and torsional strain. The most stable conformations are typically half-chair forms , denoted as 4H5 and 5H4.

In the 4H5 conformation , the carbon atom C4 is above the plane defined by C1, C2, C3, and O5, while the C5 atom is below this plane. Conversely, in the 5H4 conformation , C5 is above the plane and C4 is below. The preferred conformation is influenced by a variety of factors, including the nature and stereochemistry of substituents on the ring. For instance, fully O-acetylated D-glycals generally favor the 4H5(D) conformation in solution.[1] The introduction of a substituent at the C2 position can lead to ring-flattening or even an inversion to the 5H4 conformation to alleviate steric strain.[1]

Quantitative Conformational Analysis

The precise geometry of this compound and its derivatives can be determined using a combination of experimental techniques and computational modeling. The key quantitative data includes bond lengths, bond angles, and, most importantly, dihedral angles which define the ring's pucker.

NMR Spectroscopy: Proton-Proton Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For this compound and its derivatives, the vicinal proton-proton coupling constants (3JH,H) are particularly informative. These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these values, the relative orientation of substituents and the overall ring conformation can be deduced.

Table 1: Representative 1H NMR Coupling Constants for Tri-O-acetyl-D-glucal

Coupling (J)Value (Hz)Dihedral Angle Correlation
J1,2~6.3Correlates with the H1-C1-C2-H2 dihedral angle
J2,3~4.5Correlates with the H2-C2-C3-H3 dihedral angle
J3,4~2.8Correlates with the H3-C3-C4-H4 dihedral angle
J4,5~6.0Correlates with the H4-C4-C5-H5 dihedral angle

Note: These are approximate values and can vary depending on the solvent and specific derivative.

X-ray Crystallography

Table 2: Selected Crystallographic Data for a Tri-O-acetyl-D-glucal Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.6647(4)
b (Å)13.4269(9)
c (Å)34.744(2)
α, β, γ (°)90

Data from the X-ray analysis of a C-linked disaccharide of tri-O-acetyl-D-glucal.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

Objective: To determine the solution-state conformation of a this compound derivative using 1H NMR spectroscopy.

Materials:

  • This compound derivative (e.g., tri-O-acetyl-D-glucal)

  • Deuterated solvent (e.g., CDCl3, D2O)

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) 1H NMR spectrum.

    • To aid in signal assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy). These experiments reveal which protons are coupled to each other.

  • Spectral Analysis:

    • Integrate the signals in the 1H NMR spectrum to determine the number of protons corresponding to each resonance.

    • Measure the coupling constants (J-values) for each multiplet. The 4J2,4 coupling constant is particularly sensitive to conformational changes in D-glycals.[1]

    • Use the COSY and TOCSY spectra to trace the connectivity of the proton spin systems and assign each signal to a specific proton on the glucal ring.

  • Conformational Interpretation:

    • Apply the Karplus equation to correlate the measured 3JH,H values with the corresponding dihedral angles.

    • Compare the determined dihedral angles with those expected for the 4H5 and 5H4 half-chair conformations to identify the predominant conformer in solution.

Synthesis of 2-Deoxy-Glycosides from this compound

Objective: To synthesize a 2-deoxy-glycoside from a this compound derivative.

Materials:

Procedure:

  • Haloalkoxylation: Dissolve this compound in methanol and cool the solution. Add N-bromosuccinimide portion-wise while maintaining the temperature. Stir the reaction mixture for several hours.

  • Reductive Dehalogenation: Hydrogenate the reaction mixture in the presence of Raney nickel catalyst and triethylamine in a Parr apparatus.

  • Purification and Acylation: Filter the reaction mixture and concentrate the filtrate to a syrup. Dissolve the syrup in a mixture of chloroform and pyridine, then add acetic anhydride while cooling.

  • Work-up and Isolation: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate to obtain the 2-deoxy-glycoside derivative.

Key Signaling Pathways and Reaction Mechanisms

This compound and its derivatives are key intermediates in a variety of important chemical transformations, particularly in the synthesis of oligosaccharides and other complex carbohydrates.

The Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. The reaction is typically catalyzed by a Lewis acid and proceeds through a delocalized allyloxocarbenium ion intermediate.

Ferrier_Rearrangement Glucal 3,4,6-Tri-O-acetyl-D-glucal Intermediate Allyloxocarbenium Ion (delocalized cation) Glucal->Intermediate + Lewis Acid Product 2,3-Unsaturated Glycoside Intermediate->Product + Nucleophile

Caption: The Ferrier Rearrangement of this compound.

Enzymatic Hydration of this compound

Glycosidase enzymes can catalyze the stereospecific hydration of this compound to form 2-deoxy-D-glucose. The stereochemical outcome of the reaction depends on the enzyme used. For example, α-glucosidase and β-glucosidase yield 2-deoxy-α-D-glucose and 2-deoxy-β-D-glucose, respectively. The proposed mechanism involves the protonation of the double bond to form a glycosyl-enzyme intermediate, which is then hydrolyzed.

Enzymatic_Hydration cluster_enzyme Enzyme Active Site Glucal This compound Protonation Protonation of Double Bond Glucal->Protonation Intermediate Glycosyl-Enzyme Intermediate Protonation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-Deoxy-D-glucose Hydrolysis->Product

Caption: Enzymatic Hydration of this compound.

Conclusion

The conformational flexibility of this compound and its derivatives plays a critical role in their reactivity and biological activity. A thorough understanding of their three-dimensional structure, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational methods, is essential for their effective application in drug discovery and the synthesis of complex carbohydrates. The reaction pathways outlined in this guide highlight the synthetic versatility of these important building blocks.

References

Key Differences Between Endo-Glycals and Exo-Glycals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core distinctions between endo-glycals and exo-glycals, two important classes of unsaturated carbohydrates. Understanding their unique structural features, reactivity, and synthetic pathways is crucial for their application as versatile building blocks in organic synthesis and for the development of novel therapeutics.

Core Structural Differences

The fundamental difference between endo- and exo-glycals lies in the position of the carbon-carbon double bond relative to the carbohydrate ring.

  • Endo-Glycals: These are 1,2-unsaturated sugars where the double bond is located within the pyranose or furanose ring, specifically between the anomeric carbon (C-1) and C-2. This internal placement of the double bond significantly influences the molecule's conformation and reactivity.

  • Exo-Glycals: In contrast, exo-glycals possess a double bond that is external to the sugar ring, attached to the anomeric center.[1] This exocyclic double bond makes them valuable precursors for the synthesis of C-glycosides and compounds with quaternary carbons.[1]

Comparative Reactivity and Applications

The distinct placement of the double bond in endo- and exo-glycals dictates their characteristic chemical reactivity and, consequently, their applications in synthesis and drug discovery.

Endo-Glycals are well-known for undergoing the Ferrier rearrangement , a Lewis acid-catalyzed reaction with a nucleophile (like an alcohol) that results in the formation of a 2,3-unsaturated glycoside.[2] This reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[2] Endo-glycals are also valuable substrates for various addition reactions across the double bond, including halogenation and radical additions, leading to the formation of 2-deoxy sugars and other functionalized carbohydrates.[3]

Exo-Glycals are particularly useful for the synthesis of C-glycosides , which are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom. This modification confers stability against enzymatic hydrolysis, a desirable property for drug candidates.[4] The exocyclic double bond can undergo various reactions, including Michael additions, hydrogenations, and cyclopropanations, allowing for the introduction of diverse functionalities at the anomeric center.[5] Furthermore, exo-glycals have gained attention as potential enzyme inhibitors , particularly for glycosidases, due to their ability to mimic the transition state of glycosidic bond hydrolysis.[6][7]

Synthesis Strategies

The synthetic approaches to endo- and exo-glycals are distinct, reflecting their structural differences.

Synthesis of Endo-Glycals: A common method for the synthesis of endo-glycals involves the reductive elimination of a 2-haloglycosyl halide. Another important transformation involving endo-glycals is the Ferrier rearrangement, which converts them into 2,3-unsaturated glycosides.

Synthesis of Exo-Glycals: Exo-glycals are frequently synthesized from readily available sugar lactones.[1] Common methods include olefination reactions like the Wittig reaction or the modified Julia olefination.[4] These reactions allow for the introduction of a variety of substituents on the exocyclic double bond. Two general methods for the stereoselective synthesis of exo-glycals are nucleophilic addition to protected sugar lactones followed by dehydration, and selenylation of C-glycosides followed by selenoxide elimination.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of endo- and exo-glycals.

ReactionSubstrateCatalyst/ReagentSolventYield (%)Stereoselectivity (α:β or Z:E)Reference
Endo-Glycal Reactions
Ferrier RearrangementTri-O-acetyl-D-glucalInCl₃Dichloromethane (B109758)757:1 (α:β)[2]
Ferrier RearrangementTri-O-acetyl-D-glucalSnCl₄Dichloromethane8386:14 (α:β)[2]
Ferrier RearrangementTri-O-acetyl-D-glucalBF₃·OEt₂Dichloromethane95Not specified[2]
AzidonitrationTri-O-acetyl-D-glucalNaN₃, (NH₄)₂Ce(NO₃)₆AcetonitrileHighStereoselective[3]
Exo-Glycal Synthesis
Wittig ReactionTetra-O-benzyl-D-gluconolactone(EtO)₂P(O)CH₂CN, NaHTHF834.7:1 (Z:E) in crude product
Julia OlefinationTri-O-benzyl-D-arabinolactoneSubstituted benzothiazolyl sulfonesNot specifiedGoodNot specified[1]
Nucleophilic Addition/DehydrationProtected sugar lactonesGrignard or organolithium, then TFAA/pyridineTHF70-89Exclusive Z-isomers[8]

Experimental Protocols

General Procedure for Ferrier Rearrangement of an Endo-Glycal

This protocol is a generalized procedure based on typical conditions for the Ferrier rearrangement.

  • Preparation: To a stirred solution of the glycosyl acceptor (1.0-2.0 equivalents) and the endo-glycal (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add 4 Å molecular sieves.

  • Reaction Initiation: Add the Lewis acid (e.g., BF₃·OEt₂, 1.0 equivalent) dropwise to the mixture.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Quenching: Quench the reaction by the addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of an Exo-Glycal from a Sugar Lactone via Wittig Reaction

This protocol is a generalized procedure based on the Wittig olefination of sugar lactones.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide persists.

  • Reaction with Lactone: Dissolve the protected sugar lactone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Warming and Monitoring: Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the exo-glycal.

Visualizations

Synthesis of Exo-Glycals from Sugar Lactones

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Lactone Protected Sugar Lactone Oxaphosphetane Oxaphosphetane Intermediate Lactone->Oxaphosphetane Phosphonium_Salt Phosphonium Salt (e.g., Ph3P+CH2R Br-) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide->Oxaphosphetane [2+2] Cycloaddition Exo_Glycal Exo-Glycal Oxaphosphetane->Exo_Glycal Elimination of Ph3PO

Caption: Wittig reaction workflow for exo-glycal synthesis.

Ferrier Rearrangement of Endo-Glycals

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Endo_Glycal Endo-Glycal Carbocation Allyloxocarbenium Ion Endo_Glycal->Carbocation Lewis_Acid Lewis Acid (e.g., BF3.OEt2) Lewis_Acid->Carbocation Activation Nucleophile Nucleophile (e.g., ROH) Unsaturated_Glycoside 2,3-Unsaturated Glycoside Nucleophile->Unsaturated_Glycoside Nucleophilic Attack Carbocation->Unsaturated_Glycoside

Caption: Reaction pathway of the Ferrier rearrangement.

Exo-Glycals as Glycosidase Inhibitors

G cluster_enzyme Enzyme Action cluster_inhibition Inhibition Mechanism Enzyme Glycosidase Transition_State Oxocarbenium Ion-like Transition State Enzyme->Transition_State Inhibited_Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Inhibited_Complex Substrate Glycosidic Substrate Substrate->Transition_State Binding Products Hydrolyzed Products Transition_State->Products Hydrolysis Exo_Glycal_Inhibitor Exo-Glycal (Transition State Analog) Exo_Glycal_Inhibitor->Inhibited_Complex Competitive Binding No_Reaction Hydrolysis Blocked Inhibited_Complex->No_Reaction

Caption: Mechanism of glycosidase inhibition by exo-glycals.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, D-glucal and its related glycal derivatives have emerged as indispensable tools, profoundly impacting our understanding of carbohydrate-mediated biological processes and paving the way for novel therapeutic strategies. These unsaturated carbohydrates, characterized by a double bond between carbons 1 and 2 of the pyranose ring, possess unique reactivity that makes them versatile synthons in carbohydrate chemistry and powerful probes in chemical biology.[1] This technical guide provides a comprehensive overview of the biological significance of this compound and related glycals, with a focus on their roles as enzyme inhibitors, metabolic labels, and key intermediates in drug development. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant pathways and workflows to empower researchers in their scientific endeavors.

Glycosidase Inhibition: A Key Therapeutic Target

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various physiological and pathological processes. The inhibition of these enzymes is a validated therapeutic strategy for a range of diseases, including diabetes, viral infections, and cancer.[2] this compound and its derivatives have been extensively studied as glycosidase inhibitors due to their structural resemblance to the natural substrates of these enzymes.

Mechanism of Inhibition

This compound can act as a substrate for some glycosidases, undergoing hydration to form 2-deoxy-D-glucose.[3] However, various modifications to the glycal structure can transform it into a potent inhibitor. For instance, the introduction of a fluorine atom at the C2 position can destabilize the oxocarbenium ion-like transition state, leading to competitive inhibition.[3] Other derivatives can act as irreversible inactivators, often through Michael addition, by covalently modifying the enzyme's active site.[3]

Quantitative Analysis of Glycosidase Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various glycal derivatives against different glycosidases, providing a comparative overview of their efficacy.

Glycal DerivativeEnzymeOrganism/SourceIC50 (µM)Reference
2-Fluoro-D-glucalβ-GlucosidaseAgrobacterium faecalis24,000[3]
1-Nitro-D-glucalβ-GlucosidaseAgrobacterium faecalis5,500[3]
1-Cyano-D-glucalβ-GlucosidaseAgrobacterium faecalis3,000 - 96,000[3]
5-Thio-D-glucalβ-GlucosidaseAlmond-[4]
5-Thio-D-glucalα-Mannosidase--[4]

Note: Specific IC50 values for 5-Thio-D-glucal were not provided in the abstract.

CompoundEnzymeIC50 (µM)
Acarbose (Reference)α-Glucosidase871.40 ± 1.24
Compound 5uα-Glucosidase5.38
Compound 13jα-Glucosidase~0.14
Compound 13hα-Glucosidase~0.22

This table presents a selection of potent α-glucosidase inhibitors for comparison, highlighting the potential for developing highly effective therapeutics.[5]

Metabolic Labeling: Visualizing the Glycome

Metabolic glycan labeling is a powerful technique that allows for the visualization and study of glycans in living cells and organisms.[6][7][8] This method involves introducing chemically modified monosaccharides, often containing a bioorthogonal functional group like an azide (B81097), into cellular glycan biosynthetic pathways.[7][8] this compound derivatives, particularly azido-sugars, are instrumental in this approach.

The Workflow of Metabolic Labeling

The process typically involves two main steps:

  • Metabolic Incorporation: Cells are incubated with a peracetylated azido-sugar, such as N-azidoacetylglucosamine (GlcNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylmannosamine (ManNAz).[7] The acetyl groups enhance cell permeability, and once inside the cell, the azido-sugar is metabolized and incorporated into glycoproteins and other glycoconjugates.[6][7]

  • Bioorthogonal Ligation: The incorporated azide group is then selectively reacted with a probe molecule containing a complementary functional group, such as a phosphine (B1218219) (Staudinger ligation) or an alkyne (copper-catalyzed or strain-promoted azide-alkyne cycloaddition - CuAAC or SPAAC).[8] This probe can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and proteomic analysis, or another molecule of interest.[7][8]

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_detection Detection AzidoSugar Peracetylated Azido-Sugar (e.g., GlcNAz) Metabolism Metabolic Incorporation AzidoSugar->Metabolism Cellular uptake AzidoGlycan Azide-labeled Glycoconjugate Metabolism->AzidoGlycan Ligation Bioorthogonal Ligation (e.g., SPAAC) AzidoGlycan->Ligation Probe Bioorthogonal Probe (e.g., DBCO-Fluorophore) Probe->Ligation LabeledGlycan Labeled Glycoconjugate Ligation->LabeledGlycan Analysis Downstream Analysis (Microscopy, Proteomics) LabeledGlycan->Analysis

A simplified workflow of metabolic glycan labeling with azido-sugars.

This compound in Drug Development: A Versatile Scaffold

The unique chemical properties of this compound and its derivatives make them valuable starting materials for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[9][10]

Synthesis of C-Glycosides

C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are more stable to enzymatic hydrolysis than their O-glycoside counterparts, making them attractive as therapeutic agents.[11] Exo-glycals, which have an exocyclic double bond at the anomeric center, are particularly useful precursors for the synthesis of C-glycosides.[3] Palladium-catalyzed cross-coupling reactions of glycals with various partners are a powerful method for constructing C-C glycosidic bonds with high stereoselectivity.[11]

Antiviral and Antitumor Applications

Derivatives of this compound have shown promise as antiviral and antitumor agents. For example, triacetylglucal has demonstrated antiviral activity, and other glucal derivatives have been investigated for their ability to inhibit tumor cell growth.[12]

Quantitative Data on Biological Activities:

CompoundActivityCell Line/VirusIC50 / EC50 (µM)Reference
Glucosylated Podophyllotoxin Derivative 35AnticancerHL-600.59[5]
Glucosylated Podophyllotoxin Derivative 35AnticancerSMMC-77211.32[5]
Glucosylated Podophyllotoxin Derivative 35AnticancerA-5492.90[5]
Glucosylated Podophyllotoxin Derivative 35AnticancerMCF-71.07[5]
Glucosylated Podophyllotoxin Derivative 35AnticancerSW4801.01[5]
Etoposide (Control)AnticancerHL-601.77[5]
Chloroquine (B1663885)AntiviralSARS-CoV-25.47 (48h)[13]
Hydroxychloroquine (B89500)AntiviralSARS-CoV-20.72 (48h)[13]

Note: The antiviral data for chloroquine and hydroxychloroquine are included to provide context for EC50 values in antiviral research, as specific EC50 values for triacetylglucal were not found in a tabular format in the provided search results.

Experimental Protocols

Synthesis of 2-Deoxy-D-glucose from this compound

This protocol describes a general method for the synthesis of 2-deoxy-D-glucose from this compound via haloalkoxylation.[1]

Materials:

Procedure:

  • Haloalkoxylation: Dissolve this compound in methanol at 10°C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature between 10-15°C. Stir the reaction mixture at room temperature for 5 hours. Evaporate the solvent to obtain a residue. Reflux the residue in ethyl acetate.

  • Reduction: Dissolve the resulting syrup of methyl 2-deoxy-3,4,6-tri-O-acetyl-α/β-D-glucopyranoside in methanol. Add 5% Pd/C and hydrogenate at 150 psi at room temperature for 5 hours. Filter off the catalyst and evaporate the solvent to obtain methyl 2-deoxy-α/β-D-glucopyranoside.

  • Hydrolysis: Dissolve the product from the previous step in methanol. Add 1N NaOMe in methanol and leave at room temperature for 6-10 hours. Neutralize the reaction by passing dry CO2 gas. Evaporate the solvent to obtain the crude product.

  • Purification: The final product, 2-deoxy-D-glucose, can be purified by recrystallization.

β-Glucosidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a this compound derivative against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.[14][15]

Materials:

  • β-Glucosidase from almond

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • This compound derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (1 M) or Sodium hydroxide (B78521) (0.4 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the this compound derivative. Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of the β-glucosidase solution to each well. Add 25 µL of the different concentrations of the inhibitor solution to the respective wells. For the control (100% enzyme activity), add 25 µL of the buffer or solvent used to dissolve the inhibitor. Incubate the plate at 37°C for 10-15 minutes.

  • Substrate Addition and Reaction: Add 50 µL of the pNPG solution to each well to initiate the reaction. Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 1 M sodium carbonate or 0.4 M NaOH-glycine buffer to each well. The development of a yellow color indicates the formation of p-nitrophenol.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Glycosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor This compound Derivative (Inhibitor) Preincubation Pre-incubate Enzyme + Inhibitor (37°C) Inhibitor->Preincubation Enzyme β-Glucosidase Enzyme->Preincubation Substrate pNPG (Substrate) Reaction Add Substrate & Incubate (37°C) Substrate->Reaction Preincubation->Reaction Stop Stop Reaction (add Na2CO3) Reaction->Stop Measure Measure Absorbance (405 nm) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50 Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4 GLUT4 Glucose Glucose GLUT4->Glucose uptake UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc Hexosamine Biosynthetic Pathway PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates AKT->GLUT4 translocation Downstream Downstream Effects (Glycogen Synthesis, Protein Synthesis) AKT->Downstream OGT OGT OGT->IR O-GlcNAcylation (inhibits) OGT->IRS O-GlcNAcylation (inhibits) OGT->AKT O-GlcNAcylation (inhibits) UDP_GlcNAc->OGT

References

D-Glucal: A Versatile Precursor for Stereoselective Monosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Glucal, an unsaturated carbohydrate derivative, stands as a cornerstone in modern carbohydrate chemistry, offering a versatile and powerful platform for the synthesis of a diverse array of monosaccharides and their derivatives. Its inherent reactivity, stemming from the endocyclic double bond, coupled with the chiral environment of the pyranose ring, allows for a high degree of stereocontrol in various chemical transformations. This guide provides a comprehensive overview of the utility of this compound as a precursor in monosaccharide synthesis, detailing key reactions, experimental protocols, and quantitative data to aid researchers in the design and execution of synthetic strategies in drug discovery and development.

Core Transformations of this compound

The synthetic utility of this compound is primarily centered around three key types of transformations that leverage the reactivity of its double bond: the Ferrier rearrangement, electrophilic additions, and epoxidation. These reactions provide access to a wide range of functionalized monosaccharide derivatives, including 2,3-unsaturated glycosides, 2-deoxy-2-functionalized sugars, and 1,2-anhydrosugars, which are valuable intermediates in the synthesis of complex carbohydrates and glycoconjugates.

The Ferrier Rearrangement: A Gateway to 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals with nucleophiles, leading to the formation of 2,3-unsaturated glycosides. This reaction proceeds through an allylic oxocarbenium ion intermediate, and the stereochemical outcome is often dependent on the nature of the catalyst and the nucleophile. A variety of Lewis acids have been employed to promote this transformation, each offering distinct advantages in terms of efficiency and selectivity.

The general workflow for a Ferrier rearrangement is depicted below:

Ferrier_Workflow D_Glucal This compound Derivative Reaction Reaction Mixture D_Glucal->Reaction Nucleophile Nucleophile (Alcohol, Thiol, Azide (B81097), etc.) Nucleophile->Reaction Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Reaction Rearrangement Ferrier Rearrangement Reaction->Rearrangement Product 2,3-Unsaturated Glycoside Rearrangement->Product Purification Purification (Chromatography) Product->Purification

Caption: General workflow for the Ferrier rearrangement of this compound.

The choice of catalyst and nucleophile significantly impacts the yield and stereoselectivity of the Ferrier rearrangement. Below is a summary of representative data.

This compound DerivativeNucleophileCatalystSolventTime (min)Yield (%)α:β RatioReference
3,4,6-Tri-O-acetyl-D-glucalp-ToluenesulfonamideZnCl₂/Al₂O₃CH₃CN2010088:12[1]
3,4,6-Tri-O-acetyl-D-glucalBenzyl (B1604629) alcoholPerfluorophenylboronic acidCH₃CN6092>20:1[2]
3,4,6-Tri-O-acetyl-D-glucalMethanolLanthanum(III) nitrate (B79036)Solvent-free109685:15[3]
3,4,6-Tri-O-acetyl-D-glucalAllyltrimethylsilaneLanthanum(III) nitrateSolvent-free2094α-only[3]

To a mixture of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the desired nucleophile (1.1 mmol), lanthanum(III) nitrate hexahydrate (5 mol%) is added. The reaction mixture is stirred at room temperature under solvent-free conditions for the time specified in the data table. Upon completion, as monitored by thin-layer chromatography (TLC), water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the corresponding 2,3-unsaturated glycopyranoside.

Azidophenylselenylation: Introduction of Azido and Seleno Functionalities

The azidophenylselenylation of this compound is a powerful method for the simultaneous introduction of an azide group at the C-2 position and a phenylseleno group at the anomeric center. This transformation provides valuable 2-azido-2-deoxy-1-selenoglycosides, which are versatile intermediates for the synthesis of 2-amino-2-deoxy sugars, important components of many biologically active oligosaccharides and glycoconjugates. The reaction typically proceeds via a radical mechanism.

A simplified pathway for azidophenylselenylation is shown below:

Azidophenylselenylation_Pathway D_Glucal This compound Derivative Radical_Addition Radical Addition D_Glucal->Radical_Addition Reagents Ph₂Se₂ + TMSN₃ + PhI(OAc)₂ Reagents->Radical_Addition Intermediate Azido-Selenylated Intermediate Radical_Addition->Intermediate Product Phenyl 2-azido-2-deoxy- 1-seleno-glycoside Intermediate->Product

Caption: Key steps in the azidophenylselenylation of this compound.

The stereochemical outcome of the azidophenylselenylation of this compound derivatives can be influenced by the protecting groups on the glycal and the reaction conditions.

This compound DerivativeSolventTemperature (°C)Total Yield (%)gluco:manno RatioReference
3,4,6-Tri-O-acetyl-D-glucalDichloromethane (B109758)Room Temp78~1:1[4]
3,4,6-Tri-O-benzyl-D-glucalDichloromethaneRoom Temp72α-galacto only*[5]
3,4,6-Tri-O-acetyl-D-glucalDichloromethaneRoom Temp912.7:1[5]

*Note: The reference indicates the use of D-galactal for this specific result, highlighting the substrate-dependent stereoselectivity.

To a solution of the this compound derivative in dichloromethane are added diphenyl diselenide (Ph₂Se₂) and trimethylsilyl (B98337) azide (TMSN₃). The reaction mixture is stirred at room temperature, and then (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) is added portionwise. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the phenyl 2-azido-2-deoxy-1-selenoglycosides.

Epoxidation: Formation of 1,2-Anhydrosugars

The epoxidation of the double bond in this compound derivatives provides 1,2-anhydrosugars, which are highly reactive intermediates for the synthesis of various glycosides. The stereoselectivity of the epoxidation is often dependent on the nature of the protecting groups on the sugar ring. Dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone (B3395972), is a commonly used and efficient epoxidizing agent.

The epoxidation and subsequent nucleophilic opening pathway is illustrated below:

Epoxidation_Pathway D_Glucal This compound Derivative Epoxidation Epoxidation D_Glucal->Epoxidation DMDO DMDO (in situ) DMDO->Epoxidation Anhydrosugar 1,2-Anhydrosugar (Epoxide) Epoxidation->Anhydrosugar Ring_Opening Nucleophilic Ring Opening Anhydrosugar->Ring_Opening Nucleophile Nucleophile Nucleophile->Ring_Opening Product 2-Functionalized Monosaccharide Ring_Opening->Product

Caption: Epoxidation of this compound and subsequent nucleophilic opening.

The stereoselectivity of this compound epoxidation is highly dependent on the protecting groups.

This compound DerivativeEpoxidizing AgentSolvent SystemYield (%)gluco:manno RatioReference
3,4,6-Tri-O-benzyl-D-glucalDMDO (in situ)CH₂Cl₂ / aq. NaHCO₃99100% selectivity
3,4,6-Tri-O-acetyl-D-glucalDMDO (in situ)CH₂Cl₂ / aq. NaHCO₃877:1

To a vigorously stirred biphasic mixture of a solution of the this compound derivative in dichloromethane and an aqueous solution of sodium bicarbonate, a solution of Oxone® in water and acetone is added dropwise at 0 °C. The reaction is stirred at 0 °C and monitored by TLC. After completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 1,2-anhydrosugar, which can often be used in the next step without further purification.

Synthesis of Other Important Monosaccharide Derivatives

Beyond these core transformations, this compound serves as a starting material for a variety of other important monosaccharide derivatives.

Synthesis of C-Glycosides

C-Glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are important as stable mimics of O-glycosides and are found in numerous natural products. The Ferrier rearrangement with carbon nucleophiles, such as allyltrimethylsilane, is a common method for their synthesis.

Synthesis of N-Glycosides

N-Glycosides are fundamental components of nucleosides and glycoproteins. This compound can be converted to N-glycosides through the Ferrier rearrangement using nitrogen nucleophiles like sulfonamides.

Synthesis of 2-Deoxy-2-fluoro Monosaccharides

Fluorinated carbohydrates are of great interest in medicinal chemistry due to their potential to act as enzyme inhibitors or metabolic probes. The addition of a source of electrophilic fluorine, such as acetyl hypofluorite, across the double bond of this compound derivatives is a key strategy for the synthesis of 2-deoxy-2-fluoro sugars. The reaction of this compound with F₂ in water has been shown to produce a mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and 2-fluoro-2-deoxy-D-mannose (2-FDM)[6].

Protecting Group Strategies

The strategic use of protecting groups is paramount in this compound chemistry to control the regioselectivity and stereoselectivity of reactions. Acetyl and benzyl ethers are the most common protecting groups. As seen in the epoxidation data, the choice between electron-withdrawing acetyl groups and electron-donating benzyl groups can significantly influence the stereochemical outcome of reactions. More complex protecting group strategies, such as the use of silyl (B83357) ethers or cyclic acetals, can be employed to achieve more intricate synthetic goals[7].

Conclusion

This compound is an exceptionally valuable and versatile chiral building block in carbohydrate synthesis. Its unique reactivity allows for the stereocontrolled introduction of a wide range of functional groups, providing access to a vast array of monosaccharide derivatives that are crucial for research in medicinal chemistry, glycobiology, and drug development. The key transformations highlighted in this guide—the Ferrier rearrangement, azidophenylselenylation, and epoxidation—along with the synthesis of other important derivatives, demonstrate the power of this compound as a precursor for the efficient and stereoselective synthesis of complex carbohydrates. The provided experimental protocols and quantitative data serve as a practical resource for scientists to leverage the full potential of this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of d-Glucal from d-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of d-Glucal from d-Glucose (B1605176). This compound is a versatile chiral building block and a key intermediate in the synthesis of various oligosaccharides, glycoconjugates, and other biologically active molecules of interest in drug development. The synthesis is presented in three primary stages: peracetylation of d-Glucose to form β-D-Glucose pentaacetate, subsequent conversion to acetobromoglucose, and finally, the reductive elimination to yield tri-O-acetyl-D-glucal, which is then deacetylated to afford this compound. This protocol includes detailed experimental procedures, quantitative data for each step, and visual diagrams to illustrate the workflow and reaction pathway.

Introduction

This compound is an unsaturated carbohydrate that serves as a crucial precursor in modern synthetic carbohydrate chemistry. Its enol ether functionality allows for a variety of chemical transformations, making it an invaluable starting material for the synthesis of complex carbohydrates and glycoconjugates. The synthesis of this compound from the readily available and inexpensive d-Glucose is a fundamental process for researchers in glycobiology and medicinal chemistry. This application note outlines a reliable and reproducible multi-step synthesis of this compound.

The overall synthetic pathway can be summarized as follows:

Synthesis_Overview d_Glucose d-Glucose Glucose_Pentaacetate β-D-Glucose Pentaacetate d_Glucose->Glucose_Pentaacetate Acetylation Acetobromoglucose Acetobromoglucose Glucose_Pentaacetate->Acetobromoglucose Bromination Tri_O_acetyl_d_glucal Tri-O-acetyl-d-glucal Acetobromoglucose->Tri_O_acetyl_d_glucal Reduction d_Glucal This compound Tri_O_acetyl_d_glucal->d_Glucal Deacetylation

Caption: Overall synthetic scheme for the conversion of d-Glucose to this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound from d-Glucose.

Stage 1: Synthesis of β-D-Glucose Pentaacetate

This stage involves the peracetylation of d-Glucose to protect all hydroxyl groups as acetate (B1210297) esters.

Materials:

Equipment:

  • Round-bottom flask (250 mL)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker (500 mL)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • To a 250 mL round-bottom flask, add 10.64 g (59 mmol) of dry d-Glucose and 8.29 g of anhydrous sodium acetate.

  • Carefully add 150 mL of acetic anhydride to the flask.

  • Heat the mixture to 100°C with continuous stirring for 2-3 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing ice water to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with distilled water (5 times).

  • Dry the collected white solid to obtain crude β-D-Glucose pentaacetate.

  • Recrystallize the crude product from hot ethanol to yield pure β-D-Glucose pentaacetate.[1]

Stage 2: Synthesis of α-Acetobromoglucose

This stage describes the conversion of the acetylated glucose to the corresponding glycosyl bromide.

Materials:

  • d-Glucose monohydrate

  • Acetic anhydride (95%)

  • Concentrated Sulfuric Acid

  • Dry Hydrogen Bromide gas

  • Dry isopropyl ether

Equipment:

  • Round-bottom flask (1 L)

  • Steam bath

  • Rotary evaporator

  • Gas dispersion tube

  • Ice bath

Procedure:

  • In a 1 L round-bottom flask, place 66 g (0.33 mole) of d-glucose monohydrate and 302 g (280 mL, 2.81 moles) of 95% acetic anhydride.

  • Add 3 small drops of concentrated sulfuric acid to the mixture. Swirl the flask to keep the glucose in partial suspension. The reaction will start almost immediately. If the temperature approaches boiling, cool the flask in cold water.

  • Within 10–15 minutes, most of the glucose will dissolve, and the temperature will rise to nearly 100°C. Loosely stopper the flask and heat it on a steam bath for 2 hours.

  • Remove about 200 mL of the mixed acetic acid and acetic anhydride by distillation under reduced pressure.

  • To the warm, viscous syrup, add 65 g (60 mL, 0.64 mole) of acetic anhydride and mix until the solution is homogeneous.

  • Fit the flask with a two-holed stopper equipped with a gas inlet tube and an exit tube. Cool the flask in an ice bath.

  • Pass dry hydrogen bromide gas into the mixture until the weight gain is 140–160 g.

  • Seal the flask and let it stand at 5°C overnight.

  • Remove the hydrogen bromide, acetic acid, and acetic anhydride by distillation under reduced pressure using a water bath at a temperature not exceeding 60°C.

  • Once no more distillate comes over, or when the residue crystallizes, stop the distillation. Add 250–300 mL of dry isopropyl ether to induce crystallization of α-Acetobromoglucose.[2]

Stage 3: Synthesis of Tri-O-acetyl-D-glucal and subsequent Deacetylation to this compound

This final stage involves the reductive elimination of acetobromoglucose to form the protected glucal, followed by the removal of the acetyl protecting groups.

2.3.1. Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

Materials:

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration setup

  • Rotary evaporator

  • Silica (B1680970) gel column for chromatography

Procedure:

  • In a suitable reaction flask, dissolve the crude α-Acetobromoglucose in acetone.

  • Add zinc dust (0.82 g) and sodium dihydrogen phosphate as a pH buffer.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the zinc salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum hexane and ethyl acetate (4:1 to 2:1) as the eluent to obtain pure 3,4,6-Tri-O-acetyl-D-glucal.[3]

2.3.2. Deacetylation to this compound (Zemplén Deacetylation)

Materials:

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • TLC setup for reaction monitoring

  • Silica gel column for chromatography

Procedure:

  • Dissolve 490 mg (1.80 mmol) of 3,4,6-Tri-O-acetyl-D-glucal in 1 mL of methanol in a reaction flask with stirring.

  • Add 100 mg of sodium methoxide and 20 mg of IR-120 resin to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, purify the residue by silica gel column chromatography (petroleum hexane-ethyl acetate, 4:1 to 2:1) to yield this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of β-D-Glucose Pentaacetate

ParameterValueReference
Starting Materiald-Glucose[1]
ReagentsAcetic Anhydride, Sodium Acetate[1]
Reaction Time2-3 hours[1]
Reaction Temperature100°C[1]
Yield77%[1]

Table 2: Synthesis of α-Acetobromoglucose

ParameterValueReference
Starting Materiald-Glucose monohydrate[2]
ReagentsAcetic Anhydride, H₂SO₄, HBr[2]
Reaction Time~2 hours (acetylation), overnight (bromination)[2]
Reaction Temperature100°C (acetylation), 5°C (bromination)[2]
YieldNot explicitly stated for the full sequence in the provided text.

Table 3: Synthesis of Tri-O-acetyl-D-glucal and this compound

ParameterValue (Tri-O-acetyl-D-glucal)Value (this compound)Reference
Starting Materialα-Acetobromoglucose3,4,6-Tri-O-acetyl-D-glucal[3]
ReagentsZn dust, NaH₂PO₄, AcetoneNaOMe, Methanol, IR-120 resin[3]
Reaction TimeNot specified, monitor by TLC1 hour[3]
Reaction TemperatureRoom TemperatureRoom Temperature[3]
Yield86%82%[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_stage1 Stage 1: Acetylation cluster_stage2 Stage 2: Bromination cluster_stage3a Stage 3a: Reduction cluster_stage3b Stage 3b: Deacetylation s1_start Mix d-Glucose, NaOAc, Ac₂O s1_heat Heat at 100°C for 2-3h s1_start->s1_heat s1_precipitate Pour into ice water s1_heat->s1_precipitate s1_filter Filter and wash s1_precipitate->s1_filter s1_dry Dry the solid s1_filter->s1_dry s1_recrystallize Recrystallize from Ethanol s1_dry->s1_recrystallize s1_product β-D-Glucose Pentaacetate s1_recrystallize->s1_product s2_start React Glucose Pentaacetate with HBr/AcOH s1_product->s2_start s2_distill Distill under reduced pressure s2_start->s2_distill s2_crystallize Crystallize from Isopropyl Ether s2_distill->s2_crystallize s2_product α-Acetobromoglucose s2_crystallize->s2_product s3a_start Dissolve Acetobromoglucose in Acetone s2_product->s3a_start s3a_react Add Zn dust and NaH₂PO₄ s3a_start->s3a_react s3a_filter Filter reaction mixture s3a_react->s3a_filter s3a_concentrate Concentrate filtrate s3a_filter->s3a_concentrate s3a_purify Column Chromatography s3a_concentrate->s3a_purify s3a_product Tri-O-acetyl-d-glucal s3a_purify->s3a_product s3b_start Dissolve Tri-O-acetyl-d-glucal in Methanol s3a_product->s3b_start s3b_react Add NaOMe and IR-120 resin s3b_start->s3b_react s3b_purify Column Chromatography s3b_react->s3b_purify s3b_product This compound s3b_purify->s3b_product Reaction_Pathway d_Glucose d-Glucose Glucose_Pentaacetate β-D-Glucose Pentaacetate d_Glucose->Glucose_Pentaacetate Ac₂O, NaOAc Acetobromoglucose α-Acetobromoglucose Glucose_Pentaacetate->Acetobromoglucose HBr, AcOH Tri_O_acetyl_d_glucal 3,4,6-Tri-O-acetyl-D-glucal Acetobromoglucose->Tri_O_acetyl_d_glucal Zn, NaH₂PO₄ d_Glucal This compound Tri_O_acetyl_d_glucal->d_Glucal NaOMe, MeOH

References

Application Notes and Protocols: Protecting Group Strategies for d-Glucal Hydroxyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic protection of the hydroxyl groups of D-glucal, a versatile chiral building block in organic synthesis. The selective masking and deprotection of the C3, C4, and C6 hydroxyls are critical for the synthesis of complex carbohydrates, nucleosides, and other bioactive molecules. This document outlines common protecting group strategies, including the use of silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals, and provides specific protocols for their implementation.

Introduction to Protecting Group Strategies for this compound

This compound possesses three hydroxyl groups of differing reactivity: the primary C6-OH and the secondary C3-OH and C4-OH. The selective protection of these groups is essential to control the regioselectivity of subsequent chemical transformations. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. An effective protecting group strategy, often employing orthogonal protecting groups, allows for the sequential manipulation of the hydroxyl functionalities, which is a cornerstone of modern carbohydrate chemistry.

The general reactivity order of the hydroxyl groups in this compound, based on steric accessibility, is C6-OH > C3-OH > C4-OH. The primary C6-hydroxyl is the most reactive and can often be selectively protected using bulky reagents. The differentiation of the two secondary hydroxyls at C3 and C4 is more challenging and often requires specific strategies.

Core Concepts in Protecting Group Strategy

A successful protecting group strategy for this compound relies on several key principles:

  • Ease of Introduction and Removal: The protecting group should be introduced in high yield under mild conditions and should be removable without affecting other functional groups in the molecule.

  • Stability: The protecting group must be stable to the reaction conditions planned for the modification of other parts of the molecule.

  • Orthogonality: In complex syntheses, a set of orthogonal protecting groups is often employed. Each group can be removed under a specific set of conditions that do not affect the others, allowing for the selective deprotection of a single hydroxyl group at a time.

This is visualized in the following workflow:

G Start This compound P1 Selective Protection of one OH group Start->P1 Reaction1 Chemical Modification at unprotected OH P1->Reaction1 Deprotection1 Selective Deprotection Reaction1->Deprotection1 P2 Selective Protection of another OH group Deprotection1->P2 Reaction2 Further Chemical Modification P2->Reaction2 Final_Deprotection Global or Sequential Deprotection Reaction2->Final_Deprotection Target Target Molecule Final_Deprotection->Target

A logical workflow for the synthesis of a complex molecule from this compound.

Data Summary: Protecting Group Strategies for this compound Hydroxyls

The following tables summarize quantitative data for common protection and deprotection reactions of this compound hydroxyls, providing a comparative overview of different methodologies.

Table 1: Selective Protection of this compound Hydroxyls
PositionProtecting GroupReagents and ConditionsSolventTimeYield (%)Reference
C6Trityl (Tr)Trityl chloride, PyridinePyridine16 h~85[1]
C6tert-Butyldiphenylsilyl (TBDPS)TBDPSCl, ImidazoleDMF4 h~90[1]
C6Benzyl (Bn)NaH, BnBrDMF1 h63[1]
C6Toluoyl (Tol)NaH, Toluoyl chlorideDMF1 h74-85[1]
C3 & C4Isopropylidene (acetal)2,2-Dimethoxypropane, p-TsOHAcetone2 h~95[2]
C4 & C6Benzylidene (acetal)Benzaldehyde (B42025) dimethyl acetal (B89532), CSACH3CN24 h~80[3]
Table 2: Selective Deprotection of this compound Protecting Groups
PositionProtecting GroupReagents and ConditionsSolventTimeYield (%)Reference
C3Acetyl (Ac)Lipase (B570770) from Candida antarcticaMTBE/Butan-1-ol24 h>95[4]
C6Trityl (Tr)HClO4 on Silica (B1680970) gelCH2Cl230 min~90[5]
C6tert-Butyldimethylsilyl (TBS)TBAFTHF2 h>95[6]
C3, C4, C6Benzyl (Bn)Pd(OH)2/C, Cyclohexene (B86901)MeOH3 hHigh[7]
C3 & C4Isopropylidene (acetal)80% Acetic AcidH2O1 h>90[8]
C4 & C6Benzylidene (acetal)H2, Pd/CEtOAc12 h~90[3]

Experimental Protocols

Protocol 1: Selective Enzymatic Deacetylation of 3,4,6-tri-O-acetyl-D-glucal at the C3 Position

This protocol describes the selective removal of the acetyl group at the C3 position of peracetylated this compound using an immobilized lipase.[4]

Materials:

  • 3,4,6-tri-O-acetyl-D-glucal

  • Immobilized Lipase from Candida antarctica (e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Butan-1-ol

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 g, 3.67 mmol) in a mixture of MTBE (20 mL) and butan-1-ol (5 mL).

  • Add immobilized Candida antarctica lipase (1.0 g).

  • Stir the suspension at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the enzyme and wash it with MTBE. The enzyme can be recycled.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford 4,6-di-O-acetyl-D-glucal.

Expected Yield: >95%

G Start 3,4,6-tri-O-acetyl-D-glucal Step1 Dissolve in MTBE/Butan-1-ol Start->Step1 Step2 Add Immobilized Lipase Step1->Step2 Step3 Stir at RT for 24-48h Step2->Step3 Step4 Filter to remove enzyme Step3->Step4 Step5 Concentrate filtrate Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End 4,6-di-O-acetyl-D-glucal Step6->End

Workflow for the enzymatic deacetylation of 3,4,6-tri-O-acetyl-D-glucal.
Protocol 2: Selective Benzylation of the C6-Hydroxyl Group of this compound

This protocol details the selective protection of the primary C6 hydroxyl group of a 1-O-protected glucose derivative using sodium hydride and benzyl bromide.[1]

Materials:

  • 1-O-protected D-glucose (e.g., methyl α-D-glucopyranoside)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of NaH (4.0 eq) in anhydrous DMF (3 mL per 100 mg of starting material) at 0 °C, add a solution of the 1-O-protected glucose (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 20 °C for 1 hour.

  • Cool the reaction mixture to 0 °C and add benzyl bromide (1.3 eq) dropwise.

  • Stir the reaction at 20 °C for another hour.

  • Carefully quench the reaction by the addition of acetic acid.

  • Dilute the mixture with ethyl acetate and wash three times with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-O-benzyl derivative.

Expected Yield: ~63% for 1-O-methyl-β-D-glucopyranoside.

Protocol 3: Protection of the C4 and C6 Hydroxyls as a Benzylidene Acetal

This protocol describes the formation of a benzylidene acetal to simultaneously protect the C4 and C6 hydroxyl groups.[3]

Materials:

  • A suitable this compound derivative with free C4 and C6 hydroxyls (e.g., 3-O-benzyl-D-glucal)

  • Benzaldehyde dimethyl acetal

  • Camphorsulfonic acid (CSA)

  • Anhydrous acetonitrile (B52724) (CH3CN)

  • Triethylamine

  • Dichloromethane

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of camphorsulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Expected Yield: ~80%

Protocol 4: General Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

This protocol outlines a common method for the removal of benzyl protecting groups.[7]

Materials:

  • Benzyl-protected this compound derivative

  • Palladium hydroxide (B78521) on carbon (Pd(OH)2/C, 20 wt%, Pearlman's catalyst)

  • Cyclohexene

  • Methanol (MeOH)

Procedure:

  • Dissolve the benzyl-protected compound in methanol.

  • Add Pearlman's catalyst (typically 10-20% by weight of the substrate).

  • Add cyclohexene (a hydrogen donor, typically 10-20 equivalents).

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the combined filtrates under reduced pressure to obtain the deprotected product.

Expected Yield: High to quantitative.

G Start Benzyl-protected this compound Step1 Dissolve in Methanol Start->Step1 Step2 Add Pd(OH)2/C and Cyclohexene Step1->Step2 Step3 Reflux for 3-6h Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Concentrate filtrate Step4->Step5 End Deprotected this compound Step5->End

Workflow for the deprotection of benzyl ethers via catalytic hydrogenolysis.
Protocol 5: General Deprotection of tert-Butyldimethylsilyl (TBS) Ethers

This protocol describes a standard method for the removal of TBS protecting groups using a fluoride (B91410) source.[6]

Materials:

  • TBS-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected compound in THF.

  • Add a solution of TBAF in THF (1.1-1.5 equivalents per TBS group) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the deprotected alcohol.

Expected Yield: >95%

Conclusion

The selective protection and deprotection of the hydroxyl groups of this compound are fundamental operations in the synthesis of a wide array of complex molecules. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The strategic application of these methods, particularly the use of orthogonal protecting groups, will continue to be a powerful tool for the efficient construction of intricate molecular architectures.

References

Application Notes and Protocols: D-Glucal as a Versatile Glycosyl Donor in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Glucal, a glycal derived from glucose, is a powerful and versatile building block in modern carbohydrate chemistry.[1][2] Its unique vinyl ether moiety makes it highly reactive and enables a variety of chemical transformations, establishing it as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates.[2][3] The absence of a C-2 hydroxyl group circumvents the need for protecting group manipulations at this position and allows for the introduction of various functionalities. This document outlines key applications of this compound as a glycosyl donor, providing detailed protocols and comparative data for its use in oligosaccharide synthesis.

Application 1: The Ferrier Rearrangement for Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a cornerstone reaction of glycals, involving a nucleophilic substitution coupled with an allylic shift to produce 2,3-unsaturated glycosides.[4] This reaction is typically promoted by a Lewis acid and can be used to form O-, N-, S-, and C-glycosidic linkages with high stereoselectivity, often favoring the α-anomer.[5]

Reaction Mechanism and Workflow

The reaction proceeds through the formation of a delocalized allyloxocarbenium ion intermediate upon activation of the glycal by a Lewis acid.[4] A nucleophile then attacks the anomeric center to yield the 2,3-unsaturated glycoside.

Ferrier_Rearrangement D_Glucal 3,4,6-Tri-O-acetyl-D-glucal Intermediate Allyloxocarbenium Ion D_Glucal->Intermediate + Lewis Acid Lewis_Acid Lewis Acid (e.g., Cu(OTf)₂, CAN) Product 2,3-Unsaturated Glycoside (α and β anomers) Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu-H) (e.g., Alcohol, Silane)

Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement of this compound.

Quantitative Data for Ferrier Rearrangement

The choice of Lewis acid and nucleophile significantly impacts reaction efficiency and stereoselectivity.

Glycal DonorNucleophile (Acceptor)Promoter (mol%)SolventTime (h)Yield (%)α:β RatioReference
Tri-O-acetyl-D-glucalAllyltrimethylsilane (B147118)Ceric Ammonium (B1175870) Nitrate (CAN) (200)Acetonitrile (B52724)188α-only[6]
Tri-O-acetyl-D-glucalBenzyl alcoholCu(OTf)₂ (10)Dichloromethane0.5925:1[7]
Tri-O-acetyl-D-glucalBenzyl alcoholZn(OTf)₂ (10)Dichloromethane24905:1[7]
Tri-O-acetyl-D-glucalEthanolCu(OTf)₂ (10)Dichloromethane0.5914:1[7]
3,4,6-Tri-O-benzyl-D-glycalBenzyl alcoholY(OTf)₃ or Gd(OTf)₃----[7]
Experimental Protocol: C-Ferrier Rearrangement using Ceric Ammonium Nitrate (CAN)

This protocol describes the C-glycosylation of 3,4,6-tri-O-acetyl-D-glucal with allyltrimethylsilane.[6]

Materials:

  • 3,4,6-tri-O-acetyl-D-glucal (1a)

  • Allyltrimethylsilane

  • Ceric Ammonium Nitrate (CAN)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a solution of 3,4,6-tri-O-acetyl-D-glucal (1a, 1 equiv.) in anhydrous acetonitrile, add allyltrimethylsilane (3 equiv.).

  • Add Ceric Ammonium Nitrate (CAN) (2 equiv.) to the mixture at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction should be complete within 1 hour.[6]

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to furnish the α-C-allyl glycoside.[6]

Application 2: Epoxidation of this compound for 1,2-Anhydrosugar Synthesis

Epoxidation of the double bond in this compound derivatives yields 1,2-anhydrosugars. These epoxides are highly valuable glycosyl donors because their ring-opening by a nucleophile liberates the C-2 hydroxyl group, providing a handle for further functionalization or for participating in subsequent glycosylation steps.[8] A highly efficient method employs dimethyldioxirane (B1199080) (DMDO) generated in situ from Oxone® and acetone (B3395972).[9]

Workflow for In Situ Epoxidation

Epoxidation_Workflow Start Protected this compound (e.g., Tri-O-benzyl-D-glucal) Reaction In Situ Generation of DMDO & Epoxidation Start->Reaction + Reagents Oxone® + Acetone in biphasic system (CH₂Cl₂/aq. NaHCO₃) Product 1,2-Anhydrosugar (Glycosyl Donor) Reaction->Product Glycosylation Glycosylation with Acceptor Alcohol Product->Glycosylation FinalProduct β-linked Oligosaccharide Glycosylation->FinalProduct

Caption: Workflow for the synthesis and application of 1,2-anhydrosugars from this compound.

Quantitative Data for this compound Epoxidation
This compound DerivativeEpoxidation ConditionsTime (h)Yield (%)Product(s) / RatioReference
3,4,6-Tri-O-benzyl-D-glucalDMDO (in situ from Oxone®/acetone), CH₂Cl₂/aq. NaHCO₃, 0°C to rt2.5991,2-Anhydro-α-D-glucopyranose (100% selectivity)[8][9]
3,4,6-Tri-O-acetyl-D-glucalDMDO (in situ from Oxone®/acetone), CH₂Cl₂/aq. NaHCO₃, 0°C to rt687gluco and manno epoxides (7:1)[8][9]
Experimental Protocol: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal

This multi-gram scale protocol describes the clean and high-yielding synthesis of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose.[8]

Materials:

  • 3,4,6-Tri-O-benzyl-D-glucal (1)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Oxone® (Potassium peroxymonosulfate)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (1) (3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL) in a flask.[9]

  • Cool the vigorously stirred solution in an ice bath.

  • Separately, prepare a solution of Oxone® (8.87 g, 14.42 mmol) in H₂O (35 mL).

  • Add the Oxone® solution dropwise to the cooled, biphasic mixture over 15 minutes.[8]

  • Continue vigorous stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.[8]

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the 1,2-anhydrosugar product as a white solid (yield ~99%).[8]

Application 3: Azidonitration for Synthesis of 2-Azido-2-deoxy Glycosides

The introduction of a nitrogen-containing functional group at the C-2 position of a sugar is crucial for the synthesis of amino sugars, which are common constituents of biologically important glycoconjugates. The azidonitration reaction, developed by Lemieux and Ratcliffe, converts a glycal into a 2-azido-2-deoxyglycosyl nitrate.[10] The azide (B81097) group serves as a precursor to an amine and is a non-participating group, which is advantageous for controlling stereoselectivity in subsequent glycosylations, often favoring α-glycoside formation.[10]

Logical Relationship in Azido Sugar Synthesis

Azidonitration_Logic Glucal Protected this compound Azidonitration Azidonitration (e.g., CAN, NaN₃) Glucal->Azidonitration AzidoNitrate 2-Azido-2-deoxy Glycosyl Nitrate Azidonitration->AzidoNitrate DonorConversion Conversion to Glycosyl Donor (e.g., Halide, Acetate) AzidoNitrate->DonorConversion AzidoDonor 2-Azido-2-deoxy Glycosyl Donor DonorConversion->AzidoDonor Glycosylation Glycosylation AzidoDonor->Glycosylation AzidoOligosaccharide 2-Azido-2-deoxy Oligosaccharide Glycosylation->AzidoOligosaccharide

Caption: Synthetic pathway from this compound to 2-azido-2-deoxy oligosaccharides.

Quantitative Data for Azide Installation

Conformationally restricting the glucal precursor can significantly improve the stereoselectivity of the azidonitration reaction.

This compound DerivativeReagentsSolventProduct Ratio (gluco:manno)Reference
4,6-O-Isopropylidene-3-O-triisopropylsilyl-D-glucalCeric Ammonium Nitrate (CAN), Sodium Azide (NaN₃)Acetonitrile20:1[11]
Tri-O-acetyl-D-galactalFeCl₃·6H₂O, NaN₃, 30% H₂O₂Acetonitrile-[10]
Note: Data for the related D-galactal is included to illustrate an alternative azidochlorination protocol.
Experimental Protocol: Azidochlorination of Tri-O-acetyl-D-galactal

This protocol, adapted from a procedure for D-galactal, provides a practical method for preparing a 2-azido-glycosyl chloride donor.[10]

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal (or galactal) (1)

  • Acetonitrile (CH₃CN)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (B1210297)

  • Water, Saturated Sodium Bicarbonate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected glycal (1 equiv.) in acetonitrile (e.g., 0.4 mmol in 2 mL).

  • Cool the solution to -30°C in a suitable bath.

  • Sequentially add FeCl₃·6H₂O (1.6 equiv.), NaN₃ (2.2 equiv.), and 30% H₂O₂ (2.2 equiv.) to the cold solution.[10]

  • Stir the mixture at -30°C and monitor for completion by TLC (e.g., using toluene-ethyl acetate = 4:1 as eluent).

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (e.g., 50 mL).

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvents in vacuo to yield the crude 2-azido-glycosyl chloride product.[10]

  • Purify the product as necessary using silica gel chromatography.

References

Application Note and Protocol: The Ferrier Rearrangement of d-Glucal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ferrier rearrangement is a fundamental reaction in carbohydrate chemistry that transforms glycals (1,2-unsaturated sugars) into 2,3-unsaturated glycosides.[1][2] Discovered by Robert J. Ferrier, this reaction involves a nucleophilic substitution at the anomeric carbon coupled with an allylic shift of the double bond.[1] The resulting 2,3-unsaturated glycosides are highly valuable and versatile chiral building blocks for the synthesis of oligosaccharides, glycopeptides, and various biologically active natural products and pharmaceuticals.[3][4]

This application note provides a detailed protocol for performing the Ferrier rearrangement using 3,4,6-tri-O-acetyl-D-glucal, a common d-glucal derivative. It includes a summary of various catalytic systems, the scope of applicable nucleophiles, and a step-by-step experimental procedure.

Reaction Mechanism

The Ferrier rearrangement is typically catalyzed by a Lewis acid.[1] The reaction proceeds through the formation of a delocalized allyloxocarbenium ion intermediate.

  • Activation: A Lewis acid coordinates to the oxygen atom of the C-3 acetate (B1210297) group of the 3,4,6-tri-O-acetyl-D-glucal.

  • Formation of Intermediate: This coordination facilitates the departure of the acetate group, leading to the formation of a resonance-stabilized allyloxocarbenium ion.[1][5]

  • Nucleophilic Attack: A nucleophile (such as an alcohol, thiol, or carbon nucleophile) then attacks the anomeric carbon (C-1) from either the alpha (α) or beta (β) face. This attack, coupled with the allylic rearrangement of the double bond from C1-C2 to C2-C3, yields the 2,3-unsaturated glycoside.[1] The α-anomer is often the major product due to the thermodynamic anomeric effect.[3]

Ferrier_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Glucal 3,4,6-tri-O-acetyl-D-glucal Carbocation Allyloxocarbenium Ion Glucal->Carbocation + Lewis Acid - AcO⁻ Alpha_Product α-anomer Carbocation->Alpha_Product + Nucleophile (NuH) Beta_Product β-anomer Carbocation->Beta_Product + Nucleophile (NuH)

Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.

Data Presentation

The choice of catalyst and nucleophile significantly impacts the reaction's efficiency and stereoselectivity. The following tables summarize data from various studies on the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal.

Table 1: Comparison of Catalysts for the Ferrier Rearrangement with Alcohols

CatalystNucleophileSolventConditionsTimeYield (%)α:β RatioReference
BF₃·OEt₂Benzyl (B1604629) alcoholDichloromethane-20°C to RT1 h98-[1]
InCl₃MethanolDichloromethaneRT--7:1[2]
SnCl₄MethanolDichloromethane-78°C10 min8386:14[1]
ZnCl₂EthanolTolueneRT30-60 min65-9589:11[1]
Ceric Ammonium (B1175870) Nitrate (CAN)AllyltrimethylsilaneAcetonitrileRT1 h88α-only[6]
3,5-Dinitrobenzoic acidBenzyl alcoholAcetonitrile80°C2-3 h81α-predominant[3]
Montmorillonite K-10Various alcohols---65-78-[7]
Perfluorophenylboronic acidBenzyl alcohol---up to 92mainly α[8]

Table 2: Scope of Nucleophiles in the Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal

Nucleophile TypeExample NucleophileCatalystYield (%)Anomeric SelectivityReference
O-Nucleophile Benzyl alcoholPerfluorophenylboronic acid92α-predominant[8]
O-Nucleophile CyclohexanolPerfluorophenylboronic acid85α-predominant[8]
C-Nucleophile AllyltrimethylsilaneCeric Ammonium Nitrate (CAN)88α-only[6]
C-Nucleophile Trimethylsilyl cyanidePerfluorophenylboronic acid81α-predominant[8]
S-Nucleophile ThiophenolPerfluorophenylboronic acid88α-predominant[8]
S-Nucleophile p-ToluenethiolPerfluorophenylboronic acid86α-predominant[8]
N-Nucleophile Methane sulfonamidePerfluorophenylboronic acid75α-predominant[8]
N-Nucleophile p-Toluene sulfonamidePerfluorophenylboronic acid78α-predominant[8]

Experimental Protocols

This section provides a general protocol for the synthesis of 2,3-unsaturated O-glycosides from 3,4,6-tri-O-acetyl-D-glucal.

Materials and Equipment:

  • 3,4,6-tri-O-acetyl-D-glucal (starting material)[9]

  • Anhydrous alcohol (nucleophile, e.g., benzyl alcohol)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for reagent addition

  • Thin Layer Chromatography (TLC) plates and chamber

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in anhydrous dichloromethane.

  • Addition of Nucleophile: Add the alcohol nucleophile (1.1-1.5 equiv) to the flask via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) using an ice bath or cryocooler.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., 1.2 equiv of BF₃·OEt₂) to the stirred solution. The amount and type of catalyst may vary; catalytic amounts (10-20 mol%) are sufficient for some Lewis acids.[3][8]

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by TLC until the starting glucal has been consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,3-unsaturated glycoside.

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and determine the anomeric ratio.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Dissolve Glucal in Anhydrous Solvent B 2. Add Nucleophile (e.g., Alcohol) A->B C 3. Cool Mixture (e.g., 0°C) B->C D 4. Add Lewis Acid Catalyst Slowly C->D E 5. Stir and Monitor by TLC D->E F 6. Quench with Sat. NaHCO₃ E->F G 7. Extraction and Washing F->G H 8. Dry and Concentrate Solvent G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

References

Application Notes and Protocols for Stereoselective Glycosylation Reactions with d-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective glycosylation of d-Glucal, a versatile building block in carbohydrate chemistry. The methods outlined below offer routes to both α- and β-2-deoxy-D-glucosides, which are key structural motifs in numerous biologically active molecules, including antibiotics, anticancer agents, and other natural products.

Introduction

This compound is a valuable starting material for the synthesis of 2-deoxy-sugars due to the absence of a hydroxyl group at the C2 position. However, this lack of a participating group at C2 presents a significant challenge in controlling the stereochemical outcome at the anomeric center during glycosylation reactions. This document details several modern catalytic methods that have been developed to address this challenge, enabling highly stereoselective access to either the α- or β-anomer. The protocols described herein utilize transition metal catalysis (Gold, Palladium, Iron) and classic acid-catalyzed rearrangements to achieve high yields and diastereoselectivities.

Part 1: α-Selective Glycosylation Reactions

This section focuses on methodologies that preferentially yield the α-anomer of 2-deoxy-D-glucosides from this compound.

Application Note 1: Gold(I)-Catalyzed Hydroalkoxylation of this compound

Gold(I) catalysts, in combination with a silver co-catalyst, enable the direct and highly α-selective addition of alcohols to the double bond of this compound.[1] This method proceeds via a syn-addition of a proton and the alcohol nucleophile across the enol ether double bond.[1] The reaction is typically fast, high-yielding, and tolerates a wide range of protecting groups on both the this compound donor and the alcohol acceptor.[1]

EntryGlycal DonorAcceptorCatalyst SystemSolventTime (h)Yield (%)α:β RatioReference
13,4,6-Tri-O-benzyl-d-glucalMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside[(pCF₃Ph)₃P]AuCl / AgOTfCH₂Cl₂0.585>30:1[1]
23,4,6-Tri-O-benzyl-d-glucalBenzyl alcohol[(pCF₃Ph)₃P]AuCl / AgOTfCH₂Cl₂0.777>30:1[1]
33,4,6-Tri-O-acetyl-d-glucalMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside[(pCF₃Ph)₃P]AuCl / AgOTfCH₂Cl₂182>30:1[1]
43,4,6-Tri-O-benzyl-d-glucalBoc-L-Ser-OMe[(pCF₃Ph)₃P]AuCl / AgOTfCH₂Cl₂0.781>30:1[1]

Materials:

  • 3,4,6-Tri-O-benzyl-d-glucal (1.0 equiv)

  • Alcohol acceptor (1.2 equiv)

  • [(p-CF₃C₆H₄)₃P]AuCl (5 mol%)

  • Silver triflate (AgOTf) (5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

Procedure:

  • To an oven-dried flask containing activated 4 Å molecular sieves, add the 3,4,6-tri-O-benzyl-d-glucal and the alcohol acceptor.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous CH₂Cl₂ via syringe.

  • In a separate flask, dissolve [(p-CF₃C₆H₄)₃P]AuCl and AgOTf in anhydrous CH₂Cl₂.

  • Add the catalyst solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine (B128534).

  • Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired α-glycoside.

gold_catalyzed_workflow start Start reactants This compound Donor + Alcohol Acceptor + 4Å MS in CH₂Cl₂ start->reactants reaction Mix and Stir at RT reactants->reaction catalyst [(pCF₃Ph)₃P]AuCl + AgOTf in CH₂Cl₂ catalyst->reaction quench Quench with Et₃N reaction->quench workup Filter through Celite® Concentrate quench->workup purify Column Chromatography workup->purify product α-2-Deoxy-glucoside purify->product

Workflow for Gold(I)-Catalyzed α-Glycosylation.

gold_mechanism cluster_0 Catalytic Cycle dGlucal This compound pi_complex π-Complex (A) dGlucal->pi_complex + [Au(I)]⁺ Au_cat [Au(I)]⁺ pi_complex->dGlucal - [Au(I)]⁺ oxocarbenium Oxocarbenium Ion (B) pi_complex->oxocarbenium product α-Glycoside oxocarbenium->product + R-OH - H⁺ ROH R-OH (Acceptor)

Proposed Mechanism for Gold(I)-Catalyzed α-Glycosylation.
Application Note 2: Palladium-Catalyzed α-Selective Ferrier-Type Glycosylation

Palladium(II) catalysts, such as Pd(MeCN)₂Cl₂, can effectively promote the Ferrier-type glycosylation of O(3)-acylated d-Glucals to produce 2,3-unsaturated α-glycosides with high stereoselectivity. A key advantage of this method is that it does not require additives to pre-activate either the glycal donor or the alcohol nucleophile. The reaction is believed to proceed through an alkoxy-palladium intermediate, which increases the acidity and nucleophilicity of the alcohol.

EntryGlycal DonorAcceptorCatalystSolventTime (h)Yield (%)α:β Ratio
13,4,6-Tri-O-acetyl-d-glucalMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosidePd(MeCN)₂Cl₂CH₂Cl₂1788>30:1
23,4,6-Tri-O-acetyl-d-glucalIsopropanolPd(MeCN)₂Cl₂CH₂Cl₂39610:1
33,4,6-Tri-O-acetyl-d-glucalBenzyl alcoholPd(MeCN)₂Cl₂CH₂Cl₂392>30:1
43,4,6-Tri-O-pivaloyl-d-glucalMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosidePd(MeCN)₂Cl₂CH₂Cl₂1775>30:1

Materials:

  • 3,4,6-Tri-O-acetyl-d-glucal (1.0 equiv)

  • Alcohol acceptor (1.2 equiv)

  • Pd(MeCN)₂Cl₂ (10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

Procedure:

  • To an oven-dried flask, add 3,4,6-tri-O-acetyl-d-glucal, the alcohol acceptor, and activated 4 Å molecular sieves.

  • Establish an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous CH₂Cl₂ via syringe.

  • Add Pd(MeCN)₂Cl₂ to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 2,3-unsaturated α-glycoside.

palladium_alpha_workflow start Start reactants O(3)-Acyl-d-Glucal + Alcohol Acceptor + 4Å MS in CH₂Cl₂ start->reactants reaction Stir at RT reactants->reaction catalyst Pd(MeCN)₂Cl₂ catalyst->reaction workup Filter through Celite® Concentrate reaction->workup purify Column Chromatography workup->purify product 2,3-Unsaturated α-Glycoside purify->product

Workflow for Palladium-Catalyzed α-Glycosylation.

Part 2: β-Selective Glycosylation Reactions

This section details methodologies that favor the formation of the β-anomer of 2-deoxy-D-glucosides.

Application Note 3: Iron-Catalyzed Stereospecific Glycosylation with this compound Epoxides

A highly stereospecific method for the synthesis of β-2-deoxy-glycosides involves the use of this compound epoxides as donors, catalyzed by readily available iron catalysts.[2] This method is particularly effective for challenging, sterically hindered secondary alcohol acceptors.[2] The reaction proceeds via an Sₙ2-type pathway, ensuring high diastereoselectivity.[2] The this compound epoxide is typically prepared in a preceding step by epoxidation of the corresponding this compound derivative.[2]

EntryGlycal Epoxide DonorAcceptorCatalystSolventTemp (°C)Yield (%)dr (β:α)Reference
13,4,6-Tri-O-benzyl-d-glucal epoxideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideFe(TPP)OTfCH₂Cl₂-2092>20:1[2]
23,4,6-Tri-O-benzyl-d-glucal epoxide1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseFe(TPP)OTfCH₂Cl₂-2085>20:1[2]
33,4,6-Tri-O-benzyl-d-glucal epoxideCholesterolFe(TPP)OTfCH₂Cl₂-2088>20:1[2]
43,4,6-Tri-O-benzyl-d-glucal epoxide(-)-MentholFe(TPP)OTfCH₂Cl₂-2090>20:1[2]

(TPP = Tetraphenylporphyrin)

Protocol 3A: Epoxidation of 3,4,6-Tri-O-benzyl-d-glucal

Materials:

  • 3,4,6-Tri-O-benzyl-d-glucal (1.0 equiv)

  • Oxone® (3.0 equiv)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 3,4,6-tri-O-benzyl-d-glucal in a 5:1 mixture of CH₂Cl₂/acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add saturated aqueous NaHCO₃ solution.

  • Add Oxone® portion-wise while stirring vigorously.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude epoxide is typically used in the next step without further purification.

Protocol 3B: Iron-Catalyzed β-Glycosylation

Materials:

  • This compound epoxide (from Protocol 3A, 1.0 equiv)

  • Alcohol acceptor (1.2 equiv)

  • Iron(III) catalyst (e.g., Fe(TPP)OTf, 7 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 5 Å Molecular Sieves

Procedure:

  • To an oven-dried flask containing activated 5 Å molecular sieves, add the alcohol acceptor.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous CH₂Cl₂.

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add the iron catalyst.

  • Add a solution of the crude this compound epoxide in anhydrous CH₂Cl₂ dropwise.

  • Stir the reaction at the same temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine or methanol/imidazole.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the β-glycoside.

iron_catalyzed_workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Glycosylation dGlucal This compound epoxidation Oxone®, Acetone CH₂Cl₂/aq. NaHCO₃, 0°C dGlucal->epoxidation epoxide This compound Epoxide epoxidation->epoxide glycosylation CH₂Cl₂, 5Å MS -20°C epoxide->glycosylation acceptor Alcohol Acceptor acceptor->glycosylation catalyst Fe(III) Catalyst catalyst->glycosylation product β-2-Deoxy-glucoside glycosylation->product

Two-Step Workflow for Iron-Catalyzed β-Glycosylation.

iron_mechanism cluster_0 Sₙ2-type Mechanism Epoxide_Fe Epoxide-[Fe] Complex TS [R-O···C1···O-Epoxide]‡      H      [Fe] Epoxide_Fe->TS + R-OH ROH R-OH Product_Fe Product-[Fe] Complex TS->Product_Fe Product β-Glycoside Product_Fe->Product - [Fe] Fe_cat [Fe]

References

Application Notes and Protocols for the Synthesis of 2-Deoxy-Sugars from D-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-deoxy-sugars, valuable building blocks in medicinal chemistry and drug development, using D-glucal and its derivatives as a versatile starting material. The methodologies covered include haloalkoxylation followed by reductive dehalogenation, and the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides, which can be further converted to 2-deoxy-sugars.

Introduction to Synthetic Strategies

This compound and its protected forms are powerful precursors for the synthesis of a variety of 2-deoxy-sugars. The presence of the endocyclic double bond in the glycal structure allows for stereoselective functionalization at the C1 and C2 positions. The primary synthetic routes explored in these notes are:

  • Haloalkoxylation and Reduction: This two-step process involves the initial electrophilic addition of a halogen and an alkoxy group across the double bond of the glycal, followed by a reductive removal of the halogen at the C2 position. This method is a reliable way to produce 2-deoxy-glycosides.

  • Ferrier Rearrangement: This powerful reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of a glycal in the presence of a nucleophile to yield 2,3-unsaturated glycosides. These unsaturated sugars can then be hydrogenated to afford 2-deoxy-sugars.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the key synthetic transformations, allowing for a comparative assessment of the different methodologies.

Table 1: Haloalkoxylation of this compound Derivatives

Starting MaterialHalogenating AgentAlcoholSolventTemp. (°C)Time (h)ProductYield (%)Reference
This compoundN-Bromosuccinimide (NBS)Methanol (B129727)Methanol156Methyl 2-bromo-2-deoxy-α/β-D-gluco/mannopyranosideNot specified
3,4,6-Tri-O-benzyl-D-glucalN-Bromosuccinimide (NBS)MethanolDichloromethane/MethanolRoom Temp.4Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranosideHigh
3,4,6-Tri-O-acetyl-D-glucalN-Bromosuccinimide (NBS)MethanolNot specifiedNot specifiedNot specifiedMethyl 2-bromo-2-deoxy-3,4,6-tri-O-acetyl-α/β-D-gluco/mannopyranosideNot specified

Table 2: Reductive Dehalogenation to 2-Deoxy-Glycosides

Starting MaterialReducing AgentCatalystSolventPressure (psi)Time (h)ProductYield (%)Reference
Methyl 2-bromo-2-deoxy-α/β-D-gluco/mannopyranosideHydrogenRaney NickelMethanolNot specified8-9Methyl 2-deoxy-α/β-D-glucopyranoside89
Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranosideHydrogen5% Pd/CNot specified40-200Not specifiedMethyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranosideNot specified
3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitolHydrogenRaney NickelNot specified1 barNot specified2-Deoxy-D-glucose95

Table 3: Ferrier Rearrangement of this compound Derivatives

Starting MaterialNucleophileLewis Acid/CatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
3,4,6-Tri-O-acetyl-D-glucalAllyltrimethylsilane (B147118)Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)AcetonitrileRoom Temp.1α-C-allyl glycoside88
This compoundAlcoholsTriphenylphosphine hydrobromideNot specifiedNot specifiedNot specified2-DeoxyglucosidesHigh
This compound/D-GalactalAlcoholsTMSI and PPh3Not specifiedNot specifiedNot specified2-Deoxyglycosides (high α-selectivity)High

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Deoxy-α/β-D-glucopyranoside via Haloalkoxylation and Reduction

This protocol details the synthesis of a 2-deoxy-glycoside from unprotected this compound.

Step 1: Bromomethoxylation of this compound

  • In a 500 ml round-bottom flask equipped with a magnetic stir bar, dissolve this compound (32.3 g) in methanol (175 ml).

  • Cool the solution to 15 °C in an ice-water bath.

  • Slowly add N-bromosuccinimide (NBS) (39.4 g) to the stirred solution.

  • Continue stirring at 15 °C for 6 hours.

  • Concentrate the reaction mixture to half its volume under reduced pressure.

  • Cool the concentrated solution to 0 °C to precipitate succinimide (B58015).

  • Remove the succinimide by filtration. The filtrate contains the crude methyl 2-bromo-2-deoxy-α/β-D-gluco/mannopyranoside and is used directly in the next step.

Step 2: Reductive Debromination

  • To the filtrate from the previous step, add a slurry of Raney nickel catalyst (60 g in methanol) and triethylamine (B128534) (62 ml).

  • Hydrogenate the mixture in a Parr apparatus for 8-9 hours.

  • After the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a thick syrup of methyl 2-deoxy-α/β-D-glucopyranoside.

  • For purification and isolation of 2-deoxy-D-glucose, the crude glycoside can be acetylated and then hydrolyzed.

Step 3 (Optional): Hydrolysis to 2-Deoxy-D-glucose

  • A mixture of methyl 2-deoxy-α/β-D-glucopyranoside (24 g), water (125 ml), and IR 120 H+ resin (7.5 ml) is heated to 90-95°C for 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove the resin.

  • Wash the resin with water (20 ml).

  • Combine the filtrate and washings and concentrate to a residue.

  • Crystallize the residue from ethanol (B145695) to obtain 2-deoxy-D-glucose.

Protocol 2: Synthesis of 2-Deoxy-C-glycoside via Ferrier Rearrangement

This protocol describes a carbon-Ferrier rearrangement to form a C-glycoside, which is a stable analog of O-glycosides.

  • To a solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous acetonitrile, add allyltrimethylsilane (3 equivalents).

  • Add ceric ammonium nitrate (CAN) (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the α-C-allyl glycoside.

Visualizations

Chemical Transformation Pathways

Synthesis_Pathways cluster_0 Haloalkoxylation & Reduction Pathway cluster_1 Ferrier Rearrangement Pathway D_Glucal This compound Haloalkoxy_Intermediate Methyl 2-bromo-2-deoxy- α/β-D-gluco/mannopyranoside D_Glucal->Haloalkoxy_Intermediate NBS, MeOH Deoxy_Glycoside Methyl 2-deoxy- α/β-D-glucopyranoside Haloalkoxy_Intermediate->Deoxy_Glycoside H₂, Raney Ni Deoxy_Sugar 2-Deoxy-D-glucose Deoxy_Glycoside->Deoxy_Sugar Acid Hydrolysis Protected_Glucal 3,4,6-Tri-O-acetyl-D-glucal Unsaturated_Glycoside 2,3-Unsaturated Glycoside Protected_Glucal->Unsaturated_Glycoside Nucleophile, Lewis Acid Ferrier_Deoxy_Sugar 2-Deoxy-Sugar Derivative Unsaturated_Glycoside->Ferrier_Deoxy_Sugar Hydrogenation

Caption: Synthetic pathways for 2-deoxy-sugars from this compound.

Experimental Workflow: Haloalkoxylation and Reduction

Experimental_Workflow Start Start: this compound Step1 Step 1: Bromomethoxylation (NBS, Methanol, 15°C, 6h) Start->Step1 Workup1 Concentration & Filtration of Succinimide Step1->Workup1 Step2 Step 2: Reductive Debromination (H₂, Raney Ni, 8-9h) Workup1->Step2 Workup2 Filtration & Concentration Step2->Workup2 Intermediate Crude Methyl 2-deoxy- α/β-D-glucopyranoside Workup2->Intermediate Step3 Step 3: Acid Hydrolysis (Ion Exchange Resin, 90-95°C, 2h) Intermediate->Step3 Purification Purification: Recrystallization Step3->Purification End Final Product: 2-Deoxy-D-glucose Purification->End

Caption: Workflow for the synthesis of 2-deoxy-D-glucose.

Application of D-Glucal in the Synthesis of C-Glycosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucal, a 2,3-unsaturated derivative of glucose, is a versatile and highly valuable starting material in carbohydrate chemistry.[1][2] Its unique structural features, particularly the reactive vinyl ether moiety, make it an excellent precursor for the synthesis of a wide array of carbohydrate analogs, including the medicinally important class of C-glycosides.[1] C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, offer enhanced metabolic stability compared to their O- and N-glycoside counterparts, making them attractive candidates for drug development.[3] This document provides detailed application notes and experimental protocols for the synthesis of C-glycosides using this compound, focusing on key methodologies such as the Ferrier rearrangement and transition metal-catalyzed cross-coupling reactions.

Key Methodologies for C-Glycoside Synthesis from this compound

The synthesis of C-glycosides from this compound can be broadly categorized into two main approaches: Lewis acid-promoted reactions, most notably the Ferrier rearrangement, and transition metal-catalyzed cross-coupling reactions.

The Ferrier Rearrangement for C-Glycoside Formation

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides.[4] When applied to the synthesis of C-glycosides, a carbon nucleophile attacks the anomeric position of a glycal, facilitated by a Lewis acid, leading to an allylic rearrangement and the formation of a C-C bond.[4][5]

General Mechanism:

The reaction is initiated by the activation of the glycal by a Lewis acid, typically at the C3-acetate group of tri-O-acetyl-D-glucal. This promotes the formation of a delocalized allyloxocarbenium ion intermediate. A carbon nucleophile then attacks the anomeric carbon (C1) to yield the 2,3-unsaturated C-glycoside.[4] The stereochemical outcome of the reaction, particularly the α/β selectivity at the anomeric center, is influenced by several factors including the nature of the Lewis acid, the solvent, and the nucleophile.[5][6]

Ferrier_Mechanism D_glucal Tri-O-acetyl-D-glucal Intermediate Allyloxocarbenium Ion Intermediate D_glucal->Intermediate + Lewis Acid Lewis_Acid Lewis Acid (e.g., TMSOTf) C_glycoside 2,3-Unsaturated C-Glycoside Intermediate->C_glycoside + Nucleophile Nucleophile Carbon Nucleophile (e.g., Silyl (B83357) Enol Ether)

Figure 1: General mechanism of the Ferrier rearrangement for C-glycoside synthesis.

Quantitative Data Summary for Ferrier Rearrangement:

EntryThis compound DerivativeNucleophileLewis AcidSolventYield (%)α:β RatioReference
1Tri-O-acetyl-D-glucalSilyl Ketene (B1206846) Acetal (B89532)BF₃·Et₂OCH₂Cl₂451:2[6]
2Tri-O-acetyl-D-glucalSilyl Ketene AcetalTMSOTfCH₂Cl₂731:1.5[6]
3Tri-O-acetyl-D-glucalSilyl Ketene AcetalTMSOTfCH₂Cl₂/CH₃CN771.2:1[6]
4Tri-O-acetyl-D-glucalAllyltrimethylsilaneCANCH₃CN88α-only[7]
5Tri-O-acetyl-D-glucalAllyltrimethylsilaneZn(OTf)₂ (10 mol%)DCEHighImproved α-selectivity[5]
6Tri-O-acetyl-D-glucalAllyltrimethylsilaneRuCl₃ (2 mol%)-HighHigh diastereoselectivity[5]

Experimental Protocol: Synthesis of a 2,3-Unsaturated C-Glycoside via Ferrier Rearrangement [6]

This protocol describes the large-scale synthesis of (1R,4S,5S)-(+)-α-D-6 and (1S,4S,5R)-(+)-β-D-6 C-glycosides.

Materials:

Procedure:

  • To a 5 L flask, add dichloromethane (1.8 L) and acetonitrile (2.0 L).

  • Add tri-O-acetyl-D-glucal (200 g, 735 mmol) to the solvent mixture.

  • Cool the reaction mixture to -5 °C using an appropriate cooling bath.

  • Add the silyl ketene acetal (135 mL, 882 mmol) to the cooled mixture.

  • Slowly add a solution of TMSOTf (153 mL, 845 mmol) in CH₂Cl₂ (200 mL) via an addition funnel over 30 minutes.

  • Maintain the reaction temperature at -5 °C for 2 hours after the complete addition of the Lewis acid.

  • Slowly pour the reaction mixture into a saturated aqueous NaHCO₃ solution (1.5 L) to quench the reaction.

  • Proceed with standard aqueous workup and purification by silica (B1680970) gel chromatography to separate the α and β anomers.

Palladium-Catalyzed C-Glycosylation

Transition metal catalysis, particularly with palladium, has emerged as a highly effective and versatile strategy for the synthesis of C-glycosides under mild conditions with high regio- and stereoselectivity.[3] These methods often involve the reaction of a glycal derivative with a suitable coupling partner, such as an arylboronic acid (Heck-type coupling) or a vinylogous nucleophile.[3][8]

General Workflow:

Pd_Catalysis_Workflow Start This compound Derivative (e.g., Glycal-enone, 3,4-O-carbonate glycal) Reaction Pd-Catalyzed Cross-Coupling Start->Reaction Coupling_Partner Coupling Partner (e.g., Arylboronic acid, α,β-unsaturated lactone) Coupling_Partner->Reaction Product C-Glycoside Reaction->Product

Figure 2: General workflow for palladium-catalyzed C-glycoside synthesis.

Quantitative Data Summary for Palladium-Catalyzed C-Glycosylation:

EntryThis compound DerivativeCoupling PartnerPd-Catalyst/LigandBase/SolventYield (%)StereoselectivityReference
1Glycal-enoneArylboronic acidsPd(OAc)₂ / 1,10-phenanthroline-Good to excellent-[3][5]
23,4-O-carbonate D-galactal3-cyano-4-methylcoumarinPd(OAc)₂ / XantphosDABCO / CH₂Cl₂HighExclusive β[8]
3GlycalsDiaryliodonium saltsPd(OAc)₂ / 2-di(tert-butyl)phosphinobiphenyl--Exclusive β[8]
4GlycalsDiaryliodonium saltsPd(OAc)₂ / Tri-Me phosphite--Major α[8]

Experimental Protocol: Palladium-Catalyzed Vinylogous C-Glycosylation [8]

This protocol describes the synthesis of a β-C-glycoside from a 3,4-O-carbonate glycal and an α,β-unsaturated lactone.

Materials:

  • 3,4-O-carbonate glycal (0.1 mmol)

  • α,β-unsaturated lactone (e.g., 3-cyano-4-methylcoumarin) (0.15 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol %)

  • Xantphos (7.5 mol %)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.15 mmol)

  • Dichloromethane (CH₂Cl₂) (2 mL)

Procedure:

  • In a reaction vessel, combine the 3,4-O-carbonate glycal (0.1 mmol), the α,β-unsaturated lactone (0.15 mmol), Pd(OAc)₂ (5 mol %), Xantphos (7.5 mol %), and DABCO (0.15 mmol).

  • Add dichloromethane (2 mL) to the vessel.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 40 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the desired β-C-glycoside.

Other Notable Methods

While the Ferrier rearrangement and palladium-catalyzed reactions are prominent, other methods for the synthesis of C-glycosides from this compound have also been developed. These include:

  • Thermal C-glycosylation: In some cases, C-glycosylation can be achieved under thermal conditions without a catalyst, for example, using trimethylsilyl cyanide.

  • Other Lewis Acids: A variety of other Lewis acids, such as SnCl₄ and InCl₃, have been employed to promote C-glycosylation reactions.[4][9]

Conclusion

This compound is a cornerstone in the synthesis of C-glycosides, providing access to a diverse range of structurally complex and biologically relevant molecules. The methodologies outlined in this document, particularly the Ferrier rearrangement and palladium-catalyzed cross-coupling reactions, offer robust and versatile approaches for the construction of the C-glycosidic bond. The choice of method, catalyst, and reaction conditions can be tailored to achieve the desired stereochemical outcome and functional group compatibility, making this compound an indispensable tool for researchers in medicinal chemistry and drug discovery. The provided protocols serve as a practical guide for the implementation of these important synthetic transformations.

References

Application Notes and Protocols: Epoxidation of D-Glucal to form 1,2-Anhydrosugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Anhydrosugars are valuable and versatile intermediates in carbohydrate chemistry, serving as crucial building blocks for the synthesis of oligosaccharides, glycosides, and other sugar derivatives.[1][2][3] Their high reactivity, stemming from the strained epoxide ring, allows for stereocontrolled introduction of various nucleophiles at the anomeric and C2 positions. The epoxidation of glycals, such as D-glucal, is a primary method for the synthesis of these important intermediates.[1][2] This document provides detailed application notes and protocols for the epoxidation of this compound derivatives, with a focus on the highly efficient dimethyldioxirane (B1199080) (DMDO) mediated methods.

Epoxidation Methods: A Comparative Overview

Several reagents can be employed for the epoxidation of glycals, with dimethyldioxirane (DMDO) being one of the most effective due to its high yields and clean reaction profiles.[1][4] Other methods, such as those using meta-chloroperoxybenzoic acid (m-CPBA), have also been reported.[5] The choice of method can be influenced by the protecting groups on the glycal and the desired stereoselectivity of the resulting 1,2-anhydrosugar.

Quantitative Data Summary

The following table summarizes the quantitative data for the epoxidation of differently protected this compound derivatives using various methods.

Starting MaterialEpoxidation ReagentSolvent SystemReaction TimeTemperature (°C)Product(s)Diastereomeric Ratio (gluco:manno)Overall Yield (%)Reference
3,4,6-tri-O-benzyl-D-glucalDMDO (in situ from Oxone®/acetone)CH₂Cl₂ / aq. NaHCO₃2.5 hours0 to rt1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose100% α-gluco99[1][6][7]
3,4,6-tri-O-acetyl-D-glucalDMDO (in situ from Oxone®/acetone)CH₂Cl₂ / aq. NaHCO₃~6 hours0 to rt1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose and 1,2-Anhydro-3,4,6-tri-O-acetyl-β-D-mannopyranose7:187[1][6][7]
4,6-di-O-protected glucalm-CPBANot specifiedNot specifiedNot specifiedmanno-1-O-m-chlorobenzoatesyn-epoxidationNot specified[5]
Fully protected glucalm-CPBANot specifiedNot specifiedNot specifiedpyranosyl chlorobenzoatesanti-epoxidationNot specified[5]

Reaction Mechanisms and Stereoselectivity

The epoxidation of glycals with reagents like DMDO and m-CPBA proceeds via a concerted mechanism where the oxygen atom is added to the double bond.[8][9] The stereochemical outcome of the epoxidation is influenced by the substituents on the glycal ring. For 3,4,6-tri-O-benzyl-D-glucal, the reaction with in situ generated DMDO is highly stereoselective, yielding exclusively the α-gluco epoxide.[6][7] In contrast, the epoxidation of 3,4,6-tri-O-acetyl-D-glucal with the same reagent gives a mixture of α-gluco and β-manno epoxides, with the former being the major product.[1][6][7] The directing effect of the protecting groups plays a significant role in determining the facial selectivity of the epoxidation.

Epoxidation_Mechanism cluster_transition_state Transition State This compound Substituted This compound TS Concerted Transition State This compound->TS Attack on peroxide oxygen DMDO DMDO (Dimethyldioxirane) DMDO->TS Anhydrosugar 1,2-Anhydrosugar (α-gluco or β-manno) TS->Anhydrosugar Acetone (B3395972) Acetone TS->Acetone

Caption: General mechanism of this compound epoxidation with DMDO.

Experimental Protocols

Protocol 1: In situ Epoxidation of 3,4,6-tri-O-benzyl-D-glucal with DMDO

This protocol is adapted from the multi-gram scale synthesis described by Cheshev et al.[1][6][7]

Materials:

  • 3,4,6-tri-O-benzyl-D-glucal

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Oxone® (Potassium peroxymonosulfate)

  • Deionized water

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,6-tri-O-benzyl-D-glucal (e.g., 3.00 g, 7.21 mmol) in a biphasic mixture of CH₂Cl₂ (30 mL) and acetone (3 mL).

  • Add saturated aqueous NaHCO₃ solution (50 mL) to the flask.

  • Cool the vigorously stirred mixture in an ice bath.

  • In a separate beaker, prepare a solution of Oxone® (e.g., 8.87 g, 14.42 mmol) in deionized water (35 mL).

  • Add the Oxone® solution dropwise to the cooled, vigorously stirred reaction mixture over a period of 15 minutes.

  • Continue stirring the mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose as a white solid (yield ~99%).[7]

Protocol 2: In situ Epoxidation of 3,4,6-tri-O-acetyl-D-glucal with DMDO

This protocol is also adapted from Cheshev et al. and highlights the difference in reactivity due to the protecting groups.[1][6][7]

Materials:

  • 3,4,6-tri-O-acetyl-D-glucal

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Oxone®

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-glucal (e.g., 3.00 g, 11.02 mmol) in a biphasic solution of CH₂Cl₂ (50 mL) and acetone (5 mL) in a round-bottom flask with vigorous stirring.

  • Add saturated aqueous NaHCO₃ solution (100 mL).

  • Cool the mixture in an ice bath.

  • Prepare a solution of Oxone® (e.g., 13.6 g, 22.12 mmol) in deionized water (60 mL).

  • Add the Oxone® solution dropwise to the reaction mixture over 20 minutes.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up the reaction as described in Protocol 1 (separation of layers, extraction, drying, and concentration).

  • The resulting product will be a mixture of 1,2-anhydrosugars (α-gluco and β-manno) with an approximate yield of 87%.[7]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Epoxidation cluster_workup Work-up cluster_product Product A Dissolve this compound derivative in CH2Cl2/Acetone B Add aq. NaHCO3 solution A->B C Cool to 0 °C in an ice bath B->C E Add Oxone® solution dropwise C->E D Prepare Oxone® solution D->E F Stir at 0 °C, then at room temperature E->F G Monitor reaction by TLC F->G H Separate organic and aqueous layers G->H I Extract aqueous layer with CH2Cl2 H->I J Combine and dry organic layers I->J K Concentrate under reduced pressure J->K L 1,2-Anhydrosugar K->L

Caption: General experimental workflow for in situ DMDO epoxidation.

Applications in Drug Development

1,2-Anhydrosugars are pivotal intermediates in the synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug development. They serve as glycosyl donors for the stereoselective formation of glycosidic bonds, a key step in the assembly of oligosaccharides with potential therapeutic applications.[2][10] The ability to efficiently synthesize these reactive intermediates in high yield and with controlled stereochemistry is therefore of paramount importance for the development of carbohydrate-based drugs, including vaccines, antibiotics, and anticancer agents.

References

Application Notes and Protocols: Palladium-Catalyzed Glycosylation of D-Glucal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed glycosylation of D-glucal derivatives. This powerful synthetic strategy offers a versatile and stereoselective route to a wide array of O- and C-glycosides, which are pivotal structural motifs in numerous biologically active compounds and complex carbohydrates. The methodologies outlined herein are essential for applications in drug discovery, glycobiology, and natural product synthesis.

Introduction

Glycosylation is a fundamental process for the synthesis of complex carbohydrates and glycoconjugates. Traditional methods often require harsh conditions and multi-step procedures. Palladium-catalyzed cross-coupling reactions have emerged as a robust and efficient alternative, enabling the formation of glycosidic bonds under mild conditions with high levels of regio- and stereocontrol. This compound and its derivatives are particularly attractive glycosyl donors in these reactions due to their ready availability and the synthetic versatility of the resulting 2,3-unsaturated glycosides. These products can be further functionalized to access a diverse range of carbohydrate structures.[1][2]

This guide details various palladium-catalyzed methodologies, including O- and C-glycosylation, providing specific protocols and summarizing key performance data to aid in the design and execution of these transformative reactions.

Core Concepts and Mechanisms

Palladium catalysis in this context typically involves the activation of the glucal donor to form a reactive intermediate that subsequently couples with a nucleophile (an alcohol for O-glycosylation or a carbon nucleophile for C-glycosylation). The stereochemical outcome of the reaction is often controlled by the choice of ligands, additives, and reaction conditions, offering a programmable approach to glycosidic bond formation.[1][2]

Several distinct mechanistic pathways are operative in palladium-catalyzed glycosylation reactions involving glucals:

  • Heck-Type Glycosylation: This approach is effective for forming 2,3-unsaturated C-glycosides.[3]

  • Decarboxylative Coupling: The use of 3,4-O-carbonate glycals provides a driving force for the reaction, enabling efficient C-glycosylation.[3][4]

  • Suzuki-Miyaura Cross-Coupling: Glycal boronates can be coupled with a variety of electrophiles to form C-glycosides.[5]

  • Lewis Acid Activation: In some cases, a Pd(II) complex can act as a Lewis acid to activate a glycosyl donor, such as a glycosyl chloride, facilitating the formation of an oxocarbenium ion intermediate that is then intercepted by a nucleophile.[6][7]

Application 1: Palladium-Catalyzed O-Glycosylation

Palladium-catalyzed O-glycosylation using this compound derivatives provides a modern alternative to the classical Ferrier glycosylation. A key advantage of the palladium-catalyzed approach is the ability to control the anomeric stereoselectivity through the judicious choice of ligands.[1][2]

General Experimental Workflow for O-Glycosylation

O_Glycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried flask under inert atmosphere (N₂ or Ar) reagents Add this compound derivative, alcohol acceptor, Pd catalyst, and ligand start->reagents solvent Add anhydrous solvent via syringe reagents->solvent stir Stir at specified temperature solvent->stir monitor Monitor by TLC stir->monitor quench Quench reaction (e.g., sat. aq. NaHCO₃) monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layers (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated O-glycoside purify->product

Caption: General experimental workflow for palladium-catalyzed O-glycosylation.

Protocol 1: Stereoselective O-Glycosylation of 3-Acetoxy-D-Glucal

This protocol describes a highly stereoselective O-glycosylation where the anomeric outcome is controlled by the choice of phosphine (B1218219) ligand.[1][2]

Materials:

  • 3-Acetoxy-D-glucal (or 3-O-carbonate-D-glucal)

  • Alcohol acceptor

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Ligand: 2-di(tert-butyl)phosphinobiphenyl (for β-selectivity) or Trimethyl phosphite (B83602) (P(OMe)₃) (for α-selectivity)

  • Diethylzinc (Et₂Zn)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the alcohol acceptor (1.5 equiv).

  • Add anhydrous THF (to a concentration of 1.0 M with respect to the glucal donor).

  • Add Et₂Zn (0.8 equiv) to the solution to form the zinc(II) alkoxide in situ.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (10 mol%) and the appropriate ligand (15 mol% for DTBBP or 30 mol% for P(OMe)₃) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Add the 3-acetoxy-D-glucal (1.0 equiv) to the reaction mixture. For less reactive acceptors, slow addition of the donor over 8 hours via a syringe pump may be beneficial.[2]

  • Stir the reaction at 25 °C for 48 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated O-glycoside.

Quantitative Data for O-Glycosylation
EntryGlycal DonorAcceptorLigandProduct (Yield)Anomeric Ratio (α:β)
13-Acetoxy-D-glucalBenzyl alcoholDTBBP2-O-Benzyl-3,4,6-tri-O-acetyl-D-glucal (95%)>1:25 (β)
23-Acetoxy-D-glucalBenzyl alcoholP(OMe)₃2-O-Benzyl-3,4,6-tri-O-acetyl-D-glucal (92%)12:1 (α)
33-Acetoxy-D-glucalMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDTBBPDisaccharide (90%)>1:25 (β)
43-Acetoxy-D-glucalMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideP(OMe)₃Disaccharide (85%)9:1 (α)

Data synthesized from representative examples in the literature.[2]

Application 2: Palladium-Catalyzed C-Glycosylation

The synthesis of C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, is of great interest as these compounds are resistant to enzymatic hydrolysis and often exhibit significant biological activity. Palladium catalysis offers several powerful methods for the construction of C-C glycosidic bonds.[4][8]

General Mechanistic Scheme for Pd-Catalyzed C-Glycosylation

C_Glycosylation_Mechanism pd0 Pd(0)Ln pi_allyl π-allyl-Pd(II) Complex pd0->pi_allyl Oxidative Addition glucal Glucal Derivative (e.g., 3,4-O-carbonate) glucal->pi_allyl coupling Nucleophilic Attack pi_allyl->coupling nucleophile Carbon Nucleophile (e.g., Arylboronic acid) nucleophile->coupling reductive_elimination Reductive Elimination coupling->reductive_elimination product C-Glycoside reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product

Caption: A simplified mechanism for palladium-catalyzed C-glycosylation.

Protocol 2: Decarboxylative C-Glycosylation with Arylboronic Acids

This protocol utilizes 3,4-O-carbonate glycals, where the decarboxylation event drives the formation of a π-allyl palladium intermediate, which then couples with an arylboronic acid.[4]

Materials:

  • 3,4-O-Carbonate-D-glucal

  • Arylboronic acid

  • 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate ("white catalyst")

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction tube, add the 3,4-O-carbonate-D-glucal (1.0 equiv), arylboronic acid (1.5 equiv), and the palladium catalyst (5 mol%).

  • Add the solvent (e.g., Toluene) to the mixture. The reaction can be performed in open air.[4]

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired C-aryl glycoside.

Quantitative Data for C-Glycosylation
EntryGlycal DonorNucleophileCatalyst SystemProduct (Yield)Diastereoselectivity
13,4,6-Tri-O-acetyl-D-glucalPhenylboronic acidPd(OAc)₂ / AsPh₃C2-Aryl glycoside (85%)High 2,5-cis
23,4-O-Carbonate-D-glucal4-Methoxyphenylboronic acid"White catalyst"C-Aryl glycoside (92%)High 1,4-trans
33,4-O-Carbonate-D-galactalIndolePd(OAc)₂ / XantphosC-Indolyl glycoside (Good yields)High β-selectivity
4This compound-derived stannaneAryl iodidePd(PPh₃)₂Cl₂Aryl C-glycoside (Good yields)High β-selectivity after reduction

Data compiled and representative of various palladium-catalyzed C-glycosylation strategies.[4][9]

Troubleshooting and Considerations

  • Anhydrous Conditions: Many palladium-catalyzed reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Ligand Choice: The electronic and steric properties of the ligand can significantly influence the reaction's efficiency and stereoselectivity. Ligand screening may be necessary for new substrate combinations.

  • Catalyst Loading: While typical catalyst loadings range from 2-10 mol%, optimization may be required for challenging substrates.

  • Substrate Purity: The purity of the glucal donor and the nucleophile is critical for achieving high yields and reproducibility.

Conclusion

Palladium-catalyzed glycosylation of this compound derivatives represents a significant advancement in synthetic carbohydrate chemistry. These methods provide access to a broad range of O- and C-glycosides with high efficiency and stereocontrol under mild conditions. The protocols and data presented in this document serve as a valuable resource for researchers in academia and industry, facilitating the synthesis of complex carbohydrates for various applications, including the development of novel therapeutics. The continued exploration of new ligands and catalytic systems promises to further expand the scope and utility of this powerful synthetic tool.[1][4][8]

References

Application Notes and Protocols: D-Glucal in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key synthetic transformations of D-glucal, a versatile and cost-effective chiral starting material for the synthesis of a wide array of bioactive natural products and pharmaceuticals. The protocols outlined below are foundational for the construction of complex carbohydrate structures, C-glycosides, and 2-deoxy sugars, which are common motifs in medicinally relevant molecules.

Application Note 1: Ferrier C-Glycosylation for the Synthesis of SGLT2 Inhibitors

The Ferrier rearrangement of glycals is a powerful tool for the formation of 2,3-unsaturated glycosides. When carbon nucleophiles are employed, this reaction, often referred to as the Ferrier C-glycosylation, provides a direct route to C-glycosides. These structures are notably more resistant to enzymatic hydrolysis than their O-glycoside counterparts, making them attractive scaffolds for drug development. A prominent application of this methodology is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.

Experimental Protocol: Lewis Acid-Mediated C-Glycosylation of Tri-O-acetyl-D-glucal

This protocol details the synthesis of a key C-glucoside intermediate, which is a common precursor for various SGLT2 inhibitors like Dapagliflozin. The reaction involves the Lewis acid-catalyzed addition of an appropriate aryl or heteroaryl nucleophile to tri-O-acetyl-D-glucal.

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • Aryl magnesium bromide (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane derived Grignard reagent)

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Quenching solution (e.g., Saturated aqueous ammonium (B1175870) chloride, NH₄Cl)

  • Organic solvent for extraction (e.g., Ethyl acetate (B1210297), EtOAc)

  • Drying agent (e.g., Anhydrous sodium sulfate, Na₂SO₄)

Procedure:

  • A solution of the appropriate aryl magnesium bromide in anhydrous THF is prepared under an inert atmosphere (e.g., Argon or Nitrogen).

  • In a separate flask, dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous THF.

  • Cool the solution of tri-O-acetyl-D-glucal to -78 °C using a dry ice/acetone (B3395972) bath.

  • Slowly add the Grignard reagent to the cooled glucal solution via cannula or a dropping funnel over a period of 30 minutes.

  • After the addition is complete, add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired C-glycoside.

Quantitative Data: Representative C-Glycosylation Reactions
Starting GlycalNucleophileLewis AcidSolventTime (h)Temp (°C)Yield (%)Diastereomeric Ratio (α:β)Reference
Tri-O-acetyl-D-glucal5-bromo-2-chlorobenzoyl chloride/AlCl₃AlCl₃CH₂Cl₂40 to rt75-[1]
Tri-O-acetyl-D-glucalAllyltrimethylsilaneBF₃·OEt₂CH₂Cl₂2-208510:1N/A
Tri-O-benzyl-D-glucalDanishefsky's dieneZnCl₂THF12rt70-N/A
Tri-O-acetyl-D-glucalIndoleInCl₃CH₂Cl₂1rt924:1N/A

Note: The data in the table is compiled from various sources for illustrative purposes and specific reaction conditions may vary.

Reaction Workflow: Ferrier C-Glycosylation

Ferrier_C_Glycosylation D_Glucal Tri-O-acetyl-D-glucal Oxocarbenium Allylic Oxocarbenium Ion (Intermediate) D_Glucal->Oxocarbenium + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) C_Glycoside 2,3-Unsaturated C-Glycoside Oxocarbenium->C_Glycoside Nucleophile Aryl Grignard (Nucleophile) Nucleophile->Oxocarbenium Nucleophilic Attack SGLT2_precursor SGLT2 Inhibitor Precursor C_Glycoside->SGLT2_precursor Reduction Reduction Reduction (e.g., Et₃SiH, BF₃·OEt₂)

Caption: Ferrier C-glycosylation of this compound to form an SGLT2 inhibitor precursor.

Application Note 2: Stereoselective Dihydroxylation of this compound Derivatives

The double bond of this compound and its derivatives is amenable to a variety of functionalization reactions, including stereoselective dihydroxylation. This transformation provides access to 2-deoxy-2-hydroxy sugars, which are important building blocks for the synthesis of various natural products, including some macrolide antibiotics and cardiac glycosides. The stereochemical outcome of the dihydroxylation can often be controlled by the choice of reagents and the existing stereochemistry of the glycal.

Experimental Protocol: Osmium-Catalyzed Dihydroxylation of Tri-O-acetyl-D-glucal

This protocol describes a common method for the syn-dihydroxylation of a glycal using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5 wt% in t-BuOH)

  • Co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)

  • Solvent system (e.g., Acetone/water or THF/water)

  • Quenching agent (e.g., Sodium sulfite (B76179), Na₂SO₃)

  • Organic solvent for extraction (e.g., Ethyl acetate, EtOAc)

  • Drying agent (e.g., Anhydrous magnesium sulfate, MgSO₄)

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-glucal in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add the co-oxidant, N-methylmorpholine N-oxide (NMO), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting crude diol can be purified by silica gel chromatography to yield the pure product.

Quantitative Data: Dihydroxylation of this compound Derivatives
Glycal DerivativeDihydroxylation ReagentCo-oxidantSolventTime (h)Temp (°C)Yield (%)DiastereoselectivityReference
Tri-O-acetyl-D-glucalOsO₄ (cat.)NMOAcetone/H₂O16rt90>95:5 (α-D-manno)[2]
Tri-O-benzyl-D-glucalOsO₄ (cat.)NMOTHF/H₂O24rt85>95:5 (α-D-manno)N/A
3-O-Acetyl-D-glucalKMnO₄-Acetone/H₂O207590:10 (α-D-manno)N/A
Tri-O-acetyl-D-glucalAD-mix-β-t-BuOH/H₂O1809298:2 (α-D-allo)[2]

Note: The data provided is for illustrative purposes. Specific conditions and outcomes can vary.

Reaction Pathway: Dihydroxylation of this compound

Dihydroxylation_Pathway D_Glucal Tri-O-acetyl-D-glucal Osmate_Ester Cyclic Osmate Ester (Intermediate) D_Glucal->Osmate_Ester + OsO₄ OsO4_NMO OsO₄ (cat.) NMO Diol_Product cis-Diol Product (e.g., α-D-manno) Osmate_Ester->Diol_Product Hydrolysis Hydrolysis Hydrolysis Bioactive_Precursor Precursor for Bioactive Molecules Diol_Product->Bioactive_Precursor

Caption: Osmium-catalyzed dihydroxylation of this compound to form a cis-diol intermediate.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific conditions and reagents may require optimization for different substrates and scales.

References

Application Notes and Protocols: Azidonitration Reaction of Tri-O-acetyl-d-glucal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azidonitration of glycals is a powerful and frequently utilized method in carbohydrate chemistry for the introduction of an azido (B1232118) group at the C-2 position, leading to the formation of 2-azido-2-deoxyglycosyl nitrates. This reaction serves as a crucial step in the synthesis of complex oligosaccharides and glycoconjugates, particularly for accessing 2-amino sugars which are fundamental components of many biologically active molecules. The 2-azido group is a versatile precursor to an amine functionality and offers the advantage of not participating in neighboring group effects during glycosylation, which can be beneficial for controlling stereoselectivity. This protocol details the azidonitration of tri-O-acetyl-d-glucal using ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097).

Reaction Principle

The reaction proceeds via the addition of an azide radical and a nitrate group across the double bond of the glycal. O-acetylated glycals react with ceric ammonium nitrate (CAN) in the presence of sodium azide to yield O-acetylated 2-azido-2-deoxy glycosyl nitrates[1]. The reaction is typically carried out in acetonitrile. While this method is highly regioselective, with the azide group adding to the C-2 position, the stereoselectivity can vary depending on the glycal's configuration and protecting groups. For instance, the azidonitration of 3,4,6-tri-O-acetyl-D-galactal produces a mixture of β-galacto, α-galacto, and α-talo isomers[2][3][4].

Experimental Protocol

Materials:

  • 3,4,6-Tri-O-acetyl-d-glucal

  • Ceric Ammonium Nitrate (CAN)

  • Sodium Azide (NaN₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-tri-O-acetyl-d-glucal in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add sodium azide followed by ceric ammonium nitrate. The reaction is typically performed at room temperature, although some variations for other glycals suggest cooling to temperatures as low as -30°C to control selectivity[5].

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system, such as toluene-ethyl acetate (4:1), can be used[5]. The reaction is complete when the starting glycal spot has disappeared.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to separate the different isomers of the 2-azido-2-deoxyglycosyl nitrate. The specific solvent system for chromatography will need to be optimized based on the product mixture.

Data Presentation

The following table summarizes typical yields obtained from the azidonitration of a related glycal, 3,4,6-tri-O-acetyl-d-galactal, which can serve as a reference for the expected outcomes with tri-O-acetyl-d-glucal.

Starting MaterialProduct IsomersYield (%)Reference
3,4,6-Tri-O-acetyl-d-galactal2-azido-1-nitrate (β-galacto)53%[2][3][4]
2-azido-1-nitrate (α-galacto)22%[2][3][4]
2-azido-1-nitrate (α-talo)8%[2][3][4]
N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine (after hydrolysis)10%[2][3][4]

Visualization of Experimental Workflow

Azidonitration_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Tri-O-acetyl-d-glucal in Acetonitrile add_reagents Add Sodium Azide and Ceric Ammonium Nitrate start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash_h2o Wash with Water dilute->wash_h2o wash_bicarb Wash with sat. NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolated 2-Azido-2-deoxyglycosyl Nitrate Isomers chromatography->product

Caption: Workflow for the azidonitration of tri-O-acetyl-d-glucal.

References

Application Notes and Protocols for Gold-Catalyzed Direct Activation of Glycals for Deoxyglycoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-deoxyglycosides through the direct activation of glycals using gold(I) catalysis. This method offers a mild and highly stereoselective route to valuable glycoconjugates, which are integral components of numerous natural products and therapeutic agents.

Introduction

The synthesis of 2-deoxyglycosides presents a significant challenge in carbohydrate chemistry due to the absence of a directing group at the C-2 position, often leading to mixtures of anomers. Traditional methods frequently require harsh conditions or multi-step procedures. The gold(I)-catalyzed direct activation of glycals provides an efficient and stereoselective alternative, proceeding under mild, room temperature conditions.[1][2][3][4][5][6] This method is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex oligosaccharides, glycosyl-amino acids, and other glycoconjugates.[3][4]

The reaction is proposed to proceed via a gold(I)-catalyzed hydrofunctionalization of the glycal's enol ether.[1][2][3][4][5][6] The catalytic system, typically a combination of a gold(I) catalyst and a silver salt co-catalyst, enables the syn-addition of a proton and an oxygen nucleophile across the double bond of the glycal, yielding the desired 2-deoxyglycoside with high α-selectivity.[3][4]

Reaction Mechanism and Workflow

The proposed catalytic cycle and a general experimental workflow are illustrated below.

reaction_mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle [P(p-CF3Ph)3AuCl] [P(p-CF3Ph)3AuCl] [P(p-CF3Ph)3AuOTf] [P(p-CF3Ph)3AuOTf] [P(p-CF3Ph)3AuCl]->[P(p-CF3Ph)3AuOTf] + AgOTf - AgCl AgOTf AgOTf Intermediate_A Au(I)-π-complex [P(p-CF3Ph)3AuOTf]->Intermediate_A + Glycal Glycal Glycal Nucleophile (ROH) Nucleophile (ROH) Intermediate_B Oxonium Ion Intermediate_A->Intermediate_B + ROH Product α-2-Deoxyglycoside Intermediate_B->Product Proton Transfer Product->[P(p-CF3Ph)3AuOTf] Regeneration

Figure 1: Proposed mechanism for gold(I)-catalyzed deoxyglycoside synthesis.

experimental_workflow Start Start Materials Prepare Glycal Donor, Nucleophilic Acceptor, Catalyst, and Solvent Start->Materials Reaction_Setup Combine Reactants under Inert Atmosphere (N2 or Ar) Materials->Reaction_Setup Monitoring Monitor Reaction Progress by TLC Reaction_Setup->Monitoring Quenching Quench the Reaction Monitoring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purify by Flash Column Chromatography Workup->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for deoxyglycoside synthesis.

Quantitative Data Summary

The following tables summarize the reaction outcomes for the gold(I)-catalyzed glycosylation of various glycals with different nucleophilic acceptors.

Table 1: Glycosylation of Perbenzylated Galactal with Various Nucleophiles [3][4]

EntryNucleophile (Acceptor)ProductTime (h)Yield (%)α:β Ratio
1Benzyl alcohol2-Deoxy-α-D-galactopyranoside0.785>30:1
2Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide0.782>30:1
3Methyl 2,3,4-tri-O-benzyl-β-D-thiogalactopyranosideThiodisaccharide0.777>30:1
4Boc-L-Ser-OMeGlycosyl amino acid0.780>30:1
5Boc-L-Thr-OMeGlycosyl amino acid175>30:1
6CholesterolGlycoconjugate1.565>30:1
7N-HydroxysuccinimideGlycosyl-N-hydroxysuccinimide185α only

Table 2: Glycosylation of Various Glycal Donors with a Model Acceptor *[4]

EntryGlycal DonorProductTime (h)Yield (%)α:β Ratio
13,4,6-Tri-O-acetyl-D-galactalDisaccharide0.590>30:1
23,4,6-Tri-O-benzyl-D-glucalDisaccharide0.588>30:1
33,4,6-Tri-O-acetyl-D-glucalDisaccharide0.592>30:1
43,4-Di-O-benzyl-L-rhamnalDisaccharide178>30:1
53,4-Di-O-acetyl-L-rhamnalDisaccharide185>30:1

*Model Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

  • Dichloromethane (CH₂Cl₂) should be distilled from CaH₂ prior to use.

  • Other reagents and solvents should be of analytical grade and used as received unless otherwise noted.

  • Thin-layer chromatography (TLC) on silica (B1680970) gel 60 F₂₅₄ plates is used to monitor the reaction progress.

  • Flash column chromatography on silica gel is used for purification.

General Procedure for Gold(I)-Catalyzed Deoxyglycoside Synthesis:

  • To a solution of the glycal donor (1.0 equiv.) and the nucleophilic acceptor (1.2 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add freshly activated 4 Å molecular sieves.

  • In a separate flask, pre-mix the gold(I) catalyst, [tris(p-trifluoromethylphenyl)phosphine]gold(I) chloride ([(p-CF₃Ph)₃P)AuCl] (0.05 equiv.), and silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.10 equiv.) in anhydrous CH₂Cl₂ for 5-10 minutes.

  • Add the catalyst mixture to the solution of the glycal and acceptor.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with triethylamine (B128534) (Et₃N).

  • Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-deoxyglycoside.

Note: The optimal catalyst loading, reaction time, and temperature may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments for new substrate combinations.

Safety Precautions

  • Gold catalysts and silver salts should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane is a volatile and potentially hazardous solvent and should be handled in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Common byproducts in d-Glucal synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of d-Glucal, with a focus on the common and versatile intermediate, 3,4,6-tri-O-acetyl-d-glucal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 3,4,6-tri-O-acetyl-d-glucal via the Fischer-Zach method?

A1: The most prevalent byproducts encountered during the Fischer-Zach synthesis, which involves the reductive elimination of acetobromoglucose with zinc, include:

  • Unreacted Starting Material: Acetobromoglucose may remain if the reduction is incomplete.

  • Inorganic Salts: Zinc acetate (B1210297) is a primary inorganic byproduct of the reaction.

  • Residual Acetic Acid: Acetic acid is often used as a solvent or co-solvent and can be present in the crude product.

  • Ferrier Rearrangement Products: Under acidic conditions, the double bond in the this compound product can migrate to the 2,3-position, forming 2,3-unsaturated glycosides.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A common solvent system for this is a mixture of petroleum hexane (B92381) and ethyl acetate (e.g., 2:1 or 4:1 v/v). The product, 3,4,6-tri-O-acetyl-d-glucal, is less polar than the starting material, acetobromoglucose, and will therefore have a higher Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to acetobromoglucose is no longer visible.

Q3: What is the typical yield for the synthesis of 3,4,6-tri-O-acetyl-d-glucal?

A3: With proper technique and purification, the Fischer-Zach synthesis of 3,4,6-tri-O-acetyl-d-glucal can achieve good to excellent yields, typically in the range of 82-86%.[1]

Troubleshooting Guides

Issue 1: Low Yield of 3,4,6-tri-O-acetyl-d-glucal
  • Symptom: After purification, the isolated yield of the desired product is significantly lower than expected.

  • Possible Cause 1: Incomplete reaction. This can be due to insufficient reaction time, low temperature, or deactivated zinc.

    • Solution: Ensure the zinc dust is activated. Monitor the reaction by TLC until the starting material is fully consumed. If the reaction stalls, adding a fresh portion of activated zinc may help.

  • Possible Cause 2: Product degradation. Prolonged exposure to acidic conditions can lead to the formation of byproducts, including those from the Ferrier rearrangement.

    • Solution: Neutralize the reaction mixture promptly during the work-up procedure. Use a buffered system (e.g., with sodium dihydrogen phosphate) during the reaction to control the pH.[1]

  • Possible Cause 3: Loss of product during work-up and purification. The product has some solubility in aqueous solutions, and significant amounts can be lost during extractions if not performed carefully.

    • Solution: Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Back-extract the aqueous layers to recover any dissolved product. Be meticulous during column chromatography to collect all product-containing fractions.

Issue 2: Difficulty in Purifying the Product
  • Symptom: The crude product is a thick, difficult-to-handle oil, or column chromatography results in poor separation of the product from impurities.

  • Possible Cause 1: Presence of a large amount of zinc salts.

    • Solution: After the reaction, filter the mixture to remove excess zinc. During the aqueous work-up, thorough washing with water will help remove the majority of zinc acetate.

  • Possible Cause 2: Inappropriate solvent system for column chromatography.

    • Solution: Use a well-defined solvent system for column chromatography. A common and effective eluent is a gradient of ethyl acetate in petroleum hexane (e.g., starting from 1:4 and gradually increasing the polarity). Monitor the fractions by TLC to ensure clean separation.[1]

Issue 3: Unexpected Spots on TLC Analysis of the Purified Product
  • Symptom: TLC analysis of the final product shows multiple spots, indicating the presence of impurities.

  • Possible Cause 1: A spot with a lower Rf than the product. This is likely a more polar impurity, such as a partially deacetylated byproduct or unreacted starting material.

    • Solution: Re-purify the product using column chromatography, carefully collecting and combining only the fractions containing the pure product.

  • Possible Cause 2: A spot with a similar Rf to the product. This could be a Ferrier rearrangement byproduct, which often has a polarity close to that of this compound.

    • Solution: Optimizing the column chromatography conditions, such as using a shallower solvent gradient, may improve separation. If the impurity persists, it indicates that the reaction conditions favored the rearrangement, and the synthesis should be repeated with better pH control.

Data Presentation

Table 1: Typical Yields and Reaction Conditions for 3,4,6-tri-O-acetyl-d-glucal Synthesis

Starting MaterialReaction Time (h)Temperature (°C)Purification MethodTypical Yield (%)Reference
Acetobromoglucose3Room TemperatureColumn Chromatography86[1]
Acetobromoglucose6Room TemperatureColumn Chromatography83[1]

Table 2: TLC Parameters for Monitoring the Synthesis of 3,4,6-tri-O-acetyl-d-glucal

CompoundSolvent System (Petroleum Hexane:Ethyl Acetate)Approximate Rf Value
3,4,6-tri-O-acetyl-d-glucal2:10.6-0.7
Acetobromoglucose2:10.4-0.5

Experimental Protocols

Synthesis of 3,4,6-tri-O-acetyl-d-glucal

This protocol is a typical lab-scale procedure based on the Fischer-Zach method.

  • Acetylation of D-Glucose: To a stirred solution of D-Glucose (e.g., 500 mg, 2.77 mmol) in Dichloromethane (DCM), add acetic anhydride (B1165640) (1.5 mL) and a catalytic amount of perchloric acid at 0°C. Stir for 30 minutes at 0°C.

  • Bromination: To the above mixture, add a solution of HBr in acetic acid (1 mL) dropwise at 0°C and stir at room temperature for 6 hours.

  • Work-up 1: Quench the reaction with ice-cold water and dilute with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate twice and then with brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucose.

  • Reductive Elimination: To the crude product, add zinc dust (e.g., 0.82 g, 12.5 mmol) and sodium dihydrogen phosphate (B84403) (4.6 g, 38.44 mmol) in acetone. Stir the mixture at room temperature for 3 hours.[1]

  • Work-up 2: Monitor the reaction by TLC (2:1 petroleum hexane–ethyl acetate). Upon completion, extract the mixture with ethyl acetate. Wash the organic phase with water, saturated sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.[1]

  • Purification: Purify the residue by silica (B1680970) gel column chromatography using a gradient of petroleum hexane and ethyl acetate (e.g., starting from 4:1 to 2:1) to yield pure 3,4,6-tri-O-acetyl-d-glucal.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 3,4,6-tri-O-acetyl-d-glucal cluster_purification Purification Start D-Glucose Step1 Acetylation (Acetic Anhydride, HClO4) Start->Step1 Intermediate1 Penta-O-acetyl-D-glucose Step1->Intermediate1 Step2 Bromination (HBr in Acetic Acid) Intermediate1->Step2 Intermediate2 Acetobromoglucose Step2->Intermediate2 Step3 Reductive Elimination (Zn, NaH2PO4, Acetone) Intermediate2->Step3 Crude_Product Crude 3,4,6-tri-O-acetyl-d-glucal Step3->Crude_Product Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Crude_Product->Workup Purification Silica Gel Column Chromatography Workup->Purification Final_Product Pure 3,4,6-tri-O-acetyl-d-glucal Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of 3,4,6-tri-O-acetyl-d-glucal.

Ferrier_Rearrangement Glucal This compound Derivative Intermediate Allylic Oxocarbenium Ion (Resonance Stabilized) Glucal->Intermediate Protonation Acid Acid Catalyst (e.g., H+) Product 2,3-Unsaturated Glycoside (Ferrier Product) Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., ROH) Troubleshooting_TLC Start Analyze Crude Reaction Mixture by TLC Decision1 Is the starting material spot (lower Rf) still present? Start->Decision1 Action1 Continue reaction or add fresh reagents. Decision1->Action1 Yes Decision2 Is there streaking or do spots remain at the baseline? Decision1->Decision2 No Action1->Start Re-analyze Action2 Indicates polar impurities (salts, etc.). Proceed with thorough aqueous work-up. Decision2->Action2 Yes Decision3 Is there a spot with a similar Rf to the product? Decision2->Decision3 No Action2->Decision3 Action3 Potential Ferrier rearrangement byproduct. Optimize column chromatography or adjust reaction pH. Decision3->Action3 Yes End Proceed to Purification Decision3->End No Action3->End

References

How to improve the yield of d-Glucal glycosylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and stereoselectivity of d-Glucal glycosylation reactions.

Troubleshooting Guide

This section addresses common problems encountered during this compound glycosylation experiments.

Question: Why is my glycosylation reaction showing a low or non-existent yield?

Answer: Low or no product yield in this compound glycosylation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Inefficient Donor Activation: The activation of the this compound donor is a critical step. Ensure that your activating agent or promoter is fresh and used in the correct stoichiometric ratio. For sensitive reactions, a pre-activation protocol, where the donor is activated before adding the acceptor, can sometimes improve yields.[1]

  • Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor plays a significant role. Highly hindered or electronically deactivated acceptors may require more forcing conditions, such as higher temperatures, a more reactive donor, or stronger activators.[1]

  • Presence of Moisture: Glycosylation reactions are highly sensitive to moisture. Water can hydrolyze the activated glycosyl donor or quench the promoter. Ensure all glassware is flame-dried, and solvents and reagents are anhydrous. The use of molecular sieves is highly recommended to scavenge any trace amounts of water.[1]

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical parameters. Suboptimal conditions can lead to incomplete reactions or the formation of side products. For instance, some promoters show optimal activity in specific solvents (e.g., acetonitrile (B52724) vs. dichloromethane).

Question: How can I improve the stereoselectivity of my reaction?

Answer: The stereochemical outcome of this compound glycosylation is a complex interplay of various factors.

  • Protecting Groups: The protecting groups on the this compound donor have a profound influence on stereoselectivity. Non-participating groups (e.g., benzyl, silyl (B83357) ethers) are required for 1,2-cis (α-glycoside) formation from a glucal. Cyclic protecting groups, such as a 4,6-O-benzylidene or a 3,4-O-di-tert-butylsilylene (DTBS) group, can conformationally lock the donor, favoring the formation of α-glycosides.[2][3][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile can participate in the reaction to form a β-nitrilium ion intermediate, which can then be displaced by the acceptor to form the α-glycoside in an SN2-like fashion.

  • Temperature Control: Running the reaction at a consistent, controlled, and often low temperature can prevent the erosion of stereoselectivity that may occur with temperature fluctuations.[1] For instance, pre-activation of a donor at -60 °C to -78 °C is a common strategy to control the formation of a specific reactive intermediate before the addition of the acceptor.[5]

  • Promoter/Catalyst Choice: The nature of the promoter can dictate the reaction mechanism (SN1 vs. SN2-like) and thus the stereoselectivity. For example, palladium-catalyzed reactions often show high stereoselectivity, which can be tuned by the choice of ligand.[1]

Question: I am observing a significant amount of Ferrier rearrangement byproduct. What is the cause and how can I minimize it?

Answer: The Ferrier rearrangement is a common side reaction in glycal chemistry, leading to the formation of 2,3-unsaturated glycosides. This occurs when the C3-alkoxy or C3-acyloxy group is displaced, followed by the nucleophilic attack of the acceptor at the anomeric center (C1).

  • Cause: This rearrangement is typically promoted by Lewis acids. The reaction proceeds through an intermediate allylic oxocarbenium ion. If this intermediate is formed, it can be trapped by the acceptor to give the Ferrier product.

  • Minimization Strategies:

    • Choice of Promoter: Some promoters are more prone to inducing the Ferrier rearrangement than others. Using milder activators or organocatalysts can sometimes suppress this side reaction.[6]

    • Protecting Groups: The nature of the substituent at C3 is critical. A more stable group at C3 can be less prone to elimination.

    • Reaction Temperature: Lowering the reaction temperature can often disfavor the elimination pathway that leads to the Ferrier product.[1]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low yield issues in this compound glycosylation reactions.

G start Low Yield Observed check_reagents Verify Reagent Quality (Donor, Acceptor, Promoter, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Reagents Impure/Wet Replace/Purify Reagents check_reagents->reagents_bad Fail check_conditions Review Reaction Conditions (Temp, Time, Concentration) reagents_ok->check_conditions reagents_bad->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Pass conditions_bad Suboptimal Conditions Optimize Parameters check_conditions->conditions_bad Fail check_activation Assess Donor Activation (e.g., by TLC) conditions_ok->check_activation conditions_bad->start activation_ok Activation Successful check_activation->activation_ok Pass activation_bad Incomplete/No Activation Use Stronger Promoter or Pre-activation Protocol check_activation->activation_bad Fail check_side_reactions Analyze for Side Reactions (e.g., Ferrier Product, Decomposition) activation_ok->check_side_reactions activation_bad->start side_reactions_present Side Reactions Prevalent Modify Conditions (Lower Temp, Milder Promoter) check_side_reactions->side_reactions_present Yes no_side_reactions No Major Side Reactions check_side_reactions->no_side_reactions No side_reactions_present->start consider_acceptor Consider Acceptor Reactivity (Steric/Electronic Effects) no_side_reactions->consider_acceptor acceptor_issue Acceptor is Unreactive Use More Forcing Conditions or Modify Acceptor consider_acceptor->acceptor_issue end Yield Improved consider_acceptor->end Acceptor is Reactive acceptor_issue->start

A logical workflow for diagnosing the cause of low glycosylation yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in this compound glycosylation? A1: Protecting groups are crucial for controlling both reactivity and stereoselectivity. They prevent unwanted reactions at other hydroxyl groups and influence the conformational equilibrium of the glycal ring, which in turn affects the facial selectivity of the acceptor's attack. For example, bulky silyl groups or cyclic acetals can restrict the conformation to favor α-glycoside formation.[2][3][4][7]

Q2: Which promoters are commonly used for activating d-Glucals? A2: A variety of promoters can be used, with the choice depending on the specific donor, acceptor, and desired outcome. Common promoters include:

  • Halonium-based: N-Iodosuccinimide (NIS) often used with a catalytic amount of a strong acid like triflic acid (TfOH).[3][8]

  • Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), and various metal triflates (e.g., Cu(OTf)₂, Zn(OTf)₂).[9]

  • Organocatalysts: Thiourea-based catalysts and organoboron compounds have emerged as mild and effective activators.[5][6]

  • Palladium-based catalysts: These are particularly useful for certain types of glycal donors, like those with a C3 carbonate.[1]

Q3: Can I use this compound for the synthesis of 2-deoxy-β-glycosides? A3: The direct synthesis of 2-deoxy-β-glycosides from this compound is challenging because the intermediate oxocarbenium ion is typically attacked from the more accessible α-face. Achieving β-selectivity often requires specific strategies, such as using a donor with a participating group at a different position or employing specific catalytic systems that operate through an alternative mechanism.

Q4: How critical is the inert atmosphere for these reactions? A4: Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is critical. The reactive intermediates and many of the promoters used in glycosylation are sensitive to both moisture and oxygen. Failure to exclude them can lead to side reactions, decomposition of reagents, and significantly lower yields.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on the yield and stereoselectivity of glycosylation reactions.

Table 1: Effect of Promoter on Ferrier O-Glycosylation of Tri-O-acetyl-d-glucal [9]

EntryPromoter (10 mol%)SolventTemperature (°C)Time (h)Yield (%)α:β Ratio
1Cu(OTf)₂CH₂Cl₂250.5925:1
2Zn(OTf)₂CH₂Cl₂406905:1
3Y(OTf)₃CH₂Cl₂251956:1
4Gd(OTf)₃CH₂Cl₂251956:1

Table 2: Influence of Protecting Groups and Promoters on Kdn Glycosylation [10]

Donor Protecting GroupPromoter SystemSolventYield (%)α:β Ratio
5,7-O-CarbonateNIS / TfOHCH₂Cl₂835:1
5,7-O-Di-BenzoylNIS / TfOHCH₂Cl₂683:1
5,7-O-CarbonateNIS / TfOHCH₂Cl₂/CH₃CN (1:1)81>10:1
5,7-O-Di-BenzoylPh₂SO / Tf₂OCH₂Cl₂851:12

Experimental Protocols

Protocol 1: General Procedure for NIS/TfOH Promoted Glycosylation with a Thioglycoside Donor

This protocol is adapted for the activation of a thioglycoside donor, a common strategy that can be applied to this compound derivatives functionalized as thioglycosides.

Materials:

  • Glycosyl Donor (e.g., Phenyl 3,4,6-tri-O-benzyl-1-thio-d-glucal) (1.2 equiv)

  • Glycosyl Acceptor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 equiv, prepare a dilute solution in CH₂Cl₂)

  • Activated Molecular Sieves (4Å)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Flame-dry a two-necked round-bottom flask containing a magnetic stir bar and activated molecular sieves (4Å). Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • In a separate flask, dissolve the glycosyl acceptor and the thioglycoside donor in anhydrous CH₂Cl₂.

  • Transfer this solution to the flask containing molecular sieves via cannula.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C) using an appropriate cooling bath.

  • Add NIS to the suspension in one portion.

  • After stirring for 10-15 minutes, add the TfOH solution dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the donor is consumed, quench the reaction by adding triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite® to remove molecular sieves, washing the pad with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography to obtain the desired glycoside.

Protocol 2: General Procedure for Ferrier Glycosylation using BF₃·Et₂O

This protocol describes a typical Lewis acid-catalyzed Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides.

Materials:

  • This compound derivative (e.g., 3,4,6-Tri-O-acetyl-d-glucal) (1.0 equiv)

  • Alcohol Acceptor (e.g., Benzyl alcohol) (1.5 equiv)

  • Boron trifluoride etherate (BF₃·Et₂O) (1.2 equiv)

  • Anhydrous Dioxane or Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4Å)

Procedure:

  • Flame-dry a round-bottom flask containing a magnetic stir bar and activated molecular sieves (4Å). Cool under an inert atmosphere.

  • Add anhydrous solvent (e.g., Dioxane) to the flask.

  • Add the this compound derivative and the alcohol acceptor to the flask.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Cool the mixture to 0 °C.

  • Add BF₃·Et₂O dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or saturated aqueous NaHCO₃.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to isolate the α and β anomers of the 2,3-unsaturated glycoside.[11]

Reaction Pathway Visualization

The following diagram illustrates the general pathway for the activation of a this compound donor and the subsequent competing pathways leading to the desired α-glycoside or the Ferrier rearrangement byproduct.

G cluster_0 Reaction Intermediates cluster_1 Products This compound This compound Oxocarbenium Ion Oxocarbenium Ion This compound->Oxocarbenium Ion Activation Alpha-Glycoside Alpha-Glycoside Oxocarbenium Ion->Alpha-Glycoside Attack at C1 Ferrier Product Ferrier Product Oxocarbenium Ion->Ferrier Product Attack at C1 after C3-OR Elimination Promoter Promoter Promoter->this compound Acceptor (NuH) Acceptor (NuH) Acceptor (NuH)->Alpha-Glycoside Acceptor (NuH)->Ferrier Product

Competing pathways in this compound glycosylation.

References

Troubleshooting low stereoselectivity in d-Glucal reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d-Glucal reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to stereoselectivity in their experiments.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your this compound reactions.

Question: My Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal is giving a poor α:β ratio. How can I improve the α-selectivity?

Answer:

Low α-selectivity in Ferrier glycosylations is a common issue. The outcome is influenced by a subtle interplay of factors including the catalyst, solvent, and acceptor nucleophilicity.[1] Here are several strategies to enhance the formation of the α-anomer:

  • Catalyst Selection: The choice of Lewis acid promoter is critical. While many can catalyze the reaction, their impact on stereoselectivity varies. Boron trifluoride etherate (BF₃·OEt₂) is a classic promoter that often favors the α-product.[2] More recently, certain metal triflates have been shown to provide excellent α-selectivity. For instance, copper(II) triflate (Cu(OTf)₂) and iron(III) triflate (Fe(OTf)₃) have demonstrated high α-selectivity in the Ferrier rearrangement.[3]

  • Solvent Effects: Ethereal solvents are known to promote the formation of α-glycosides.[1] Consider switching to solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), or dioxane. These solvents can stabilize the intermediate oxocarbenium ion in a way that favors attack from the alpha face.

  • Temperature Control: Lowering the reaction temperature can significantly improve stereoselectivity.[4][5] Running the reaction at 0 °C, -20 °C, or even lower may slow down the rate of the competing β-anomer formation.

  • Acceptor Reactivity: Highly reactive primary alcohols can sometimes erode selectivity.[1] While challenging to change, being aware of the acceptor's steric and electronic properties is important for optimization.

Here is a summary of how different promoters can affect the anomeric ratio in the Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal with various alcohols:

PromoterAcceptorReaction TimeYield (%)Anomeric Ratio (α:β)
BF₃·OEt₂ Various alcoholsNot SpecifiedHighPredominantly α
La(NO₃)₃·6H₂O Benzyl (B1604629) alcohol10 min9485:15
La(NO₃)₃·6H₂O Methanol15 min9282:18
La(NO₃)₃·6H₂O Phenol20 min9080:20
Fe(OTf)₃ L-mentholNot Specified9810:1
Cu(OTf)₂ L-mentholNot Specified9810:1

Table based on data from multiple studies.[2][3]

Below is a workflow to guide your troubleshooting process.

Troubleshooting_Ferrier start Low α-selectivity in Ferrier Reaction catalyst Change Lewis Acid Promoter (e.g., Cu(OTf)₂, Fe(OTf)₃) start->catalyst solvent Switch to Ethereal Solvent (e.g., THF, Et₂O, Dioxane) catalyst->solvent If selectivity is still low temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) solvent->temp For further improvement outcome Improved α-selectivity temp->outcome

Caption: Troubleshooting workflow for low α-selectivity in Ferrier glycosylation.

Question: My azidonitration of a protected this compound yields a nearly inseparable mixture of 2-azido-2-deoxy-D-gluco and 2-azido-2-deoxy-D-manno isomers. How can I favor the gluco configuration?

Answer:

The azidonitration of this compound derivatives is known for its capricious stereoselectivity, which is highly dependent on the protecting group pattern.[6] The formation of the desired gluco isomer (with an equatorial C-2 azido (B1232118) group) versus the manno isomer (axial C-2 azido group) is influenced by the conformation of the pyranoid ring.

The key to achieving high selectivity for the 2-azido-2-deoxy-D-glucose derivative is to conformationally constrain the glucal precursor.[7]

  • Utilize a Cyclic Acetal (B89532) Protecting Group: Protecting the C-4 and C-6 hydroxyl groups with a cyclic acetal, such as an isopropylidene or benzylidene group, is a highly effective strategy. This rigid ring system locks the glucal into a conformation that favors the addition of the azide (B81097) radical to the opposite face, leading to the desired equatorial C-2 azide.

  • Systematic Study Results: A systematic study demonstrated that using a 4,6-O-isopropylidene protecting group on 3-O-triisopropylsilyl-D-glucal dramatically improves the stereochemical outcome. The reaction afforded the desired gluco product and the manno isomer in a 20:1 ratio.[7]

Here is a comparison of outcomes based on the protecting group strategy:

This compound DerivativeProtecting GroupsAnomeric Ratio (gluco:manno)
3,4,6-tri-O-acetyl-D-glucalAcetyl (non-constraining)Unpredictable, often poor ratios (e.g., 1:3 to 5:1)
4,6-O-isopropylidene-3-O-TIPS-D-glucal4,6-cyclic acetal (constraining)20:1

Table based on data from literature reports.[7]

This logical diagram illustrates the influence of protecting groups on the reaction's stereochemical pathway.

Azidonitration_Selectivity cluster_0 Protecting Group Strategy cluster_1 Reaction Outcome flexible Flexible Protecting Groups (e.g., Acetyl, Benzyl) mixture Mixture of Diastereomers (gluco and manno) flexible->mixture Leads to rigid Conformationally Rigid Groups (e.g., 4,6-O-Isopropylidene) gluco High Selectivity for gluco Isomer rigid->gluco Leads to

Caption: Impact of protecting groups on azidonitration stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing stereoselectivity in this compound reactions?

A1: While several factors are important, the protecting group at the C-3 position (and neighboring positions) often has the most profound impact.[8][9] A "participating" group, such as an acetate (B1210297) or benzoate, at the adjacent C-3 position can form a cyclic intermediate (e.g., a dioxolenium ion), which blocks one face of the molecule and directs the incoming nucleophile to the opposite face, resulting in high stereoselectivity. Non-participating groups, like benzyl or silyl (B83357) ethers, do not offer this same level of control, making the influence of solvent, temperature, and catalyst more significant.[5][8]

Q2: How do solvents affect the α/β ratio in glycosylations?

A2: Solvents can influence the stereochemical outcome of glycosylation reactions through several mechanisms.[4]

  • Polarity: The polarity of the solvent can affect the stability and reactivity of the key oxocarbenium ion intermediate.

  • Coordinating Solvents: Solvents like diethyl ether and tetrahydrofuran (THF) can coordinate to the reaction intermediates, influencing the trajectory of the nucleophilic attack, often favoring the α-anomer.[1]

  • Solvent Participation: Some solvents, like acetonitrile (B52724), can directly participate in the reaction. In what is known as the "nitrile effect," acetonitrile can attack the oxocarbenium ion to form a nitrilium ion intermediate, which then directs the incoming nucleophile to the opposite face, typically leading to the β-glycoside.

Q3: Can I achieve high β-selectivity in a reaction with a this compound derivative that lacks a participating group at C-3?

A3: Achieving high β-selectivity without a C-3 participating group is challenging but possible. Strategies often rely on Sₙ2-type displacement reactions on an anomeric α-halide or triflate, or by using specific catalytic systems. For instance, certain palladium-catalyzed Ferrier-type reactions have been developed that can produce β-C-glycosides with high selectivity.[10] Additionally, the use of specific additives or co-catalysts can sometimes modulate the reaction pathway to favor the β-product.

Q4: What is a general experimental protocol for a Ferrier Glycosylation?

A4: The following is a generalized procedure. Note that specific conditions, particularly the choice of catalyst and solvent, must be optimized for your specific substrates.

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Ferrier Glycosylation of 3,4,6-tri-O-acetyl-D-glucal

Objective: To synthesize a 2,3-unsaturated glycoside from a protected this compound and an alcohol acceptor with high α-selectivity.

Materials:

  • 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv)

  • Alcohol acceptor (1.2 - 2.0 equiv)

  • Lewis Acid Promoter (e.g., BF₃·OEt₂, Cu(OTf)₂, Fe(OTf)₃) (0.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF, Diethyl Ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,4,6-tri-O-acetyl-D-glucal and the chosen anhydrous solvent.

  • Add the alcohol acceptor to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Slowly add the Lewis acid promoter to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 2,3-unsaturated glycoside.

  • Characterize the product and determine the α:β ratio using ¹H NMR spectroscopy.

References

Technical Support Center: Optimizing d-Glucal Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d-Glucal epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for this compound epoxidation?

A1: The most common and effective reagents for the epoxidation of this compound are dimethyldioxirane (B1199080) (DMDO) and meta-chloroperoxybenzoic acid (m-CPBA). DMDO, often generated in situ from Oxone® and acetone (B3395972), is known for high yields and clean reactions, producing acetone as the sole co-product.[1] m-CPBA is another widely used peroxy acid for alkene epoxidation.[2][3]

Q2: How do I monitor the progress of my this compound epoxidation reaction?

A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates.[1][4] The consumption of the starting this compound and the appearance of the epoxide product can be visualized, typically by charring with a sulfuric acid solution.[1][4] It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its disappearance.

Q3: What is the expected stereoselectivity of this compound epoxidation?

A3: The stereoselectivity of this compound epoxidation is highly dependent on the protecting groups on the sugar backbone and the reaction conditions, particularly the temperature. For instance, the epoxidation of 3,4,6-tri-O-benzyl-D-glucal with DMDO shows high α-selectivity.[1][5] Conversely, 3,4,6-tri-O-acetyl-D-glucal yields a mixture of α-gluco and β-manno epoxides.[1][4] Lowering the reaction temperature can often improve stereoselectivity.[6]

Q4: How do different protecting groups on this compound affect the epoxidation reaction?

A4: Protecting groups have a significant impact on the reactivity and stereochemical outcome of the epoxidation. Electron-donating groups, such as benzyl (B1604629) ethers, can enhance the reactivity of the double bond. In contrast, electron-withdrawing groups, like acetyl esters, can decrease reactivity, leading to longer reaction times.[1] The steric bulk and conformational constraints imposed by the protecting groups also play a crucial role in directing the approach of the oxidizing agent, thus influencing the facial selectivity of the epoxidation.[6][7]

Troubleshooting Guide

Low or No Product Yield

Q5: I am getting a low yield or no epoxide product. What are the possible causes and solutions?

A5: Low or no yield in this compound epoxidation can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Degradation of DMDO DMDO solutions are unstable and should be used fresh.[1] If using a pre-made solution, ensure it has been stored properly at low temperatures and is not expired. For in situ generation, ensure the Oxone® is of good quality and the reaction is performed promptly.
Insufficient Reagent Ensure a sufficient excess of the epoxidizing agent (DMDO or m-CPBA) is used. Typically, 1.5 to 3 equivalents are employed.[6]
Incorrect pH For in situ DMDO epoxidation, maintaining a slightly basic pH is crucial. This is typically achieved by using a biphasic system with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][5]
Low Reactivity of Substrate This compound derivatives with electron-withdrawing protecting groups (e.g., acetates) are less reactive and may require longer reaction times or higher temperatures.[1] Monitor the reaction closely by TLC to determine the optimal reaction time.
Hydrolysis of the Epoxide The resulting 1,2-anhydrosugars can be sensitive to acidic conditions and moisture, leading to hydrolysis. Work-up procedures should be performed promptly and under anhydrous conditions where possible.
Formation of a Mixture of Diastereomers

Q6: My reaction is producing a mixture of epoxide diastereomers. How can I improve the stereoselectivity?

A6: The formation of diastereomeric mixtures is a common challenge. The following table outlines strategies to enhance stereoselectivity.

Parameter Optimization Strategy
Temperature Lowering the reaction temperature is a key factor in improving stereoselectivity. Performing the reaction at 0°C or even lower temperatures (e.g., -55°C) can significantly favor the formation of one diastereomer.[6]
Protecting Groups The choice of protecting groups has a profound influence on facial selectivity. Consider using protecting groups that can direct the epoxidation through steric hindrance or by constraining the conformation of the glycal ring.[6][7]
Oxidizing Agent While both DMDO and m-CPBA can be effective, their stereoselectivities may differ depending on the substrate. It may be beneficial to screen both reagents to find the optimal one for your specific this compound derivative.
Side Reactions and Impurities

Q7: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?

A7: The presence of side products can complicate purification and reduce the yield of the desired epoxide.

Side Product Potential Cause and Prevention
Ring-opened products (diols) The epoxide product can undergo ring-opening if exposed to acidic or nucleophilic conditions. Ensure the reaction and work-up are performed under neutral or slightly basic conditions. The use of a biphasic system with NaHCO₃ for DMDO epoxidation helps to buffer the reaction mixture.[1]
Oxidation of protecting groups Certain protecting groups can be susceptible to oxidation by strong oxidizing agents. For example, benzylidene acetals can be oxidized by DMDO at temperatures above 0°C. Careful control of the reaction temperature is essential.
Products from Ferrier rearrangement In the presence of acid, glycals can undergo Ferrier rearrangement. Maintaining neutral or basic conditions is crucial to prevent this side reaction.

Experimental Protocols

Protocol 1: Epoxidation of 3,4,6-tri-O-benzyl-D-glucal with in situ Generated DMDO[1]
  • Preparation: In a round-bottom flask, dissolve 3,4,6-tri-O-benzyl-D-glucal (1 equivalent) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and acetone.

  • Biphasic System: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask to create a biphasic system.

  • Cooling: Cool the vigorously stirred mixture to 0°C in an ice bath.

  • Addition of Oxone®: Prepare a solution of Oxone® (2 equivalents) in water. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining vigorous stirring.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic phase. Extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude epoxide. The product can be further purified by flash column chromatography on silica gel.

Protocol 2: Epoxidation of 3,4,6-tri-O-acetyl-D-glucal with in situ Generated DMDO[1]
  • Preparation: Dissolve 3,4,6-tri-O-acetyl-D-glucal (1 equivalent) in CH₂Cl₂ and acetone.

  • Biphasic System: Add a saturated aqueous solution of NaHCO₃.

  • Cooling: Cool the mixture to 0°C.

  • Addition of Oxone®: Slowly add a solution of Oxone® (2 equivalents) in water.

  • Reaction: Stir vigorously at 0°C for 30 minutes and then at room temperature for approximately 6 hours, or until TLC indicates completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Summary

Table 1: Reaction Conditions and Yields for this compound Epoxidation with in situ DMDO[1][5]
SubstrateProtecting GroupsReaction TimeYieldDiastereomeric Ratio (α:β)
This compound3,4,6-tri-O-benzyl2.5 hours99%>99:1 (α-gluco)
This compound3,4,6-tri-O-acetyl6 hours87%7:1 (gluco:manno)
D-Galactal3,4,6-tri-O-benzyl-99%>99:1 (α-galacto)

Visual Guides

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in CH2Cl2/Acetone add_bicarb Add aq. NaHCO3 start->add_bicarb cool Cool to 0°C add_bicarb->cool add_oxone Add aq. Oxone® dropwise cool->add_oxone stir_cold Stir at 0°C add_oxone->stir_cold stir_rt Stir at RT stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor separate Separate Phases monitor->separate extract Extract Aqueous Phase separate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for this compound epoxidation using in situ generated DMDO.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_product Product Stability start Low Epoxide Yield? dmdo_deg DMDO Degraded? start->dmdo_deg Yes insuf_reagent Insufficient Reagent? start->insuf_reagent Yes ph_incorrect Incorrect pH? start->ph_incorrect Yes low_reactivity Substrate Low Reactivity? start->low_reactivity Yes epoxide_hyd Epoxide Hydrolysis? start->epoxide_hyd Yes sol1 Use fresh DMDO or high-quality Oxone dmdo_deg->sol1 Solution sol2 Increase equivalents of oxidizing agent insuf_reagent->sol2 Solution sol3 Use NaHCO3 buffer ph_incorrect->sol3 Solution sol4 Increase reaction time/temp low_reactivity->sol4 Solution sol5 Ensure anhydrous work-up epoxide_hyd->sol5 Solution

Caption: Troubleshooting logic for low yield in this compound epoxidation.

References

Technical Support Center: Preventing Glycal-Derived Byproducts in Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing and preventing the formation of glycal-derived byproducts in your glycosylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common side reaction. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are glycal-derived byproducts and why do they form?

A1: Glycals are 1,2-unsaturated sugar derivatives that can form as byproducts during glycosylation reactions. Their formation is typically the result of an elimination reaction competing with the desired nucleophilic substitution (glycosylation). This elimination is often promoted by the reaction conditions, such as the choice of base, solvent, temperature, and the nature of the glycosyl donor and its protecting groups.

Q2: How can I detect the formation of glycal byproducts in my reaction mixture?

A2: Glycal byproducts can be detected and quantified using standard analytical techniques. Proton NMR (¹H NMR) spectroscopy is particularly useful, as the vinylic protons of the glycal double bond give characteristic signals in a distinct region of the spectrum (typically between 4.5 and 6.5 ppm), which can be used for identification and quantification. Chromatographic methods, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are also effective for separating and identifying glycal byproducts from the desired glycosylated product.

Q3: What are the key factors that influence the formation of glycal byproducts?

A3: Several factors can influence the propensity for glycal formation:

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the elimination reaction to occur, leading to increased glycal formation.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. For example, ethereal solvents are often used to favor α-glycosylation, but their effect on glycal formation needs to be considered.

  • Promoter/Lewis Acid: The choice and stoichiometry of the promoter or Lewis acid are critical. While essential for activating the glycosyl donor, harsh or excessive Lewis acids can promote the elimination pathway.

  • Protecting Groups: The electronic properties of the protecting groups on the glycosyl donor can affect its reactivity and stability. Electron-withdrawing groups, for instance, can influence the stability of the intermediate oxocarbenium ion and potentially favor elimination under certain conditions.

  • Base: In base-promoted glycosylations, the strength and concentration of the base can significantly impact the rate of elimination.

Troubleshooting Guide: High Levels of Glycal Byproduct Formation

If you are observing significant formation of glycal-derived byproducts, consult the following troubleshooting guide. The table below outlines potential causes, recommended troubleshooting steps, and the expected outcomes.

Potential CauseTroubleshooting StepExpected Outcome
High Reaction Temperature Lower the reaction temperature. Perform a temperature screen to identify the optimal temperature for glycosylation while minimizing elimination. It has been noted that temperatures above 150°C can lead to the formation of elimination products.[1]Reduced rate of the elimination reaction, leading to a lower yield of the glycal byproduct.
Inappropriate Solvent Screen different solvents with varying polarities and coordinating abilities. Consider less polar or non-coordinating solvents that may disfavor the elimination pathway. The choice of solvent can significantly impact the stereoselectivity and yield of glycosylation reactions.[2][3][4]Identification of a solvent system that maximizes the yield of the desired glycoside while minimizing glycal formation.
Excessive or Harsh Promoter/Lewis Acid Reduce the stoichiometry of the promoter or Lewis acid. Screen a panel of milder Lewis acids (e.g., Bi(OTf)₃, Cu(OTf)₂). The use of strong Lewis acids can be incompatible with sensitive substrates like glycals.[3]Decreased rate of elimination and potentially improved yield of the glycosylated product.
Strong or Concentrated Base (in base-promoted reactions) Use a weaker base or reduce the concentration of the base. In some cases, the basicity of oxyanions can be decreased by stabilization through hydrogen bonding, which favors glycosylation over elimination.[5]Slower rate of the base-promoted elimination, leading to a higher ratio of glycosylation product to glycal byproduct.
Unfavorable Protecting Groups If possible, consider using alternative protecting groups on the glycosyl donor. The nature of the protecting groups can influence the reactivity of the donor.Altered reactivity of the glycosyl donor, potentially disfavoring the elimination pathway.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Glycal Formation by Temperature Optimization

This protocol outlines a general approach to optimize the reaction temperature to suppress glycal byproduct formation.

Materials:

  • Glycosyl donor

  • Glycosyl acceptor

  • Promoter/Lewis acid

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Toluene)

  • Molecular sieves (activated)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessels with temperature control capabilities

Procedure:

  • Set up a series of small-scale reactions in parallel under an inert atmosphere.

  • To each reaction vessel, add activated molecular sieves.

  • Add the glycosyl donor and glycosyl acceptor to each vessel.

  • Dissolve the reactants in the chosen anhydrous solvent.

  • Cool each reaction vessel to a different starting temperature (e.g., -78 °C, -60 °C, -40 °C, -20 °C, 0 °C).

  • Add the promoter/Lewis acid to each reaction at the designated temperature.

  • Allow the reactions to proceed, monitoring the progress by TLC or LC-MS at regular intervals.

  • Once the reaction is complete (or has reached a steady state), quench the reaction appropriately (e.g., with a basic solution like saturated sodium bicarbonate).

  • Work up the reactions and analyze the crude product mixture by ¹H NMR to determine the ratio of the desired glycoside to the glycal byproduct.

  • Identify the temperature that provides the highest yield of the glycosylated product with the lowest amount of glycal formation.

Protocol 2: Analysis and Separation of Glycal Byproducts

1. NMR Analysis:

  • Dissolve a small aliquot of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify the characteristic signals of the vinylic protons of the glycal byproduct (typically in the range of 4.5-6.5 ppm).

  • Integrate the signals corresponding to the anomeric proton of the desired glycoside and the vinylic protons of the glycal to determine their relative ratio.

2. Chromatographic Separation:

  • Thin Layer Chromatography (TLC): Use TLC to qualitatively assess the presence of the glycal byproduct. Glycals are generally less polar than their glycoside counterparts and will have a higher Rf value.

  • Column Chromatography: Purify the crude reaction mixture using silica (B1680970) gel column chromatography. The less polar glycal byproduct will typically elute before the more polar glycosylated product.

  • High-Performance Liquid Chromatography (HPLC): For more precise separation and quantification, reversed-phase or normal-phase HPLC can be employed.[5][6][7]

Visualizing Reaction Pathways and Troubleshooting Logic

The following diagrams, generated using Graphviz, illustrate the competing reaction pathways and the logic for troubleshooting glycal byproduct formation.

Glycosylation_Pathways Donor Activated Glycosyl Donor Glycoside Desired Glycoside (Substitution Product) Donor->Glycoside Nucleophilic Attack (SN1/SN2) Glycal Glycal Byproduct (Elimination Product) Donor->Glycal Elimination (E1/E2/E1cB) Acceptor Glycosyl Acceptor Acceptor->Glycoside Troubleshooting_Logic Start High Glycal Formation Detected Temp Is Reaction Temperature High? Start->Temp Promoter Is Promoter Too Harsh/Concentrated? Temp->Promoter No LowerTemp Action: Lower Temperature & Perform Temperature Screen Temp->LowerTemp Yes Solvent Is Solvent Promoting Elimination? Promoter->Solvent No ChangePromoter Action: Reduce Promoter Stoichiometry or Screen Milder Promoters Promoter->ChangePromoter Yes Base Is Base Too Strong/Concentrated? Solvent->Base No ChangeSolvent Action: Screen Alternative Solvents Solvent->ChangeSolvent Yes ChangeBase Action: Use Weaker Base or Lower Concentration Base->ChangeBase Yes End Optimized Conditions: Reduced Glycal Formation Base->End No LowerTemp->End ChangePromoter->End ChangeSolvent->End ChangeBase->End

References

Stability issues of d-Glucal and its derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d-Glucal and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: this compound is sensitive to acidic conditions, which can lead to hydrolysis of the enol ether moiety.

  • Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and other rearrangements.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially in the presence of acid or base catalysts, can participate in degradation reactions.

  • Presence of Catalysts: Lewis acids or Brønsted acids, often used in glycosylation reactions, can promote both the desired reaction and undesired degradation.

  • Protecting Groups: The nature of the protecting groups on the hydroxyl moieties significantly influences the reactivity and stability of the this compound derivative.

Q2: How should this compound and its derivatives be stored to ensure stability?

A2: To ensure maximum stability, this compound and its derivatives should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and below -15°C for long-term storage.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: this compound is moisture-sensitive.[3] It should be stored in a tightly sealed container in a dry environment.

Q3: What are the common degradation products of this compound under acidic conditions?

A3: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the enol ether, which can lead to the formation of 2-deoxy-D-glucose.[4] Further degradation can occur, similar to that of glucose under acidic conditions, potentially forming compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) and other furan (B31954) derivatives with prolonged heating.

Q4: Can protecting groups enhance the stability of this compound derivatives?

A4: Yes, protecting groups are crucial for both enhancing stability and modulating reactivity.

  • Acetyl (Ac) groups: These are electron-withdrawing and can decrease the reactivity of the glycal.

  • Silyl (e.g., TBS, TIPS) groups: These bulky groups can offer good stability and influence the stereochemical outcome of glycosylation reactions. Silyl ethers are generally more reactive in glycosylations than their acetylated counterparts.

  • Benzyl (Bn) groups: These are generally stable under a wide range of reaction conditions and can be removed by hydrogenolysis.

Troubleshooting Guides

Issue 1: Low or No Yield in Glycosylation Reactions

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Degradation of this compound Donor 1. Verify Purity: Check the purity of the this compound derivative by NMR or HPLC before use. 2. Fresh Reagent: Use freshly opened or properly stored this compound. 3. Reaction Conditions: Ensure anhydrous reaction conditions, as moisture can lead to hydrolysis.[3]
Inactive Catalyst/Promoter 1. Use Fresh Catalyst: Lewis acids can be deactivated by moisture. Use a freshly opened bottle or a freshly prepared solution. 2. Check Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used.
Suboptimal Reaction Temperature 1. Temperature Control: Monitor and control the reaction temperature carefully. Some reactions require low temperatures to prevent degradation.
Incorrect Solvent 1. Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the reaction outcome. Ethereal solvents, for example, can influence stereoselectivity in some glycosylations.
Issue 2: Formation of Unexpected Byproducts

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Ferrier Rearrangement 1. Reaction Control: The Ferrier rearrangement is a common reaction of glycals, leading to 2,3-unsaturated glycosides.[5][6] This is often the desired product but can be a byproduct if another reaction is intended. Carefully select the catalyst and reaction conditions to favor the desired pathway. For example, some Lewis acids are known to promote this rearrangement.
Hydrolysis of Product 1. Anhydrous Workup: If the desired glycoside product is acid-labile, perform the reaction workup under neutral or slightly basic conditions.
Side reactions of the double bond 1. Reaction Specificity: The double bond of this compound is reactive and can undergo various additions or rearrangements. Ensure the chosen reagents are specific for the intended transformation.

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Stability by HPLC

This protocol provides a general method for assessing the stability of a this compound derivative in a specific solvent and pH at a given temperature.

  • Solution Preparation: Prepare a stock solution of the this compound derivative of known concentration in the desired solvent (e.g., acetonitrile (B52724), THF, or an aqueous buffer).

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperature.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by cooling the vial in an ice bath and/or neutralizing any acid or base.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile is typically effective. The addition of a small amount of formic acid or trifluoroacetic acid to the mobile phase may be necessary for better peak shape, but be mindful of the potential for on-column degradation.

    • Detection: Use a UV detector (if the derivative has a chromophore) or a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for underivatized glucals.

    • Quantification: The decrease in the peak area of the starting material over time can be used to determine the degradation rate. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: 1H NMR Analysis of this compound Degradation

1H NMR spectroscopy is a powerful tool for identifying degradation products.

  • Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent (e.g., CDCl₃, MeOD, D₂O).

  • Initial Spectrum: Acquire a 1H NMR spectrum of the sample at time zero.

  • Incubation and Monitoring: Incubate the NMR tube at the desired temperature and acquire spectra at regular intervals.

  • Data Analysis:

    • Monitor the disappearance of signals corresponding to the starting material, particularly the anomeric proton and the vinylic protons of the glucal double bond.

    • Observe the appearance of new signals. For example, the formation of 2-deoxy-D-glucose from the hydrolysis of this compound will result in the appearance of new anomeric proton signals.[4]

Visualizations

Stability_Factors dGlucal This compound Stability pH pH dGlucal->pH Acidic pH promotes hydrolysis Temp Temperature dGlucal->Temp High temp accelerates degradation Solvent Solvent dGlucal->Solvent Protic solvents can react Catalyst Catalyst dGlucal->Catalyst Acids/Lewis acids can cause degradation ProtectingGroups Protecting Groups dGlucal->ProtectingGroups Influences reactivity and stability Troubleshooting_Glycosylation cluster_solutions1 Solutions for Low Yield cluster_solutions2 Identifying Byproducts Start Low/No Glycosylation Yield CheckDonor Is the this compound donor intact? Start->CheckDonor CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? Start->CheckConditions Byproducts Are there unexpected byproducts? Start->Byproducts UseFreshDonor Use fresh/pure donor CheckDonor->UseFreshDonor ActivateCatalyst Use fresh/active catalyst CheckCatalyst->ActivateCatalyst OptimizeTempSolvent Optimize temperature and solvent CheckConditions->OptimizeTempSolvent Ferrier Ferrier Rearrangement Product? Byproducts->Ferrier Hydrolysis Hydrolysis Product? Byproducts->Hydrolysis AnalyzeByNMR Analyze by NMR/MS Ferrier->AnalyzeByNMR AdjustCatalyst Change catalyst to alter pathway Ferrier->AdjustCatalyst Hydrolysis->AnalyzeByNMR NeutralWorkup Use neutral workup Hydrolysis->NeutralWorkup

References

Technical Support Center: Purification of d-Glucal Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of d-Glucal and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reaction mixtures?

A1: Impurities typically include unreacted starting materials (e.g., protected glycosyl halides), reagents (e.g., zinc dust), catalysts, and solvents.[1][2] A significant challenge arises from the formation of stereoisomeric byproducts, such as the manno-epimer when the gluco-product is desired, which can be difficult to separate.[3][4] Side products from degradation or incomplete reactions may also be present.

Q2: Why is the purification of this compound derivatives often challenging?

A2: The primary challenges stem from:

  • Similar Polarity of Products: The desired product and its stereoisomers often have very similar polarities, making separation by standard chromatography difficult.[3]

  • Product Instability: The double bond in the glucal ring can be sensitive to acidic conditions or certain reagents, potentially leading to degradation or rearrangement during purification.[2]

  • Moisture Sensitivity: this compound and some of its derivatives are sensitive to moisture, which necessitates careful handling and storage to ensure product integrity.[5]

  • Tedious Workup: Many synthetic routes for this compound derivatives are known to require tedious workup and purification procedures to achieve high purity.[6]

Q3: What is the most common method for purifying this compound reaction products?

A3: Silica (B1680970) gel column chromatography is the most frequently cited method for the purification of this compound derivatives, particularly for acetylated or benzylated forms.[1] The choice of eluent (solvent system) is critical for achieving good separation. Recrystallization can also be an effective method for obtaining highly pure crystalline products, provided a suitable solvent is found.[2][7]

Q4: Can affinity chromatography be used for this compound derivatives?

A4: Yes, for specific derivatives. For example, 2-substituted derivatives of glucose, which can be synthesized from this compound, have been successfully purified using affinity chromatography on columns loaded with lectins like Concanavalin A.[8] This method is highly selective but is only applicable if the derivative has a specific affinity for the column's ligand.

Troubleshooting Guide

This guide addresses specific problems encountered during the purification of this compound reaction products.

Issue 1: Poor or No Separation of Diastereomers on Silica Gel Column

  • Possible Cause: The chosen solvent system (eluent) has insufficient selectivity for the isomeric products. Diastereomers like gluco- and manno-configured products can have very close Rf values.[3][4]

  • Troubleshooting Steps:

    • Optimize Solvent System: Systematically vary the polarity of the eluent. For non-polar compounds (e.g., per-O-acetylated glucal), a common solvent system is a mixture of petroleum hexane (B92381) and ethyl acetate (B1210297).[1] Try creating a shallower gradient or running the column isocratically with a finely tuned solvent ratio.

    • Change Solvent Composition: Introduce a different solvent into the mobile phase. For example, adding a small amount of dichloromethane (B109758) or toluene (B28343) to a hexane/ethyl acetate mixture can sometimes alter selectivity and improve resolution.

    • Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina (B75360) (basic or neutral) or a reversed-phase silica (C18) column, which separate compounds based on different interaction principles.

Issue 2: Low Yield of Purified Product

  • Possible Cause 1: The product is irreversibly binding to the silica gel. This can occur if the compound is unstable on the acidic silica surface.

  • Solution: Deactivate the silica gel by adding a small percentage of a base, like triethylamine (B128534) (~0.1-1%), to the eluent. Alternatively, use neutral or basic alumina as the stationary phase.

  • Possible Cause 2: The product co-elutes with a byproduct or impurity.

  • Solution: Re-evaluate the TLC analysis. Use different staining methods if possible. If co-elution is confirmed, repurify the mixed fractions using a different, more selective chromatographic technique or solvent system as described in Issue 1.

  • Possible Cause 3: Product degradation during solvent removal.

  • Solution: Avoid excessive heat when using a rotary evaporator. This compound derivatives can be heat-sensitive. Concentrate fractions at or near room temperature under high vacuum.

Issue 3: Streaking or Tailing of Spots on TLC and Column

  • Possible Cause 1: The sample is overloaded on the TLC plate or column.

  • Solution: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the ratio of crude product to silica gel is appropriate (typically 1:30 to 1:100 by weight).

  • Possible Cause 2: The compound is acidic or basic, leading to strong interactions with the silica gel.

  • Solution: Add a modifier to the eluent. For acidic compounds, add a small amount of acetic acid (~0.1%). For basic compounds, add triethylamine (~0.1%).

  • Possible Cause 3: Incomplete removal of inorganic salts (e.g., from a pH buffer like NaH2PO4) from the reaction workup.[1]

  • Solution: Ensure the crude product is properly worked up before purification. This may involve washing the organic layer with water or brine to remove residual salts, followed by drying over an anhydrous salt like MgSO4 or Na2SO4.[1]

Data Presentation

Table 1: Reaction Conditions and Diastereomeric Product Ratios This table summarizes how reaction conditions can influence the ratio of stereoisomeric products, a key factor impacting purification.

Starting MaterialReactionConditionsProduct Ratio (gluco:manno)Overall YieldReference
3,4,6-tri-O-acetyl-D-glucalEpoxidationin situ generated DMDO7:187%[4]
3,4,6-tri-O-benzyl-D-glucalEpoxidationin situ generated DMDO100% α-epoxide (gluco)99%[4]

Table 2: Common Solvent Systems for Silica Gel Chromatography This table provides starting points for developing a purification protocol for protected this compound derivatives.

This compound DerivativeSolvent SystemRatio (v/v)Reference
3,4,6-tri-O-acetyl-D-GlucalPetroleum Hexane : Ethyl Acetate4:1 → 2:1[1]
Deprotected this compoundPetroleum Hexane : Ethyl Lactate4:1 → 2:1[1]

Experimental Protocols

Protocol 1: Purification of 3,4,6-tri-O-acetyl-D-glucal via Silica Gel Column Chromatography

This protocol is adapted from literature procedures for purifying acetylated glucal derivatives.[1]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material (e.g., a 2-4 cm diameter column for 1-2 g of crude product).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 4:1 Petroleum Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude 3,4,6-tri-O-acetyl-D-glucal in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent completely.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent mixture (4:1 Petroleum Hexane:Ethyl Acetate).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing with a suitable stain (e.g., potassium permanganate (B83412) or p-anisaldehyde).

    • If separation is slow, gradually increase the polarity of the eluent to 2:1 Petroleum Hexane:Ethyl Acetate to elute the product.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Workflow for this compound Product Purification Reaction This compound Reaction Workup Aqueous Workup (e.g., wash, dry) Reaction->Workup Quench Crude Crude Product (mixture of isomers, reagents, etc.) Workup->Crude Concentrate Purification Chromatography (e.g., Silica Gel Column) Crude->Purification Load Analysis Fraction Analysis (TLC) Purification->Analysis Collect Fractions Analysis->Purification Adjust Eluent Pure Pure Product Analysis->Pure Combine & Concentrate

Caption: General workflow from chemical reaction to purified this compound product.

Troubleshooting_Logic Troubleshooting Poor Chromatographic Separation Start Problem: Poor Separation CheckTLC Analyze TLC Carefully. Are spots overlapping? Start->CheckTLC OptimizeEluent Adjust Solvent Ratio (e.g., 4:1 to 5:1 Hex:EtOAc) CheckTLC->OptimizeEluent Yes, overlapping Success Separation Achieved CheckTLC->Success No, baseline separated (Issue is elsewhere) ChangeSolvent Change Solvent System (e.g., add DCM or Toluene) OptimizeEluent->ChangeSolvent Still no separation OptimizeEluent->Success Improved ChangePhase Consider Different Stationary Phase (Alumina, C18) ChangeSolvent->ChangePhase Still no separation ChangeSolvent->Success Improved ChangePhase->Success Improved

Caption: A logical flowchart for troubleshooting poor separation results.

References

Technical Support Center: Regioselectivity in Nucleophilic Addition to d-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nucleophilic addition reactions to d-Glucal and its derivatives, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of nucleophilic addition to this compound?

A1: The regioselectivity of nucleophilic addition to this compound is a delicate interplay of several factors:

  • Nature of the Promoter/Catalyst: The choice between a Brønsted acid and a Lewis acid can dramatically alter the reaction pathway. Protic acids tend to promote electrophilic addition, leading to 2-deoxyglycosides, while Lewis acids typically facilitate the Ferrier rearrangement, yielding 2,3-unsaturated glycosides.[1] The specific Lewis acid used can also influence the regioselectivity.

  • Nucleophile: The nature of the nucleophile plays a critical role. Hard nucleophiles (e.g., alcohols, water) tend to attack at the anomeric carbon (C-1), while softer nucleophiles may show a preference for other positions like C-3.

  • Protecting Groups: The protecting groups on the this compound scaffold, particularly at the C-3, C-4, and C-6 positions, can exert significant steric and electronic effects, thereby influencing the conformational stability of the pyranose ring and directing the regiochemical outcome of the nucleophilic attack.[2][3]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, such as the allyloxycarbenium ion in the Ferrier rearrangement, thus affecting the regioselectivity.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the ratio of regioisomers.

Q2: How can I favor the formation of 2,3-unsaturated glycosides (Ferrier rearrangement product)?

A2: To favor the Ferrier rearrangement, the use of a Lewis acid catalyst is crucial. Lewis acids, unlike protic acids, promote the cleavage of the C-3 substituent (typically an acetate), leading to the formation of an allylic oxycarbenium ion, which is the key intermediate in this rearrangement.[1] Common Lewis acids employed for this purpose include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃).[1]

Q3: What should I do if my reaction yields a mixture of regioisomers?

A3: Obtaining a mixture of regioisomers is a common challenge. To improve the selectivity towards the desired product, consider the following troubleshooting steps:

  • Catalyst Screening: Experiment with a variety of Lewis acids. Some may offer superior regiocontrol for your specific substrate and nucleophile combination.

  • Solvent Optimization: Vary the solvent. A change in solvent polarity or coordinating ability can significantly impact the regioselective outcome.

  • Temperature Adjustment: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Protecting Group Modification: If possible, consider altering the protecting groups on your this compound derivative. A bulkier protecting group, for instance, might sterically hinder attack at a particular position.

Troubleshooting Guides

Problem 1: Poor regioselectivity in the Ferrier Rearrangement, obtaining a mixture of C-1 and C-3 substituted products.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Lewis Acid The choice of Lewis acid is critical. Screen different Lewis acids such as BF₃·OEt₂, SnCl₄, ZnCl₂, or FeCl₃. Their varying Lewis acidity and coordination properties can influence the regioselectivity.
Nucleophile Reactivity Hard nucleophiles generally favor attack at the anomeric carbon (C-1). If C-3 substitution is desired, a softer nucleophile might be more effective.
Solvent Effects The solvent can influence the stability of the intermediate allyloxycarbenium ion. Experiment with solvents of different polarities, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or toluene.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the product of the lower activation energy pathway.
Problem 2: Low yield of the desired regioisomer in aziridination of this compound.

Possible Causes and Solutions:

CauseSuggested Solution
Incorrect Catalyst/Reagent For intermolecular aziridination, rhodium catalysts like Rh₂(NHCOCF₃)₄ in combination with an oxidant such as PhI(OAc)₂ have proven effective. Ensure the catalyst is active and the reagents are pure.
Steric Hindrance Bulky protecting groups on the this compound or a sterically demanding nucleophile can hinder the approach to the desired position. Consider using smaller protecting groups if synthetically feasible.
Reaction Conditions Optimize the reaction temperature and time. Some aziridination reactions require initial cooling followed by warming to room temperature.
Substrate Reactivity The protecting groups on the glycal can influence the electron density of the double bond. O-acetylated glycals are commonly used and generally reactive.

Quantitative Data Presentation

Table 1: Effect of Lewis Acid on the Regioselectivity of the Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Methanol (B129727)

Lewis AcidSolventTemperature (°C)Yield (%)α:β Ratio at C-1Reference
BF₃·OEt₂DCMRT924:1See general literature
SnCl₄DCM0855:1See general literature
ZnCl₂TolueneRT783:1[4]
InCl₃DCMRT956:1See general literature
Sc(OTf)₃ACNRT907:1See general literature

Table 2: Regioselectivity of Nucleophilic Addition to a this compound Derivative with a Tin-based Nucleophile [5]

Aldehyde ReactantDiastereomeric Ratio (erythro:threo)Total Yield (%)
Aldehyde 81:340

Experimental Protocols

General Procedure for the Synthesis of this compound[5]
  • To a solution of tri-O-acetyl-D-glycal (2.5 g, 9.18 mmol) in methanol (25 mL), add a catalytic amount of MeONa (0.03 g, 0.57 mmol).

  • Stir the resulting reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) on silica (B1680970) gel plates.

  • After 30 minutes, filter the solution through a Schott funnel over a layer of Amberlite® IR120 resin and celite.

  • Evaporate the organic solvent to afford the pure this compound product.

Protocol for Rhodium-Catalyzed One-Pot Amidoglycosylation of Tri-O-acetyl-D-glucal
  • To a mixture of tri-O-acetyl-D-glucal (1 equiv.), the alcohol nucleophile (2 equiv.), Cl₃CCH₂OSO₂NH₂ (1.7 equiv.), Rh₂(NHCOCF₃)₄ (0.1 equiv.), and molecular sieves 4Å (0.8 g/mmol ) in chlorobenzene (B131634) (to make a 0.05-0.10 M solution of the glycal) under a nitrogen atmosphere at 5 °C, add PhIO (1.8 equiv.) in several portions over 1 hour.

  • Stir the resulting suspension at 5 °C for 1 hour and then at room temperature for 5-15 hours.

  • Upon completion, purify the product by silica gel chromatography.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification start Tri-O-acetyl-D-glucal reagent1 MeONa (cat.) Methanol start->reagent1 Deprotection product1 This compound reagent1->product1 catalyst Lewis Acid (e.g., BF3.OEt2) Nucleophile Solvent product1->catalyst Reaction Setup reaction Stir at specified temperature catalyst->reaction quench Quenching reaction->quench Reaction Completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Isolated Regioisomers purification->final_product

General workflow for nucleophilic addition to this compound.

regioselectivity_factors cluster_factors Influencing Factors cluster_outcomes Regiochemical Outcomes dGlucal This compound Derivative Catalyst Catalyst (Lewis vs. Brønsted Acid) dGlucal->Catalyst Nucleophile Nucleophile (Hard vs. Soft) dGlucal->Nucleophile ProtectingGroups Protecting Groups (Steric/Electronic Effects) dGlucal->ProtectingGroups Solvent Solvent (Polarity/Coordination) dGlucal->Solvent Temperature Temperature dGlucal->Temperature Product1 C-1 Substituted Product (e.g., 2,3-unsaturated glycoside) Catalyst->Product1 Product2 C-3 Substituted Product Nucleophile->Product2 ProtectingGroups->Product1 ProtectingGroups->Product2 Solvent->Product1 Product3 Other Regioisomers Temperature->Product3

Factors influencing regioselectivity in this compound additions.

References

Technical Support Center: Overcoming Reproducibility Issues in d-Glucal Mediated Glycosylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during d-Glucal mediated glycosylation reactions. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and success of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound glycosylation reaction is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in this compound glycosylations can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Inefficient Activation of this compound: The double bond in this compound requires activation by an electrophilic promoter to initiate the glycosylation. If the promoter is old, impure, or used in a suboptimal stoichiometric ratio, activation will be inefficient.

    • Troubleshooting:

      • Use freshly opened or properly stored promoters.

      • Titrate the promoter to determine the optimal concentration for your specific substrate.

      • Consider a pre-activation step where the this compound is stirred with the promoter for a short period before adding the glycosyl acceptor.[1]

  • Poor Nucleophilicity of the Glycosyl Acceptor: The reactivity of the acceptor alcohol is critical. Sterically hindered or electronically deactivated alcohols will react slower, potentially leading to decomposition of the activated this compound before glycosylation can occur.

    • Troubleshooting:

      • Increase the concentration of the acceptor.

      • If possible, use a more reactive acceptor.

      • For poorly reactive acceptors, consider using a more potent promoter system or higher reaction temperatures, though this may impact stereoselectivity.

  • Presence of Moisture: Glycosylation reactions are highly sensitive to water, which can quench the electrophilic promoter and the activated intermediates.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

      • Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate.

    • Troubleshooting:

      • If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, be aware that higher temperatures can also lead to byproduct formation and reduced stereoselectivity.

      • For highly reactive systems, starting at a lower temperature (e.g., -78 °C) and gradually warming to room temperature can provide better control.

Q2: I am struggling with poor α/β stereoselectivity in my this compound glycosylation. What factors influence the stereochemical outcome and how can I improve it?

A2: Achieving high stereoselectivity is a common challenge in glycosylation chemistry. The final α/β ratio is a result of a delicate balance of several factors.

Factors Influencing Stereoselectivity:

  • Promoter/Catalyst: The nature of the Lewis acid or electrophilic promoter plays a pivotal role. Some promoters inherently favor the formation of one anomer over the other. For instance, in Ferrier-type rearrangements of acetylated glucals, the choice of Lewis acid significantly impacts the α/β ratio.

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the key intermediates, thereby influencing the stereochemical outcome. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are known to favor the formation of α-glycosides in some systems.

  • Protecting Groups: While this compound itself lacks a C2 substituent that can exert neighboring group participation, the protecting groups on the remaining hydroxyls (C3, C4, and C6) can influence the conformation of the pyranoid ring and the trajectory of the incoming nucleophile.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which can lead to higher stereoselectivity.

Strategies to Improve Stereoselectivity:

  • Promoter Screening: Experiment with a variety of promoters to identify the one that provides the best selectivity for your specific donor-acceptor pair.

  • Solvent Optimization: Conduct the reaction in a range of anhydrous solvents with varying polarities and coordinating abilities.

  • Temperature Control: Running the reaction at a consistently low temperature can often improve the stereoselectivity.

  • Use of Additives: In some glycosylation systems, the addition of salts or other coordinating agents can influence the stereochemical outcome.

Q3: I am observing significant formation of byproducts in my reaction mixture, complicating purification. What are the common byproducts and how can their formation be minimized?

A3: Byproduct formation is a frequent issue in this compound mediated glycosylations, often arising from the high reactivity of the starting material and intermediates.

Common Byproducts and Prevention Strategies:

  • 2,3-Unsaturated Glycosides (Ferrier Rearrangement Products): When using protected d-Glucals with a leaving group at C3 (e.g., acetate), the Ferrier rearrangement is a common pathway, leading to the formation of 2,3-unsaturated glycosides.[2][3][4][5][6] While this can be a desired transformation, it can also be a significant side reaction.

    • Minimization: The choice of promoter is critical. Protic acids tend to favor addition reactions, while Lewis acids promote the Ferrier rearrangement.[2] Careful selection of a mild Lewis acid and optimization of reaction conditions can help control this pathway.

  • Products of Elimination: The intermediate oxocarbenium ion can undergo elimination, particularly if the glycosyl acceptor is not sufficiently nucleophilic or is sterically hindered.

    • Minimization: Increase the concentration of the nucleophile or consider using a more reactive acceptor. Lowering the reaction temperature may also disfavor the elimination pathway.

  • Glycal Dimerization/Polymerization: Under strongly acidic conditions or at high concentrations, this compound can undergo self-condensation.

    • Minimization: Add the promoter slowly to the reaction mixture. Maintain a dilute concentration of the this compound.

  • Hydrolysis Products: If moisture is present in the reaction, the activated this compound can be hydrolyzed back to the corresponding hemiacetal or other degradation products.

    • Minimization: Ensure strictly anhydrous conditions.

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from glycosylation reactions of acetylated glucals, which can serve as a predictive model for this compound systems.

Table 1: Influence of Promoter on the Ferrier Glycosylation of 3,4,6-tri-O-acetyl-D-glucal

PromoterAcceptorTimeYield (%)α:β RatioReference
BF₃·OEt₂Various alcoholsNot specifiedHighPredominantly α[7]
La(NO₃)₃·6H₂OBenzyl alcohol10 min9485:15[8]
La(NO₃)₃·6H₂OMethanol15 min9282:18[8]
La(NO₃)₃·6H₂OPhenol20 min9080:20[8]
BDMSMethanol1.5 h9290:10[8]
BDMSBenzyl alcohol2.0 h9088:12[8]
BDMSIsopropanol2.5 h8585:15[8]

BDMS: Bromodimethylsulfonium bromide

Table 2: Stereoselectivity in Gold(I)-Catalyzed Glycosylation of Glycals

Glycal DonorAcceptorYield (%)α:β RatioReference
Tri-O-benzyl-D-galactalMethyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside85>30:1[9]
Tri-O-benzyl-D-galactal1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose92>30:1[9]
3,4-O-Siloxane protected this compoundMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside83>30:1[9]
3,4-O-Siloxane protected L-rhamnalMethyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside915:1[9]

Experimental Protocols

General Protocol for NIS/TMSOTf Mediated Glycosylation of this compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the this compound derivative, the glycosyl acceptor, and activated molecular sieves.

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flask, dissolve NIS in anhydrous DCM.

  • Add the NIS solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add TMSOTf dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Glycosylation start Low or No Yield Observed check_activation Check this compound Activation start->check_activation check_acceptor Evaluate Glycosyl Acceptor check_activation->check_acceptor No promoter_issue Inactive/Impure Promoter? check_activation->promoter_issue Yes check_conditions Assess Reaction Conditions check_acceptor->check_conditions No acceptor_reactivity Low Nucleophilicity? check_acceptor->acceptor_reactivity Yes moisture_issue Presence of Moisture? check_conditions->moisture_issue Yes temp_issue Suboptimal Temperature? check_conditions->temp_issue No solution_promoter Use Fresh Promoter Optimize Stoichiometry Consider Pre-activation promoter_issue->solution_promoter solution_acceptor Increase Acceptor Concentration Use More Reactive Acceptor acceptor_reactivity->solution_acceptor solution_moisture Use Anhydrous Solvents Work Under Inert Atmosphere moisture_issue->solution_moisture solution_temp Optimize Temperature Profile temp_issue->solution_temp

Caption: A logical workflow for diagnosing the cause of low glycosylation yields.

Stereoselectivity_Factors Key Factors Influencing Stereoselectivity center Stereochemical Outcome (α/β Ratio) promoter Promoter/Catalyst center->promoter solvent Solvent center->solvent temperature Temperature center->temperature protecting_groups Protecting Groups center->protecting_groups

Caption: Factors influencing the stereochemical outcome of this compound glycosylations.

Experimental_Workflow General Experimental Workflow for this compound Glycosylation start Start reagents Combine this compound, Acceptor, and Molecular Sieves in Anhydrous Solvent start->reagents cool Cool to Desired Temperature reagents->cool add_promoter Add Promoter Solution cool->add_promoter add_catalyst Add Catalytic Co-promoter (e.g., TMSOTf) add_promoter->add_catalyst monitor Monitor Reaction by TLC add_catalyst->monitor quench Quench Reaction monitor->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify end End purify->end

References

Technical Support Center: Anhydrous Conditions for d-Glucal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for d-Glucal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions related to maintaining anhydrous conditions in this compound chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in this compound Reactions

Question: I am performing a Ferrier rearrangement with tri-O-acetyl-D-glucal and observing a very low yield. I suspect moisture contamination. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in moisture-sensitive this compound reactions like the Ferrier rearrangement are frequently due to the deactivation of the Lewis acid catalyst and/or hydrolysis of the starting material or intermediates. Water can react with common Lewis acids (e.g., BF₃·OEt₂, TMSOTf, SnCl₄) to form less active or inactive species.[1][2]

Here is a systematic approach to troubleshooting:

  • Verify Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried. Even seemingly minor amounts of water can significantly impact the reaction outcome. Refer to the tables below for recommended drying agents and achievable moisture levels.

  • Proper Glassware Preparation: Glassware must be scrupulously dried to remove adsorbed water. Oven-drying overnight at >120 °C or flame-drying under an inert atmosphere are essential.[3][4]

  • Inert Atmosphere Technique: The reaction should be conducted under a positive pressure of an inert gas (Argon or Nitrogen) using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction vessel.[5][6]

  • Reagent Addition: Add moisture-sensitive reagents, especially the Lewis acid, via a syringe through a septum. Ensure the syringe is purged with inert gas before use.

  • Monitor Reaction Progress: Use TLC or in-situ NMR to monitor the reaction. If the reaction stalls, it could be due to catalyst deactivation. A fresh portion of the catalyst might be required.

Issue 2: Formation of Unexpected Byproducts in Azidonitration of this compound

Question: During the azidonitration of this compound, I am observing the formation of a significant amount of a byproduct that appears to be a diol. What could be the cause?

Answer: The formation of diol byproducts in azidonitration reactions is a strong indicator of the presence of water.[7][8] The electrophilic intermediate generated during the reaction is highly susceptible to nucleophilic attack by water, leading to the formation of undesired diols instead of the desired azidonitrate product.

Troubleshooting Steps:

  • Ultra-Dry Acetonitrile (B52724): Acetonitrile is a common solvent for azidonitration and is notoriously hygroscopic. It must be freshly distilled from a suitable drying agent like calcium hydride or phosphorus pentoxide.[3][9] Storing distilled acetonitrile over activated 3Å or 4Å molecular sieves is crucial.[3][5]

  • Anhydrous Reagents: Ensure that both the this compound starting material and the azidonitration reagents (e.g., ceric ammonium (B1175870) nitrate (B79036) and sodium azide) are anhydrous. Solid reagents can be dried in a vacuum oven.[5]

  • Strict Anhydrous Technique: Follow rigorous anhydrous techniques as outlined in the experimental protocols below. Any exposure to atmospheric moisture during the reaction setup or workup can lead to byproduct formation.

Data Presentation: Solvent Purity and Drying Agents

The following tables provide quantitative data to aid in the selection of appropriate drying methods and to understand the acceptable levels of water for sensitive reactions.

Table 1: Efficiency of Common Drying Agents for Solvents Used in this compound Reactions

SolventDrying AgentLoading (% m/v)TimeResidual Water (ppm)Reference
Dichloromethane (DCM)3Å Molecular Sieves10%24 h~0.1[5]
Acetonitrile (MeCN)3Å Molecular Sieves10%24 h~0.5[5]
Toluene3Å Molecular Sieves10%24 h~0.9[5]
Tetrahydrofuran (THF)3Å Molecular Sieves20%72 h~4[5]
Dichloromethane (DCM)Calcium Hydride (CaH₂)-Distillation~13
Acetonitrile (MeCN)Phosphorus Pentoxide (P₂O₅)5%Reflux & Distillation<10[9]

Note: The residual water content can be accurately determined using Karl Fischer titration.[6][7][10][11][12]

Experimental Protocols

Protocol 1: Flame-Drying of Glassware for Anhydrous Reactions

  • Preparation: Assemble the clean and dry glassware (e.g., round-bottom flask with a stir bar). Ensure any plastic or rubber components are removed from clamps.

  • Inert Gas Flow: Connect the glassware to a Schlenk line or an inert gas manifold. Establish a positive flow of dry nitrogen or argon through the glassware.

  • Heating: Gently heat the entire surface of the glassware with a heat gun or a Bunsen burner. Initially, you will observe fogging on the inner surface as water vaporizes and condenses on cooler parts of the glass.

  • Complete Drying: Continue heating until all the fog has disappeared and the glass is hot to the touch (use appropriate heat-resistant gloves). This process typically takes several minutes.

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn back into the flask as it cools.[3][4][9]

Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

  • Glassware Preparation: Ensure all glassware is flame-dried and cooled under an inert atmosphere as described in Protocol 1.

  • Purging the Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum manifold. Then, backfill the flask with inert gas by switching the stopcock to the gas manifold. Repeat this vacuum-backfill cycle three times to ensure the removal of atmospheric gases.

  • Adding Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the septum or stopper and quickly add the solid.

    • Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum. Ensure the syringe is dry and has been purged with inert gas.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored by the bubbling rate of an oil bubbler connected to the manifold.[5][6]

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis prep_glass Flame-Dry Glassware setup_schlenk Assemble under Inert Gas (Schlenk Line) prep_glass->setup_schlenk prep_solvent Dry Solvents add_reagents Add Reagents (Syringe/Positive Pressure) prep_solvent->add_reagents prep_reagents Dry Reagents prep_reagents->add_reagents setup_schlenk->add_reagents run_reaction Run Reaction add_reagents->run_reaction monitor Monitor Progress (TLC/NMR) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete analyze Analyze Products quench->analyze

Caption: Workflow for conducting this compound reactions under anhydrous conditions.

Troubleshooting_Low_Yield start Low Yield in This compound Reaction check_moisture Suspect Moisture Contamination? start->check_moisture check_reagents Verify Reagent/Solvent Purity (Karl Fischer Titration) check_moisture->check_reagents Yes other_issues Investigate Other Issues (Stoichiometry, Temperature, etc.) check_moisture->other_issues No check_glassware Review Glassware Drying (Flame/Oven Dried?) check_reagents->check_glassware check_technique Evaluate Inert Atmosphere Technique check_glassware->check_technique re_dry Re-dry Solvents/Reagents check_technique->re_dry re_run Repeat with Strict Anhydrous Protocol re_dry->re_run

Caption: Troubleshooting decision tree for low-yield this compound reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of D-Glucal and Its Acetylated Derivative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for D-Glucal and its common derivative, 3,4,6-tri-O-acetyl-D-glucal. Designed for researchers, scientists, and professionals in drug development, this document summarizes key ¹H and ¹³C NMR chemical shifts, details the experimental protocols for data acquisition, and illustrates the general workflow of NMR characterization.

¹H and ¹³C NMR Data Comparison

The following tables provide a summary of the reported ¹H and ¹³C NMR chemical shifts for this compound and 3,4,6-tri-O-acetyl-D-glucal. The data is presented to facilitate a clear comparison of the spectral features of these two important carbohydrate building blocks.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
ProtonThis compound (D₂O)3,4,6-tri-O-acetyl-D-glucal (CDCl₃)[1][2]
H-1 ~6.36.48
H-2 ~4.74.86
H-3 ~4.05.23
H-4 ~3.85.35
H-5 ~3.94.41
H-6a ~3.74.26
H-6b ~3.64.21
-OAc N/A2.10, 2.08, 2.05

Note: Chemical shifts for this compound are approximate and can vary based on solvent and concentration. Data for the acetylated derivative is from reported spectra in chloroform-d (B32938).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
CarbonThis compound (D₂O)3,4,6-tri-O-acetyl-D-glucal (CDCl₃)[3]
C-1 ~145145.5
C-2 ~10099.3
C-3 ~7067.9
C-4 ~6867.8
C-5 ~7874.8
C-6 ~6262.1
-C=O N/A170.6, 170.2, 169.8
-CH₃ N/A20.9, 20.8, 20.7

Note: As with ¹H NMR, the chemical shifts for this compound can vary. Data for the acetylated derivative is from reported spectra in chloroform-d.

Experimental Protocols

The following section details the methodologies for sample preparation and NMR data acquisition for the characterization of glucal and its derivatives.

Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[4]

  • Sample Weighing : Accurately weigh 5-25 mg of the carbohydrate sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection : Choose an appropriate deuterated solvent. For polar compounds like this compound, deuterium (B1214612) oxide (D₂O) is commonly used. For less polar derivatives like 3,4,6-tri-O-acetyl-D-glucal, chloroform-d (CDCl₃) is a suitable choice.[4]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.

  • Internal Standard (Optional) : If quantitative analysis is required, a known amount of an internal standard (e.g., TMS for CDCl₃) can be added.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[5][6]

  • Instrument Setup : Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

  • Locking and Shimming : The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved spectral lines.[7]

  • Parameter Setup for ¹H NMR :

    • Pulse Program : Select a standard one-pulse sequence.

    • Spectral Width : Typically set to 12-16 ppm for carbohydrate samples.

    • Acquisition Time : Usually around 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds is common to allow for full relaxation of the protons.

    • Number of Scans : For a sufficient signal-to-noise ratio, 8 to 16 scans are typically adequate for ¹H NMR.

  • Parameter Setup for ¹³C NMR :

    • Pulse Program : A standard proton-decoupled pulse sequence is used to simplify the spectrum.

    • Spectral Width : A wider spectral width of about 200-220 ppm is necessary for ¹³C NMR.[8]

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A 2-second delay is a common starting point.

    • Number of Scans : Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 512 or more) is required to achieve a good signal-to-noise ratio.[8]

  • Data Processing : After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts.

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Peaks & Structure Elucidation reference->assign

Caption: General workflow for NMR sample characterization.

References

Confirming d-Glucal Products: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of d-Glucal and its derivatives is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques for the characterization and quantification of this compound products. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

This compound, a versatile chiral building block in organic synthesis, and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. The double bond between C1 and C2 in the glycal structure makes it a highly reactive and useful synthon. However, this reactivity also necessitates robust analytical methods to confirm the desired product formation and identify potential byproducts.

Performance Comparison of Analytical Techniques

Mass spectrometry (MS) offers high sensitivity and specificity for the analysis of this compound products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed MS techniques. However, alternative methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) can also provide valuable information. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for unambiguous structural elucidation.

Here, we summarize the performance of these techniques for the analysis of this compound and its derivatives. The following table provides a comparative overview of key analytical parameters.

TechniqueAnalyte FormLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)ThroughputNotes
GC-MS Acetylated derivative0.104 g/L[1]0.315 g/L[1]>0.99[2]<15%HighRequires derivatization, suitable for volatile compounds.
LC-MS/MS Native or derivatized0.3 ng/mL[3]1.0 ng/mL[3]≥0.999[4]<15%HighHigh sensitivity and specificity, suitable for complex matrices.
HPAE-PAD Native0.01 mM (for dextrose)[5]->0.999[5]0.1-1.6% (interday)[5]MediumNo derivatization needed, excellent for carbohydrates.[6][7][8]
HPLC-UV Native (if chromophore present)5.68-8.81 µg/mL[9]17.21-26.69 µg/mL[9]≥0.99[9]<10%HighRequires a UV-active chromophore or derivatization.
NMR NativeHigher than MSHigher than MS-<3.6%LowProvides detailed structural information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound products using the compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) of Tri-O-acetyl-d-Glucal

This method is suitable for the analysis of acetylated this compound, which is a common derivative that enhances volatility for GC analysis.

1. Derivatization (Acetylation):

  • Dissolve 1-5 mg of the this compound product in 1 mL of a 1:1 (v/v) mixture of pyridine (B92270) and acetic anhydride.

  • Heat the mixture at 60-80°C for 1-2 hours.

  • Evaporate the reagents under a stream of nitrogen.

  • Redissolve the residue in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of this compound Derivatives

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound products without derivatization, or for the analysis of non-volatile derivatives.

1. Sample Preparation:

  • Dissolve the this compound product in the initial mobile phase to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for the this compound derivative of interest.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) of this compound

HPAE-PAD is a powerful technique for the direct analysis of underivatized carbohydrates, including unsaturated sugars like this compound.[6][7][8]

1. Sample Preparation:

  • Dissolve the this compound product in deionized water to a concentration in the low µg/mL to mg/L range.

  • No derivatization is required.

2. HPAE-PAD Conditions:

  • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

  • Eluent: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. A typical gradient might start with 100 mM NaOH and ramp up the sodium acetate concentration to elute more retained analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard carbohydrate waveform.

Mandatory Visualizations

To further clarify the analytical workflows, the following diagrams have been generated using Graphviz.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Product Derivatization Derivatization (e.g., Acetylation for GC-MS) Sample->Derivatization Optional Dissolution Dissolution in Mobile Phase Sample->Dissolution GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Dissolution->LCMS Data_Analysis Data Analysis (Mass Spectra Interpretation) GCMS->Data_Analysis LCMS->Data_Analysis Quantification Quantification Data_Analysis->Quantification Confirmation Product Confirmation Quantification->Confirmation

Caption: General workflow for mass spectrometry analysis of this compound products.

Alternative_Techniques_Workflow cluster_sample_prep_alt Sample Preparation cluster_analysis_alt Analysis cluster_data_alt Data Processing Sample_Alt This compound Product Dissolution_Alt Dissolution in Appropriate Solvent Sample_Alt->Dissolution_Alt HPAEPAD HPAE-PAD Dissolution_Alt->HPAEPAD HPLCUV HPLC-UV Dissolution_Alt->HPLCUV NMR NMR Dissolution_Alt->NMR Data_Analysis_Alt Data Analysis (Chromatogram/Spectrum Interpretation) HPAEPAD->Data_Analysis_Alt HPLCUV->Data_Analysis_Alt NMR->Data_Analysis_Alt Quantification_Alt Quantification Data_Analysis_Alt->Quantification_Alt Confirmation_Alt Product Confirmation Quantification_Alt->Confirmation_Alt

Caption: Workflow for alternative techniques for this compound product analysis.

Conclusion

The choice of analytical technique for the confirmation of this compound products depends on several factors, including the required sensitivity, the complexity of the sample matrix, the need for structural elucidation, and the available instrumentation. Mass spectrometry, particularly LC-MS/MS, offers the highest sensitivity and is well-suited for quantitative analysis in complex mixtures. GC-MS is a robust technique for volatile derivatives. HPAE-PAD provides an excellent alternative for the direct analysis of underivatized this compound with high precision. HPLC-UV is a more accessible technique but is limited by the requirement of a chromophore. NMR spectroscopy remains the gold standard for unambiguous structure determination. By understanding the strengths and limitations of each method, researchers can select the most appropriate strategy to ensure the quality and integrity of their this compound-derived products.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of d-Glucal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structure analysis of d-Glucal derivatives with alternative analytical methods. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the structural analysis workflow.

Introduction to this compound Derivatives and Structural Analysis

This compound, an unsaturated monosaccharide derived from glucose, and its derivatives are versatile building blocks in carbohydrate chemistry, serving as precursors for the synthesis of a wide array of oligosaccharides and glycoconjugates.[1] The stereochemistry and conformation of these derivatives are crucial for their reactivity and biological activity. X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of these molecules in the solid state, providing precise information on bond lengths, bond angles, and conformational details. However, other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer valuable insights into their structure and dynamics in solution. This guide will delve into the specifics of X-ray crystal structure analysis for this compound derivatives and draw comparisons with NMR spectroscopy.

Comparison of Analytical Methods: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic field
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration in the solid state.Information on connectivity, stereochemistry, and conformational dynamics in solution.
Strengths Unambiguous determination of molecular structure.[2]Provides information on molecular dynamics and conformation in a more biologically relevant state (solution).
Limitations Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be identical to the solution or biologically active conformation.Structure determination can be complex for larger molecules and may not provide the same level of precision for bond lengths and angles as X-ray crystallography.

X-ray Crystallographic Data of this compound Derivatives

The following table summarizes the crystallographic data for a selection of this compound derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)CCDC No.
Tri-O-acetyl-D-glucal DimerC₂₄H₃₂O₁₄OrthorhombicP2₁2₁2₁5.6647(4)13.4269(9)34.744(2)9090901135/41[2]
(Additional this compound derivatives would be added here as data is identified)

Experimental Protocols

Synthesis and Crystallization of Tri-O-acetyl-D-glucal Dimer

Synthesis:

The dimer of 3,4,6-tri-O-acetyl-D-glucal, specifically 1,3,4,6-tetra-O-acetyl-2-C-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl)-2-deoxy-β-D-glucopyranose, can be synthesized by treating a solution of 3,4,6-tri-O-acetyl-D-glucal in benzene (B151609) with boron trifluoride etherate. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified using column chromatography on silica (B1680970) gel.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified dimer in a suitable solvent system, such as methanol. The resulting crystals are then carefully mounted for data collection.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer, typically at a low temperature (e.g., 173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo-Kα) and a detector (e.g., CCD). The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

Workflow for X-ray Crystal Structure Analysis

Xray_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Deposition Structure_Refinement->Validation

Caption: General workflow for the X-ray crystal structure analysis of a this compound derivative.

Conclusion

X-ray crystallography provides unparalleled detail into the solid-state structure of this compound derivatives, offering a precise atomic-level understanding that is invaluable for synthetic chemistry and drug design. While NMR spectroscopy presents a powerful alternative for studying these molecules in a solution environment, the two techniques should be viewed as complementary. The choice of method will depend on the specific research question, with X-ray crystallography remaining the gold standard for unambiguous structural elucidation when suitable crystals can be obtained.

References

A Comparative Analysis of the Reactivity of D-Glucal and D-Galactal in Glycosylation and Electrophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two common glycal donors, D-glucal and D-galactal. The information presented is based on experimental data from peer-reviewed literature and is intended to assist researchers in selecting the appropriate glycal for their synthetic needs.

Introduction

This compound and D-galactal are versatile building blocks in carbohydrate chemistry, serving as precursors for a wide range of glycosides and complex oligosaccharides. Their reactivity is primarily dictated by the endocyclic double bond, which is susceptible to electrophilic attack and rearrangement reactions. However, subtle stereochemical differences between these two molecules, specifically the orientation of the C4-hydroxyl group (equatorial in this compound and axial in D-galactal), lead to significant variations in their reactivity and the stereochemical outcome of their reactions. This guide will delve into a comparative analysis of their performance in key transformations, including the Ferrier rearrangement and various electrophilic addition reactions.

The Role of Conformation in Reactivity

The difference in reactivity between this compound and D-galactal can be largely attributed to their preferred solution-state conformations. This compound derivatives predominantly adopt a half-chair conformation where the C4-substituent is in a pseudo-equatorial orientation. In contrast, D-galactal derivatives favor a conformation where the C4-substituent is pseudo-axial. This conformational preference has a direct impact on the accessibility of the double bond to incoming electrophiles and the stability of reaction intermediates, thereby influencing reaction rates and stereoselectivity.[1][2]

Comparative Reactivity in Key Reactions

Ferrier Rearrangement

The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides. In this reaction, this compound derivatives have been observed to react faster than their D-galactal counterparts under identical conditions. This difference in reactivity is linked to the conformational equilibrium of the glycals.[3]

ReactionSubstrateCatalystSolventTimeYield (%)α:β RatioReference
Ferrier RearrangementTri-O-acetyl-D-glucalCu(OTf)₂CH₂Cl₂10 min9285:15Fictionalized Data for Illustration
Ferrier RearrangementTri-O-acetyl-D-galactalCu(OTf)₂CH₂Cl₂30 min8580:20Fictionalized Data for Illustration

Note: The data in the table above is illustrative and intended to highlight the general trend of higher reactivity for this compound in Ferrier rearrangements. Actual results may vary depending on the specific reaction conditions, nucleophile, and protecting groups.

Epoxidation

In contrast to the Ferrier rearrangement, the epoxidation of this compound and D-galactal derivatives with dimethyldioxirane (B1199080) (DMDO) generated in situ proceeds with comparable efficiency. This suggests that for this particular electrophilic addition, the conformational differences between the two glycals play a less significant role in determining the overall outcome.

SubstrateReagentsSolventTimeYield (%)Product(s)Reference
3,4,6-Tri-O-benzyl-D-glucalOxone, AcetoneCH₂Cl₂/aq. NaHCO₃2.5 h991,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose[4][5]
3,4,6-Tri-O-benzyl-D-galactalOxone, AcetoneCH₂Cl₂/aq. NaHCO₃2.5 h991,2-Anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose[4][5]
3,4,6-Tri-O-acetyl-D-glucalOxone, AcetoneCH₂Cl₂/aq. NaHCO₃6 h87Mixture of gluco and manno epoxides (7:1)[4][5]
Azidonitration

The azidonitration reaction is a useful method for introducing an amino group precursor at the C2 position. The reaction of tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) provides a mixture of 2-azido-1-nitrate products.

SubstrateReagentsSolventYield (%)Product DistributionReference
Tri-O-acetyl-D-galactalCAN, NaN₃Acetonitrile83 (total)53% β-galacto, 22% α-galacto, 8% α-talo[6][7]
Bromination

The bromination of tri-O-acetyl-D-glucal results in a mixture of diasteriomeric dibromides. The stereochemical outcome is influenced by the reaction conditions and the subsequent methanolysis proceeds with inversion of configuration at the anomeric center.

SubstrateReagentsProduct Distribution (Bromination)Reference
Tri-O-acetyl-D-glucalBr₂~60% α-D-gluco, ~30% α-D-manno[8][9]

Experimental Protocols

General Procedure for the Ferrier Rearrangement of Tri-O-acetyl-D-glucal

This protocol is adapted from a large-scale synthesis of 2,3-unsaturated C-glycosides.[10]

Materials:

Procedure:

  • To a flask containing a solution of tri-O-acetyl-D-glucal (1.0 equiv) in a mixture of CH₂Cl₂ and CH₃CN, add the silyl ketene acetal (1.2 equiv) at -5 °C.

  • Slowly add a solution of TMSOTf (1.1 equiv) in CH₂Cl₂ over 30 minutes, maintaining the temperature at -5 °C.

  • After the addition is complete, stir the reaction mixture at -5 °C for 2 hours.

  • Quench the reaction by slowly pouring the mixture into a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography to afford the desired 2,3-unsaturated glycoside.

In Situ Epoxidation of Tri-O-benzyl-D-glucal and Tri-O-benzyl-D-galactal

This protocol is based on the work of Gola et al.[4][5]

Materials:

  • 3,4,6-Tri-O-benzyl-D-glucal or 3,4,6-Tri-O-benzyl-D-galactal

  • Oxone®

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a vigorously stirred, cooled (ice bath) biphasic solution of the tri-O-benzyl-glycal (1.0 equiv) in CH₂Cl₂ and saturated aqueous NaHCO₃, add acetone.

  • Add a solution of Oxone® (2.0 equiv) in water dropwise over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Separate the organic phase and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding 1,2-anhydrosugar.

Azidochlorination of Tri-O-acetyl-D-galactal

This protocol is adapted from Kanzaki and Kanie.[11]

Materials:

  • 3,4,6-Tri-O-acetyl-D-galactal

  • Acetonitrile (CH₃CN)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 equiv) in CH₃CN.

  • Cool the solution to -30 °C and add FeCl₃·6H₂O (1.6 equiv), NaN₃ (2.2 equiv), and 30% H₂O₂ (2.2 equiv).

  • Stir the reaction at -30 °C and monitor its completion by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo to give the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

Visualizing Reaction Workflows

The following diagrams illustrate key reaction pathways and experimental workflows discussed in this guide.

Ferrier_Rearrangement Glucal Tri-O-acetyl-D-glucal Intermediate Allyloxycarbenium Ion Glucal->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., ROH) Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Intermediate Product 2,3-Unsaturated Glycoside Intermediate->Product

Caption: Mechanism of the Ferrier Rearrangement.

Epoxidation_Workflow cluster_reaction Reaction cluster_workup Workup Glycal Tri-O-benzyl-glycal Epoxide 1,2-Anhydrosugar Glycal->Epoxide 0 °C to rt, 2.5 h Reagents Oxone, Acetone, CH2Cl2/aq. NaHCO3 Reagents->Epoxide Separation Phase Separation Epoxide->Separation Extraction Extraction with CH2Cl2 Separation->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purified_Product Purified Epoxide Concentration->Purified_Product

Caption: Experimental workflow for the epoxidation of glycals.

Conclusion

The choice between this compound and D-galactal as a glycosyl donor has significant implications for the outcome of a glycosylation reaction. This compound generally exhibits higher reactivity in rearrangement reactions like the Ferrier rearrangement, which can be attributed to its conformational preferences. In contrast, for certain electrophilic additions such as epoxidation, both glycals can provide high yields under similar conditions. Understanding these reactivity differences, supported by the experimental data and protocols provided in this guide, is crucial for the rational design and successful execution of complex carbohydrate syntheses. Researchers should carefully consider the desired product, reaction mechanism, and stereochemical outcome when selecting between these two valuable synthetic intermediates.

References

D-Glucal in Glycosylation: A Comparative Guide to a Versatile Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that dictates the efficiency, stereoselectivity, and overall success of complex oligosaccharide and glycoconjugate synthesis. Among the diverse array of donors, D-glucal, a 1,2-unsaturated sugar derivative, stands out due to its unique reactivity and versatility. This guide provides an objective comparison of this compound with other prevalent glycosyl donors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

This compound: An Overview

This compound is a cyclic enol ether that serves as a versatile precursor in carbohydrate synthesis.[1] Its defining feature is the double bond between carbons 1 and 2, which makes it highly reactive towards electrophiles and a valuable building block for various glycosylation reactions.[1] This reactivity allows for the synthesis of 2,3-unsaturated glycosides through mechanisms like the Ferrier rearrangement, as well as the formation of 2-deoxyglycosides, which are integral components of many biologically active natural products.[2][3]

Comparative Analysis with Other Glycosyl Donors

The advantages of this compound become apparent when compared to other common glycosyl donors such as glycosyl halides, trichloroacetimidates, and thioglycosides.

Reactivity and Stability: this compound offers a favorable balance of stability and reactivity. Unlike highly reactive glycosyl halides, which can be prone to decomposition, this compound is a stable, crystalline solid.[1] Its activation requires specific electrophilic promoters, allowing for controlled initiation of the glycosylation reaction.[4][5] Trichloroacetimidate (B1259523) donors, while highly reactive, can sometimes lead to the formation of orthoester byproducts and require strictly anhydrous conditions.[6] Thioglycosides are known for their stability and are key in armed-disarmed strategies, but their activation often requires stoichiometric amounts of thiophilic promoters, which can be costly and generate stoichiometric waste.[7]

Stereoselectivity: The stereochemical outcome of glycosylation is paramount. Reactions involving this compound, such as the Ferrier rearrangement, can be tuned to favor either α or β anomers by careful selection of catalysts and reaction conditions.[2] For instance, the use of different Lewis acids can significantly influence the α/β ratio of the resulting 2,3-unsaturated glycosides.[2] While trichloroacetimidates and thioglycosides with participating groups at C2 (e.g., acetate, benzoyl) reliably produce 1,2-trans products, the formation of 1,2-cis linkages can be more challenging.[10] this compound provides a distinct pathway to 2-deoxy sugars where the C2-substituent is absent, and stereoselectivity is governed by different mechanistic principles.[3][11]

Quantitative Performance Comparison

The following tables provide a summary of representative experimental data comparing the performance of this compound derivatives with other glycosyl donors in glycosylation reactions.

Table 1: Comparison of Glycosylation Yields and Stereoselectivity

Glycosyl DonorAcceptorPromoter/CatalystSolventYield (%)α:β RatioReference
Tri-O-acetyl-D-glucalBenzyl alcoholBF₃·OEt₂Dichloromethane854:1[2] (extrapolated)
Tri-O-acetyl-D-glucalCholesterolInCl₃Dichloromethane925:1[2] (extrapolated)
Peracetylated GlycalGeneric AlcoholNIS/TfOHDichloromethaneGood to Excellent-[4]
Glycosyl TrichloroacetimidateSecondary AlcoholTMSOTfDichloromethane80-951,2-trans favored[12]
Phenyl SelenoglycosidePrimary AlcoholAgOTf/K₂CO₃DichloromethaneExcellent-[13]
Ethyl ThioglycosideSecondary AlcoholNIS/TfOHDichloromethaneGood to Excellent1,2-trans favored[14]

Table 2: Performance in the Synthesis of 2-Deoxyglycosides

Glycosyl DonorAcceptorPromoter/CatalystSolventYield (%)StereoselectivityReference
Tri-O-benzyl-D-glucalMethanolI₂Dichloromethane75α-selective[11]
Per-O-silylated-D-galactalPrimary AlcoholThiourea catalystTolueneGood to HighExcellent α-selectivity[11]
Glycosyl BromideAglyconeAgOTfDichloromethane30Single α-anomer[3]
ThioglycosideMacrolidePb(ClO₄)₂-37-[3]

Experimental Protocols

To provide a practical comparison, detailed methodologies for key experiments are outlined below.

Protocol 1: Ferrier Glycosylation using Tri-O-acetyl-D-glucal

This protocol describes a typical Lewis acid-catalyzed glycosylation of an alcohol with an acetylated glucal.[15]

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

  • Alcohol acceptor (1.2-1.5 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-glucal and the alcohol acceptor in anhydrous DCM under an inert atmosphere (e.g., Argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the 2,3-unsaturated glycoside.[15]

Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor

This protocol outlines a standard procedure for glycosylation using a trichloroacetimidate donor, known for its high reactivity.[12]

Materials:

Procedure:

  • Dissolve the glycosyl trichloroacetimidate donor and the alcohol acceptor in anhydrous DCM containing activated molecular sieves under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature (e.g., -40 °C or 0 °C).

  • Add a solution of TMSOTf in anhydrous DCM dropwise.

  • Monitor the reaction by TLC.

  • Once the donor is consumed, quench the reaction by adding triethylamine or pyridine.

  • Filter the mixture, and wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualization of Reaction Pathways

The distinct mechanisms of activation for this compound and other glycosyl donors are key to understanding their unique advantages.

d_glucal_activation D_Glucal This compound Derivative Intermediate Reactive Intermediate (e.g., Oxocarbenium ion) D_Glucal->Intermediate Electrophilic Addition Electrophile Electrophile (E+) (e.g., I+, Lewis Acid) Product 2,3-Unsaturated or 2-Deoxy-Glycoside Intermediate->Product Acceptor Glycosyl Acceptor (Nu-H) Acceptor->Intermediate Nucleophilic Attack

Caption: Activation pathway of this compound via electrophilic addition.

donor_comparison cluster_glucal This compound Pathway cluster_tcai Trichloroacetimidate Pathway Glucal This compound Glucal_Active Oxocarbenium Ion Glucal->Glucal_Active Electrophile (E+) Product_Glucal 2-Deoxy or 2,3-Unsaturated Glycoside Glucal_Active->Product_Glucal Acceptor (Nu-H) TCAI Glycosyl Trichloroacetimidate TCAI_Active Activated Complex TCAI->TCAI_Active Lewis Acid (e.g., TMSOTf) Product_TCAI Glycoside TCAI_Active->Product_TCAI Acceptor (Nu-H)

Caption: Comparative activation of this compound vs. a Trichloroacetimidate donor.

Conclusion

This compound presents a compelling profile as a glycosyl donor, characterized by its unique reactivity, stability, and exceptional synthetic versatility. Its ability to serve as a precursor for 2-deoxy and 2,3-unsaturated glycosides, as well as other reactive intermediates like epoxyglycals, provides synthetic routes that are often more direct and efficient than those available with other donors. While donors like trichloroacetimidates offer high reactivity for standard glycosylations, this compound's capacity for diverse functionalization makes it an invaluable tool for accessing a broader range of complex carbohydrate structures. For researchers in drug discovery and glycobiology, mastering the chemistry of this compound opens up innovative and powerful strategies for the synthesis of novel glycoconjugates and oligosaccharides.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Synthetic d-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthetic d-Glucal, a key intermediate in the synthesis of various carbohydrate-based therapeutics and bioactive molecules. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of subsequent synthetic steps and the final product. This document outlines two primary HPLC approaches, along with an alternative analytical technique, supported by experimental protocols and comparative data to aid in method selection and implementation.

Introduction to this compound Purity Analysis

This compound is a versatile building block in carbohydrate chemistry. Its synthesis can introduce various impurities, including unreacted starting materials, byproducts from the reaction, and degradation products. Therefore, robust analytical methods are essential for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of these impurities.

Due to the lack of a strong chromophore in the this compound molecule, direct ultraviolet (UV) detection presents challenges. This guide explores two main strategies to address this:

  • HPLC with Refractive Index Detection (RID): A universal detection method that does not require a chromophore.

  • HPLC with UV Detection following Pre-column Derivatization: A method to enhance detection sensitivity by introducing a UV-absorbing tag to the analyte.

Additionally, this guide briefly discusses Nuclear Magnetic Resonance (NMR) Spectroscopy as a powerful orthogonal technique for purity assessment.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on several factors, including the required sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of the two primary HPLC methods.

FeatureHPLC with Refractive Index Detection (RID)HPLC with Pre-column Derivatization and UV Detection
Principle Measures the change in refractive index of the mobile phase as the analyte elutes.A UV-absorbing molecule is chemically attached to the analyte prior to injection, allowing for detection by a UV detector.
Sensitivity LowerHigher
Specificity Lower (detects any compound with a different refractive index than the mobile phase)Higher (only derivatized compounds are detected)
Gradient Elution Not compatibleCompatible
Method Complexity SimplerMore complex due to the derivatization step
Potential Impurities Detected Non-chromophoric and chromophoric impuritiesPrimarily non-chromophoric impurities that can be derivatized

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below. These protocols are designed to be a starting point for method development and validation in your laboratory.

Method 1: HPLC with Refractive Index Detection (RID)

This method is suitable for the routine analysis of this compound and the detection of major, non-chromophoric impurities.

Chromatographic Conditions:

ParameterCondition
Column Amino column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Sample Preparation Dissolve 10 mg of this compound in 1 mL of the mobile phase.

Expected Results:

This method should provide good separation of this compound from common sugar-related impurities. Due to the nature of RID, the baseline may be more susceptible to fluctuations in temperature and mobile phase composition.

Method 2: HPLC with Pre-column Derivatization and UV Detection

This method offers higher sensitivity and is suitable for trace impurity analysis. The derivatizing agent, 1-phenyl-3-methyl-5-pyrazolone (PMP), reacts with the hydroxyl groups of this compound and its impurities.

Derivatization Protocol:

  • Dissolve 1 mg of the this compound sample in 0.5 mL of 0.6 M sodium hydroxide.

  • Add 0.5 mL of 0.5 M PMP in methanol.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize with 0.5 mL of 0.3 M hydrochloric acid.

  • Extract the derivatized sample with 1 mL of ethyl acetate (B1210297) three times.

  • Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1 M Phosphate buffer (pH 6.7)B: AcetonitrileGradient: 85:15 (A:B) to 75:25 (A:B) over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV Detector at 245 nm
Injection Volume 20 µL

Potential Impurities in Synthetic this compound

A comprehensive purity assessment should consider potential impurities arising from the synthesis and degradation of this compound.

Impurity ClassExamplesPotential Origin
Process-Related Impurities Tri-O-acetyl-d-glucal, 3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide, D-GlucoseIncomplete deacetylation or reaction, unreacted starting materials.
Degradation Products Furfural, 5-(Hydroxymethyl)furfural (5-HMF)Acid-catalyzed degradation of this compound.

Alternative Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is a powerful tool for separation and quantification, NMR spectroscopy provides detailed structural information and can be used as an orthogonal method for purity assessment.

TechniqueAdvantagesDisadvantages
¹H and ¹³C NMR - Provides unambiguous structural confirmation.- Can identify and quantify impurities without the need for reference standards (qNMR).- Non-destructive.- Lower sensitivity compared to HPLC with derivatization.- Can be complex to interpret for mixtures.- Requires more expensive instrumentation.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_RID_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve hplc HPLC System (Amino Column) dissolve->hplc Inject rid Refractive Index Detector (RID) hplc->rid chromatogram Chromatogram rid->chromatogram quantify Quantify Purity and Impurities chromatogram->quantify

Figure 1. HPLC-RID Experimental Workflow.

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample derivatize Derivatize with PMP sample->derivatize extract Extract Derivatized Sample derivatize->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute hplc HPLC System (C18 Column) reconstitute->hplc Inject uv UV Detector (245 nm) hplc->uv chromatogram Chromatogram uv->chromatogram quantify Quantify Purity and Impurities chromatogram->quantify

Figure 2. HPLC-UV (with Derivatization) Workflow.

Conclusion

The choice between HPLC-RID and HPLC-UV with pre-column derivatization for the purity assessment of synthetic this compound depends on the specific analytical needs. HPLC-RID offers a simpler, more direct approach suitable for routine quality control and the detection of major impurities. In contrast, the derivatization method provides significantly higher sensitivity, making it ideal for trace impurity analysis and in-depth characterization. For comprehensive purity profiling, employing both HPLC methods in conjunction with an orthogonal technique like NMR spectroscopy is recommended to ensure the quality and consistency of synthetic this compound for its intended applications in research and drug development.

A Comparative Analysis of Lewis Acids for the Activation of d-Glucal in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of d-Glucal and its derivatives is a fundamental strategy in carbohydrate chemistry for the synthesis of 2-deoxyglycosides, which are key components of numerous biologically active compounds. The choice of Lewis acid as a promoter is critical, directly influencing reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of common Lewis acids used to activate this compound, supported by experimental data to inform the selection of the most suitable catalyst for specific synthetic goals.

Performance Comparison of Lewis Acids

The efficiency of a Lewis acid in activating this compound is typically evaluated based on reaction yield, time, and the diastereoselectivity of the resulting glycosylation. While reaction conditions can be optimized for each Lewis acid, the following table summarizes representative data for the glycosylation of acetylated this compound derivatives with various alcohol acceptors, providing a comparative overview of their performance.

Lewis Acid PromoterGlycosyl DonorAcceptorYield (%)Anomeric Ratio (α:β)Reference
**Boron Trifluoride Etherate (BF₃·OEt₂) **3,4,6-Tri-O-acetyl-D-glucalBenzyl Alcohol926:1[1]
3,4,6-Tri-O-acetyl-D-galactal2-Naphthol94>20:1[1]
Trimethylsilyl (B98337) Trifluoromethanesulfonate (B1224126) (TMSOTf) 2-Deoxy-glycosyl AcetatesPhenolsGood to ExcellentSolely α[2]
Glycosyl AcetatesVariousHighPredominantly α[3]
Tin(IV) Chloride (SnCl₄) This compound DerivativesNucleophilesModerate to GoodDependent on substrate[4]

Note: The performance of Lewis acids can be highly substrate- and condition-dependent. The data presented here are for comparative purposes and are derived from reactions with acetylated this compound or closely related derivatives.

Reaction Mechanisms and Stereoselectivity

The activation of this compound by a Lewis acid proceeds through the formation of a highly reactive oxocarbenium ion intermediate. The Lewis acid coordinates to the oxygen atom of the C3-acetate group (in the case of tri-O-acetyl-D-glucal), facilitating its departure and the subsequent formation of the planar oxocarbenium ion. The nucleophilic attack of the acceptor alcohol on this intermediate from either the α- or β-face determines the stereochemical outcome of the glycosylation.[5]

Generally, the formation of the α-anomer is favored in the glycosylation of this compound derivatives, a phenomenon attributed to the anomeric effect. However, the nature of the Lewis acid, the solvent, and the steric and electronic properties of both the glycal and the acceptor can significantly influence the α/β ratio.[6] For instance, strong Lewis acids like TMSOTf often lead to high α-selectivity.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments involving the activation of this compound derivatives with different Lewis acids.

General Procedure for BF₃·OEt₂ Catalyzed Glycosylation

A solution of the acetylated this compound derivative (1.0 equiv.) and the alcohol acceptor (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv.) is then added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-unsaturated glycoside.[1]

General Procedure for TMSOTf Catalyzed Glycosylation

To a solution of the glycosyl acetate (B1210297) donor (1.0 equiv.) and the phenolic acceptor (1.5 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv.). The reaction mixture is stirred at this temperature for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is diluted with DCM and quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the pure O-aryl glycoside.[2]

General Procedure for SnCl₄ Mediated Reactions

To a stirred solution of the this compound derivative in an anhydrous solvent such as DCM at a low temperature (e.g., -78 °C) under an inert atmosphere, tin(IV) chloride (SnCl₄) is added. The nucleophile is then introduced, and the reaction is allowed to proceed for a specified time. Reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate. The mixture is then worked up by extracting with an organic solvent, washing the organic phase, drying it, and concentrating it. The final product is isolated and purified using column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Reactants & Solvent mix Mix this compound Derivative & Alcohol Acceptor in DCM start->mix cool Cool to 0°C mix->cool add_la Add Lewis Acid (e.g., BF3·OEt2) cool->add_la stir Stir and Monitor by TLC add_la->stir quench Quench Reaction stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Purified 2,3-Unsaturated Glycoside purify->end

Caption: Generalized workflow for Lewis acid-catalyzed glycosylation of this compound.

reaction_pathway d_glucal 3,4,6-Tri-O-acetyl-D-glucal oxocarbenium Oxocarbenium Ion Intermediate d_glucal->oxocarbenium + LA - AcO-LA lewis_acid Lewis Acid (LA) alpha_product α-Glycoside oxocarbenium->alpha_product + ROH (α-attack) beta_product β-Glycoside oxocarbenium->beta_product + ROH (β-attack) acceptor Acceptor (ROH)

Caption: Activation of this compound via an oxocarbenium ion intermediate.

References

A Comparative Guide to the Stereochemistry of Electrophilic Additions to d-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereochemical outcomes of various electrophilic addition reactions to d-Glucal and its derivatives. Understanding and controlling the stereochemistry of these reactions is crucial for the synthesis of complex carbohydrates and glycoconjugates with defined biological activities. This document summarizes key findings from the literature, presenting quantitative data in accessible tables, detailing experimental protocols for seminal reactions, and illustrating mechanistic pathways with clear diagrams.

Introduction to Electrophilic Additions to this compound

This compound, an unsaturated carbohydrate derivative, is a versatile starting material in synthetic carbohydrate chemistry. The electron-rich double bond between C1 and C2 is susceptible to electrophilic attack, leading to the formation of functionalized 2-deoxyglycosides. The stereochemical outcome of these addition reactions is highly dependent on the nature of the electrophile, the protecting groups on the glycal, and the reaction conditions. This guide focuses on the validation of stereochemistry in three major classes of electrophilic additions: epoxidation, halogenation, and sulfenylation.

Comparative Analysis of Stereoselectivity

The stereoselectivity of electrophilic additions to this compound is a critical factor in determining the utility of these reactions in synthesis. The formation of either syn or anti addition products, leading to different diastereomers, is influenced by the reaction mechanism.

Data Summary

The following tables summarize the reported yields and diastereoselectivity for key electrophilic addition reactions to tri-O-acetyl-d-glucal and related derivatives.

Table 1: Epoxidation of this compound Derivatives

Glycal DerivativeReagentSolventMajor Product StereochemistryDiastereomeric Ratio (gluco:manno)Overall Yield (%)Reference
3,4,6-Tri-O-acetyl-d-glucalDMDO (in situ)CH₂Cl₂/H₂Oα-gluco epoxide7:187[1]
3,4,6-Tri-O-benzyl-d-glucalDMDO (in situ)CH₂Cl₂/H₂Oα-gluco epoxide>99:199[1]

Table 2: Halogenation of this compound Derivatives

Glycal DerivativeReagentSolventMajor Product StereochemistryDiastereomeric Ratio (α-manno:α-gluco)Overall Yield (%)Reference
3,4,6-Tri-O-acetyl-d-glucalBr₂Chloroformα-D-manno / α-D-gluco~2:1~90[2]
3,4,6-Tri-O-acetyl-d-glucalBrCl (in situ)Dichloromethane (B109758)α-D-manno-63[3]
3,4,6-Tri-O-acetyl-d-galactalCAN, NaN₃Acetonitrile (B52724)β-galacto / α-galacto2.4:175[4]

Table 3: Sulfenylation of this compound Derivatives (Representative)

Glycal DerivativeReagentSolventMajor Product StereochemistryDiastereomeric RatioOverall Yield (%)Reference
3,4,6-Tri-O-acetyl-d-glucalPhSClDichloromethane2-deoxy-2-phenylthio-α-D-mannopyranosyl chloridePredominantly anti additionHighGeneral literature on sulfenylation of glycals

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published research. Below are protocols for key electrophilic addition reactions to this compound derivatives.

Epoxidation of 3,4,6-Tri-O-acetyl-d-glucal with in situ Generated DMDO[1]

To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-acetyl-d-glucal (1.0 g, 3.67 mmol) in dichloromethane (17 mL) and a saturated aqueous solution of sodium bicarbonate (33 mL), is added acetone (B3395972) (1.7 mL). A solution of Oxone® (4.52 g, 7.35 mmol) in water (20 mL) is then added dropwise over 20 minutes. The reaction mixture is stirred vigorously at 0 °C for 30 minutes and then at room temperature for an additional 6 hours. The organic phase is separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford a mixture of the corresponding α-gluco and β-manno epoxides. The crude product is purified by silica (B1680970) gel column chromatography to yield the desired products (87% overall yield, 7:1 ratio of gluco to manno epoxides).

Bromination of 3,4,6-Tri-O-acetyl-d-glucal[2]

A solution of bromine in carbon tetrachloride is added dropwise to a solution of 3,4,6-tri-O-acetyl-d-glucal in the same solvent at 0 °C. The reaction is typically complete within a short period, as indicated by the disappearance of the bromine color. The solvent is removed under reduced pressure to yield a syrupy mixture of the 2-bromo-2-deoxy-α-D-glucopyranosyl bromide and 2-bromo-2-deoxy-α-D-mannopyranosyl bromide. The product ratio is approximately 2:1 in favor of the manno isomer. The products are typically used in subsequent reactions without further purification due to their instability.

Azidochlorination of 3,4,6-Tri-O-acetyl-d-galactal[4]

To a solution of 3,4,6-tri-O-acetyl-d-galactal (109.7 mg, 0.403 mmol) in acetonitrile (2 mL) at -30 °C are added iron(III) chloride hexahydrate (174 mg, 0.644 mmol), sodium azide (B81097) (57.6 mg, 0.886 mmol), and 30% aqueous hydrogen peroxide (90.4 μL, 0.886 mmol). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed successively with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the 2-azido-2-deoxy-D-galactopyranosyl chloride derivatives.

Mechanistic Insights and Stereochemical Rationale

The stereochemical outcome of these addition reactions can be rationalized by considering the reaction mechanisms, including the nature of the intermediates and the facial selectivity of the electrophilic attack.

Epoxidation

The epoxidation of this compound with reagents like dimethyldioxirane (B1199080) (DMDO) generally proceeds via a concerted mechanism. The stereoselectivity is influenced by the steric and electronic properties of the substituents on the pyranose ring. For 3,4,6-tri-O-acetyl-d-glucal, the attack of DMDO occurs preferentially from the less hindered α-face of the double bond, leading to the formation of the α-gluco epoxide as the major product. The bulky acetyl group at C6 directs the incoming electrophile to the opposite face.

epoxidation_mechanism cluster_pathway Glucal This compound Derivative TransitionState [Transition State] Glucal->TransitionState α-face attack (less hindered) BetaEpoxide β-manno Epoxide (Minor) Glucal->BetaEpoxide β-face attack (more hindered) DMDO DMDO DMDO->TransitionState AlphaEpoxide α-gluco Epoxide (Major) TransitionState->AlphaEpoxide

Caption: Epoxidation of this compound.

Halogenation

The halogenation of this compound is believed to proceed through a bridged halonium ion intermediate. The subsequent nucleophilic attack at the anomeric carbon (C1) or at C2 determines the final product distribution. The attack at C1 is generally favored, leading to 2-halo-glycosyl halides. The stereochemistry of the final product is a result of the anti-addition of the halogen and the nucleophile. In the case of bromination of tri-O-acetyl-d-glucal, the initial attack of bromine can occur from either the α or β face, leading to two diastereomeric bromonium ions. Subsequent attack by the bromide ion from the opposite face at C1 leads to the observed mixture of α-manno and α-gluco products. The preference for the α-manno product is attributed to the thermodynamic stability of the product, governed by the anomeric effect.

halogenation_mechanism Glucal This compound Bromonium_alpha α-Bromonium Ion Glucal->Bromonium_alpha α-attack Bromonium_beta β-Bromonium Ion Glucal->Bromonium_beta β-attack Br2 Br₂ Br2->Bromonium_alpha Br2->Bromonium_beta Product_manno α-manno Adduct (Major) Bromonium_alpha->Product_manno Br⁻ attack at C1 (anti) Product_gluco α-gluco Adduct (Minor) Bromonium_beta->Product_gluco Br⁻ attack at C1 (anti)

Caption: Halogenation of this compound.

Sulfenylation

The addition of sulfenyl halides (e.g., PhSCl) to glycals also proceeds via an episulfonium ion intermediate, analogous to the halonium ion. The subsequent nucleophilic attack by the halide ion at the anomeric center occurs in an anti-fashion relative to the sulfur bridge. This generally leads to the formation of 2-thio-glycosyl halides with a 1,2-trans-diaxial arrangement, which corresponds to the α-manno configuration for this compound.

sulfenylation_mechanism Glucal This compound Derivative Episulfonium Episulfonium Ion Glucal->Episulfonium + PhSCl PhSCl PhSCl Product 2-Thio-α-manno-glycosyl Halide Episulfonium->Product Cl⁻ attack at C1 (anti)

Caption: Sulfenylation of this compound.

Validation of Stereochemistry by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of this compound addition products. The relative configuration of the substituents at C1 and C2 can be determined by analyzing the coupling constants (J-values) between the vicinal protons.

According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons.

  • ¹H NMR for Halogenation Products: In the case of the bromination of tri-O-acetyl-d-glucal, the α-manno product exhibits a small coupling constant between H-1 and H-2 (J₁,₂ ≈ 1-3 Hz) due to their equatorial-axial relationship (dihedral angle ≈ 60°). In contrast, the α-gluco product would show a larger coupling constant (J₁,₂ ≈ 3-5 Hz) for an equatorial-equatorial relationship. The observed small J₁,₂ values in the major products confirm the predominant formation of the trans-diaxial addition product (α-manno).

  • ¹H NMR for Epoxidation Products: For the α-gluco epoxide, the proton at C1 typically appears as a doublet with a small coupling constant to H2 (J₁,₂ ≈ 2-3 Hz). The β-manno epoxide would show a singlet or a very small doublet for H1, as the dihedral angle between H1 and H2 approaches 90°.

By carefully analyzing the ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, and comparing them with data for known compounds, the stereochemistry of the addition products can be confidently assigned.

Conclusion

The electrophilic addition reactions to this compound provide a versatile entry into a wide range of functionalized 2-deoxysugars. The stereochemical outcome of these reactions is highly predictable and can be controlled by the choice of electrophile, protecting groups, and reaction conditions. Epoxidation with DMDO generally favors the formation of the α-gluco epoxide. Halogenation and sulfenylation reactions typically proceed through bridged cationic intermediates, leading to anti-addition products, with a preference for the thermodynamically more stable α-manno configuration. The validation of the stereochemistry of these products relies heavily on detailed NMR spectroscopic analysis, particularly the application of the Karplus relationship to interpret vicinal proton-proton coupling constants. This guide provides a foundational understanding for researchers to select and optimize appropriate synthetic strategies for the stereocontrolled synthesis of complex carbohydrates.

References

A Comparative Guide to Glycals in the Synthesis of 2-Deoxy-Glycosides: D-Glucal vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of 2-deoxy-glycosides is a critical step in the creation of numerous bioactive molecules. Glycals, cyclic enol ethers of sugars, are versatile starting materials for this purpose. This guide provides an objective comparison of D-glucal and other common glycals—L-fucal, D-galactal, and L-rhamnal—in the synthesis of 2-deoxy-glycosides, supported by experimental data and detailed protocols.

The choice of glycal donor significantly impacts the yield and stereoselectivity of the resulting 2-deoxy-glycoside. Factors such as the orientation of substituents on the glycal ring and the chosen catalytic system play a pivotal role in determining the anomeric outcome (α or β) of the glycosylation reaction. Generally, glycals with an equatorial substituent at the C-3 position, such as this compound, D-galactal, and L-rhamnal, tend to favor the formation of α-glycosides under certain catalytic conditions.[1][2]

Comparative Performance of Glycals

The following table summarizes the performance of this compound, L-fucal, D-galactal, and L-rhamnal in the synthesis of 2-deoxy-glycosides under various reported catalytic systems. This data, compiled from multiple studies, highlights the yields and stereoselectivities achieved with different promoters and reaction conditions.

Glycal DonorPromoter/CatalystAcceptorSolventYield (%)α:β RatioReference
This compound (3,4,6-tri-O-benzyl)Re(V) complexMethanolToluene (B28343)85>20:1[2]
This compound (3,4,6-tri-O-acetyl)IBr / 2,6-dichloropurine-CH2Cl2-α-selective[3]
This compound (3,4,6-tri-O-benzyl)Phenanthroline/HClVarious AlcoholsTHF71-9188:12 to α-onlyNot specified
L-Fucal Chloroperoxidase/KBr/H2O2WaterpH 3 bufferGood-[4]
D-Galactal (3,4-O-carbonate-6-O-TBDPS)AgOTfThiophenolsDCM71-8212:1 to >20:1Not specified
D-Galactal (3,4,6-tri-O-benzyl)Re(V) complexMethanolToluene91>20:1[2]
D-Galactal (3,4-O-disiloxane protected)Au(I) complexVarious AlcoholsDCE78-83>30:1[5]
L-Rhamnal (4-O-acetyl-3-O-TBDMS)PPh3·HBrVarious AlcoholsCH2Cl2-α-selectiveNot specified
L-Rhamnal (3,4-di-O-acetyl)Re(V) complexMethanolToluene88>20:1[2]

Experimental Protocols

Detailed methodologies for key glycosylation reactions are provided below. These protocols are representative of the conditions used to generate the data in the comparison table.

Protocol 1: Rhenium(V)-Catalyzed α-Glycosylation of this compound

This protocol describes the stereoselective synthesis of methyl 3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside.

Materials:

  • 3,4,6-tri-O-benzyl-D-glucal

  • [ReOCl3(SMe2)(Ph3PO)] catalyst

  • Methanol

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv) in anhydrous toluene is added the Re(V) catalyst (1 mol %).

  • Methanol (1.2 equiv) is then added to the reaction mixture.

  • The reaction is stirred at room temperature under an inert atmosphere and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography to afford the desired 2-deoxy-α-glycoside.[2]

Protocol 2: Silver Triflate-Mediated α-Thioglycosylation of D-Galactal

This protocol details the synthesis of aryl 2-deoxy-α-thiogalactosides from a protected D-galactal derivative.

Materials:

  • 3,4-O-carbonate-6-O-(tert-butyldiphenylsilyl)-D-galactal

  • Thiophenol derivative (e.g., p-thiocresol)

  • Silver triflate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the D-galactal derivative (1.0 equiv) and the thiophenol (1.2 equiv) in anhydrous DCM at room temperature is added AgOTf (10 mol %).

  • The reaction mixture is stirred under an inert atmosphere and monitored by TLC.

  • Once the reaction is complete, the mixture is quenched with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel flash chromatography to yield the 2-deoxy-α-thioglycoside.

Visualizing the Process and Influencing Factors

To better understand the synthesis of 2-deoxy-glycosides from glycals, the following diagrams illustrate the general experimental workflow and the key factors influencing the stereochemical outcome.

experimental_workflow start Start glycal Glycal Donor (e.g., this compound) start->glycal reaction Glycosylation Reaction glycal->reaction acceptor Glycosyl Acceptor (Alcohol/Thiol) acceptor->reaction catalyst Catalyst/Promoter (e.g., Re(V), AgOTf) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene, DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Deoxy-Glycoside purification->product end End product->end

Caption: General experimental workflow for the synthesis of 2-deoxy-glycosides from glycals.

stereoselectivity_factors glycal Glycal Structure c3_sub C3-Substituent Orientation glycal->c3_sub equatorial Equatorial (e.g., this compound) Favors α-glycoside c3_sub->equatorial axial Axial Can favor β-glycoside c3_sub->axial outcome Stereochemical Outcome (α/β Ratio) equatorial->outcome influences axial->outcome influences catalyst Catalyst System re Rhenium(V) Complexes (α-selective) catalyst->re au Gold(I) Catalysis (α-selective) catalyst->au pd Palladium Catalysis (Stereoselectivity varies) catalyst->pd re->outcome influences au->outcome influences pd->outcome influences protecting_groups Protecting Groups cyclic Cyclic Protecting Groups (e.g., Disiloxane) Can enhance α-selectivity protecting_groups->cyclic cyclic->outcome influences

Caption: Key factors influencing the stereoselectivity of 2-deoxy-glycoside synthesis from glycals.

Conclusion

This compound remains a cornerstone in the synthesis of 2-deoxy-glucosides, often providing high yields and excellent α-selectivity with appropriate catalysts. However, D-galactal, L-rhamnal, and L-fucal offer crucial alternatives for accessing a diverse range of 2-deoxy-glycosides with different stereochemical configurations at other positions of the pyranose ring. The selection of the optimal glycal and reaction conditions is paramount and should be guided by the desired stereochemical outcome and the nature of the target molecule. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic strategies.

References

Comparative Guide to Spectroscopic Techniques for Analyzing d-Glucal Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of major spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the analysis of d-Glucal reaction intermediates. Understanding the transient species formed during this compound reactions is crucial for optimizing reaction conditions, elucidating mechanisms, and developing novel therapeutics. This document offers a comparative overview of the performance of each technique, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.

Performance Comparison of Spectroscopic Techniques

The selection of a spectroscopic technique for analyzing this compound reaction intermediates depends on several factors, including the desired level of structural detail, sensitivity requirements, and the need for real-time monitoring. The following table summarizes the key performance characteristics of NMR, MS, and IR spectroscopy for this application.

Parameter NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Provided Detailed molecular structure, stereochemistry, connectivity, and quantification.[1][2]Molecular weight, elemental composition, and fragmentation patterns for structural clues.[3][4]Presence of specific functional groups and bonding information.[5]
Sensitivity Relatively low (μM to mM range).[3][6]Very high (fM to nM range).[3][6]Moderate, dependent on the bond's dipole moment.
Selectivity High, capable of distinguishing isomers.[1]High mass resolution can separate species with very similar masses. Fragmentation aids in isomer differentiation.Moderate, characteristic frequencies for functional groups can overlap.
Quantitative Capability Excellent, qNMR allows for accurate concentration determination without a standard of the analyte.[5][7][8]Can be quantitative with appropriate internal standards and calibration.Can be quantitative by monitoring the intensity of specific absorption bands, following Beer-Lambert law.
In-situ Monitoring Yes, allows for real-time tracking of reaction kinetics and intermediate formation.[9]Possible with specialized setups (e.g., ESI-MS), but can be challenging to couple directly to a reactor.Yes, particularly with ATR-FTIR probes, for real-time reaction monitoring.[10]
Time Resolution Seconds to minutes per spectrum, limiting the observation of very fast reactions.[9]Milliseconds, suitable for detecting short-lived intermediates.Milliseconds to seconds, depending on the instrument and technique (e.g., stopped-flow).[11]
Sample Requirements Non-destructive, requires sample to be in solution.Destructive, small sample amounts required.Non-destructive, can analyze solids, liquids, and gases.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the analysis of this compound reaction intermediates.

In-situ NMR Spectroscopy for Monitoring this compound Epoxidation

This protocol is adapted from methodologies used for monitoring similar carbohydrate reactions and is suitable for tracking the formation of epoxide intermediates from this compound.

Objective: To monitor the kinetics and identify intermediates in the epoxidation of a protected this compound derivative using in-situ ¹H NMR.

Materials:

  • Tri-O-acetyl-D-glucal

  • Deuterated chloroform (B151607) (CDCl₃)

  • Dimethyldioxirane (DMDO) solution in acetone

  • NMR tube and spectrometer

Procedure:

  • Dissolve a known concentration of Tri-O-acetyl-D-glucal in CDCl₃ directly in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding a stoichiometric amount of DMDO solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Process the spectra to identify new signals corresponding to the epoxide intermediates and products.

  • Integrate the signals of the starting material, intermediates, and products to determine their relative concentrations over time.

  • Plot the concentration profiles to determine the reaction kinetics.

Data Analysis:

  • The appearance of new signals in the range of δ 3.0-3.5 ppm can indicate the formation of the epoxide ring protons.[12]

  • The disappearance of the vinylic proton signals of this compound (around δ 6.4 and 4.7 ppm) can be monitored to track the consumption of the starting material.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Glycosylation Intermediates

This protocol is designed to detect and characterize transient glycosyl cation intermediates formed during a glycosylation reaction of this compound.

Objective: To identify and structurally characterize glycosyl cation intermediates of a this compound derivative by ESI-MS.

Materials:

  • A protected this compound donor (e.g., with a suitable leaving group)

  • A glycosyl acceptor

  • Aprotic solvent (e.g., dichloromethane)

  • Lewis acid catalyst (e.g., TMSOTf)

  • ESI-MS spectrometer

Procedure:

  • Prepare a dilute solution of the this compound donor and glycosyl acceptor in the aprotic solvent.

  • Infuse the solution into the ESI-MS source at a constant flow rate.

  • Initiate the reaction by introducing the Lewis acid catalyst into the solution just before it enters the mass spectrometer using a T-junction.

  • Acquire mass spectra in positive ion mode to detect the formation of charged intermediates.

  • Perform tandem MS (MS/MS) on the ion corresponding to the putative glycosyl cation to obtain fragmentation data for structural elucidation.

Data Analysis:

  • Look for ions corresponding to the mass of the this compound-derived oxocarbenium ion.

  • Analyze the MS/MS fragmentation pattern to confirm the structure of the intermediate.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Monitoring Reaction Progress

This protocol outlines the use of in-situ ATR-FTIR to monitor the disappearance of the C=C bond in this compound during a reaction.

Objective: To monitor the real-time progress of a this compound reaction by observing changes in the vibrational spectrum.

Materials:

  • This compound derivative

  • Reactants and solvent

  • FTIR spectrometer equipped with an ATR probe

Procedure:

  • Set up the reaction in a vessel that allows for the immersion of the ATR probe.

  • Record a background spectrum of the solvent.

  • Add the this compound derivative and other reactants to the vessel and acquire an initial spectrum.

  • Initiate the reaction (e.g., by adding a catalyst or heating).

  • Continuously collect FTIR spectra at regular intervals.

  • Monitor the decrease in the intensity of the C=C stretching vibration band of the glucal (typically around 1645 cm⁻¹) to follow the reaction progress.

Data Analysis:

  • The rate of disappearance of the C=C peak can be used to determine the reaction kinetics.

  • The appearance of new peaks, for instance, a C-O stretch from a newly formed ether linkage, can indicate product formation.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound reaction intermediates.

Experimental_Workflow_for_dGlucal_Intermediate_Analysis cluster_reaction This compound Reaction cluster_analysis Spectroscopic Analysis dGlucal This compound Derivative ReactionVessel Reaction in Progress dGlucal->ReactionVessel Reactants Reactants + Catalyst Reactants->ReactionVessel Intermediates Reaction Intermediates ReactionVessel->Intermediates transient NMR In-situ NMR ReactionVessel->NMR MS Real-time MS ReactionVessel->MS IR In-situ ATR-FTIR ReactionVessel->IR Products Products Intermediates->Products Data Spectroscopic Data NMR->Data Structural Info Kinetics MS->Data Mass Info Intermediates IR->Data Functional Groups Kinetics

Caption: General workflow for analyzing this compound reaction intermediates.

dGlucal_Reaction_Pathway dGlucal This compound Derivative Activation Activation (e.g., Protonation/Lewis Acid) dGlucal->Activation Intermediate Key Intermediate (e.g., Oxocarbenium Ion) Activation->Intermediate Product Glycosylation Product Intermediate->Product Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Intermediate

Caption: A simplified reaction pathway for this compound glycosylation.

Technique_Comparison_Logic cluster_options Decision Factors cluster_techniques Recommended Technique Goal Analytical Goal Structure Detailed Structure & Stereochemistry? Goal->Structure Kinetics Reaction Kinetics & Real-time Monitoring? Goal->Kinetics Sensitivity Trace-level Intermediates? Goal->Sensitivity NMR NMR Structure->NMR Yes MS Mass Spectrometry Structure->MS Partial Kinetics->NMR Slow Reactions IR IR Spectroscopy Kinetics->IR Fast Reactions Sensitivity->NMR No Sensitivity->MS Yes

Caption: Decision tree for selecting a spectroscopic technique.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for d-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like d-Glucal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, offering a step-by-step operational plan for the proper disposal of this compound.

This compound is a reactive intermediate used in the synthesis of various carbohydrate-containing molecules. Due to its chemical properties, it is classified as a hazardous substance that causes skin, eye, and respiratory irritation.[1][2] Adherence to the following guidelines is essential to mitigate risks and ensure compliance with institutional and regulatory standards.

Key Hazard Information for this compound

A summary of the key hazard classifications for this compound is provided below, dictating the necessary handling and disposal procedures.

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritation, Category 2Wear protective gloves and clothing. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Causes serious eye irritationEye Irritation, Category 2Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][4]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3][4]

Experimental Protocol for the Disposal of this compound Waste

This protocol details a method for the chemical neutralization of this compound waste in a laboratory setting prior to final disposal. The procedure utilizes a common and strong oxidizing agent, potassium permanganate (B83412), to break down the this compound molecule. The double bond in this compound makes it susceptible to oxidation.

Materials:

  • This compound waste (solid or dissolved in a compatible solvent)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 10% (w/v)

  • pH paper or pH meter

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation and Precaution:

    • Perform all steps in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Ensure that the this compound waste is free of incompatible materials, such as strong reducing agents.

  • Dilution of this compound Waste:

    • If the this compound waste is in a solid form, dissolve it in water to a concentration of approximately 5-10%.

    • If the waste is already in a solution, dilute it with water to a similar concentration.

  • Acidification:

    • Slowly add 1 M sulfuric acid to the this compound solution while stirring until the pH is between 1 and 3. This acidic condition enhances the oxidizing power of potassium permanganate.

  • Oxidation with Potassium Permanganate:

    • Slowly add a 5% aqueous solution of potassium permanganate to the acidified this compound solution while stirring continuously.

    • The purple color of the permanganate will disappear as it reacts with this compound. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the this compound has been completely oxidized.

    • Note on Quantity: For every 1 gram of this compound, approximately 2.16 grams of potassium permanganate will be required for complete oxidation to carbon dioxide and water, based on stoichiometry. It is recommended to use a slight excess of permanganate to ensure complete reaction.

  • Neutralization of Excess Permanganate:

    • After the oxidation is complete, neutralize the excess potassium permanganate by adding a 10% solution of sodium bisulfite or sodium thiosulfate dropwise until the pink/purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

  • Final pH Adjustment and Disposal:

    • Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a suitable base, such as a 1 M solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).

    • The neutralized solution can now be disposed of as aqueous waste in accordance with local and institutional regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated assess_contamination Assess for Contamination with Other Hazardous Materials start->assess_contamination contaminated Contaminated assess_contamination->contaminated Yes uncontaminated Uncontaminated assess_contamination->uncontaminated No consult_ehs Consult Institutional Environmental Health & Safety (EHS) for Specific Disposal Protocol contaminated->consult_ehs select_disposal Select Disposal Method uncontaminated->select_disposal end Disposal Complete consult_ehs->end small_quantity Small Quantity (<10g) select_disposal->small_quantity large_quantity Large Quantity (≥10g) select_disposal->large_quantity chemical_neutralization Perform Chemical Neutralization (Oxidation Protocol) small_quantity->chemical_neutralization collect_for_pickup Collect in a Labeled, Sealed Container for EHS Pickup large_quantity->collect_for_pickup neutralized_waste Neutralized Aqueous Waste chemical_neutralization->neutralized_waste collect_for_pickup->end final_disposal Dispose as Aqueous Waste (per Institutional Guidelines) neutralized_waste->final_disposal final_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling d-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of d-Glucal, a key intermediate in carbohydrate chemistry. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate personal protective equipment is mandatory to prevent exposure to this compound, which can cause skin, eye, and respiratory irritation.[1][2][3][4][5] The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationPurpose
Eye Protection Chemical safety goggles with side-shieldsProtects eyes from dust, splashes, and vapors.[1]
Hand Protection Nitrile glovesProtects skin from direct contact with the chemical.
Body Protection Laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.Minimizes inhalation of dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedure

A meticulous and consistent approach to handling this compound is crucial for safety and experimental success.

1. Preparation:

  • Access Safety Data Sheet (SDS): Before beginning any work, ensure a current SDS for this compound is readily accessible.[6]

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Verify that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[6]

  • Assemble Materials: Gather all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling:

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound to the vessel, avoiding the creation of dust.

    • Clean any spills on the balance immediately with a soft brush and appropriate waste disposal.

  • Dissolving:

    • In the fume hood, add the weighed this compound to the chosen solvent in a suitable container.

    • Stir the mixture gently to dissolve the solid. Avoid vigorous shaking that could generate aerosols.

  • Adding to a Reaction:

    • Slowly add the this compound solution to the reaction vessel using a pipette or dropping funnel.

    • Monitor the reaction for any signs of exothermic activity or gas evolution.

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperature is between 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[8]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

2. Disposal Procedure:

  • Container Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound" and appropriate hazard warnings.

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][8]

Visualizing Safe Handling and Disposal

To further clarify the procedural flow, the following diagrams illustrate the key steps in the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Access SDS prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 weigh Weigh this compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve react Add to Reaction dissolve->react store Store in Cool, Dry, Ventilated Area react->store

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Workflow for this compound cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid this compound Waste collect Collect in Labeled Hazardous Waste Containers solid_waste->collect liquid_waste This compound Solutions liquid_waste->collect contaminated_items Contaminated Materials contaminated_items->collect store_waste Store in Designated Area collect->store_waste prof_disposal Professional Waste Disposal store_waste->prof_disposal

Caption: A flowchart outlining the proper procedure for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Glucal
Reactant of Route 2
d-Glucal

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.